Product packaging for 2,4-Diamino-6-nitrotoluene(Cat. No.:CAS No. 6629-29-4)

2,4-Diamino-6-nitrotoluene

Número de catálogo: B1208478
Número CAS: 6629-29-4
Peso molecular: 167.17 g/mol
Clave InChI: DFZSBQYOXAUYCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,4-diamino-6-nitrotoluene is a member of the class of amino-nitrotoluenes that is 2,4-diaminotoluene bearing a nitro substituent at position 6. It has a role as a xenobiotic metabolite.
2, 4-Diamino-6-nitrotoluene, also known as 2-nitro-4, 6-diaminotoluene, belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group. 2, 4-Diamino-6-nitrotoluene is slightly soluble (in water) and a strong basic compound (based on its pKa).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B1208478 2,4-Diamino-6-nitrotoluene CAS No. 6629-29-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZSBQYOXAUYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216498
Record name 2,4-Diamino-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-29-4
Record name 2,4-Diamino-6-nitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6629-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-5-NITRO-1,3-BENZENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ5EX5KMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of 2,4-diamino-6-nitrotoluene from 2,4,6-trinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed experimental guide for the synthesis of compounds derived from 2,4,6-trinitrotoluene (TNT) is restricted due to the hazardous nature of the materials involved. TNT is a high-explosive, and its chemical manipulation requires specialized equipment, stringent safety protocols, and authorized personnel in a controlled laboratory setting.

However, from an academic perspective, the selective reduction of nitro groups on an aromatic ring is a significant topic in organic chemistry. The transformation of 2,4,6-trinitrotoluene to a product like 2,4-diamino-6-nitrotoluene involves the selective reduction of two of the three nitro groups.

Core Chemical Principles

The key chemical challenge in this type of synthesis is achieving regioselectivity—that is, reducing specific nitro groups while leaving others intact. The nitro groups on the toluene ring are not equivalent:

  • Steric Hindrance: The nitro group at the C6 position is flanked by a methyl group and another nitro group, making it more sterically hindered than the groups at C2 and C4.

  • Electronic Effects: The electron-withdrawing nature of the nitro groups influences the reactivity of the aromatic ring and the individual nitro groups.

Chemists exploit these differences to control the reaction. The choice of reducing agent and reaction conditions (temperature, solvent, pH) is critical for achieving the desired selectivity. Common classes of reagents studied for the selective reduction of polynitroaromatic compounds include:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel). The selectivity can be tuned by modifying the catalyst, support, and reaction conditions.

  • Sulfide Reagents: Agents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfide (NaSH) are known for their ability to selectively reduce one nitro group in the presence of others. This is often referred to as the Zinin reduction.

  • Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (like HCl) are classical reagents for nitro group reduction. Controlling the stoichiometry and conditions is key to preventing complete reduction of all nitro groups.

Conceptual Reaction Pathway

The reduction of TNT can proceed through various intermediates. A generalized pathway illustrates the stepwise reduction, highlighting the challenge of isolating the desired di-amino product without further reduction or side reactions.

G TNT 2,4,6-Trinitrotoluene Intermediate1 Aminodinitrotoluene isomers TNT->Intermediate1 Selective Reduction 1 Product This compound Intermediate1->Product Selective Reduction 2 FullReduction 2,4,6-Triaminotoluene Product->FullReduction Full Reduction

chemical properties and structure of 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-diamino-6-nitrotoluene

Abstract

This compound is an amino-nitrotoluene compound that is structurally defined as 2,4-diaminotoluene with a nitro substituent at the 6-position[1][2]. It is recognized as a xenobiotic metabolite, notably arising from the biological degradation of the explosive 2,4,6-trinitrotoluene (TNT)[1][3]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

This compound, also known by its IUPAC name 4-methyl-5-nitrobenzene-1,3-diamine, is classified within the organic compound class of nitrobenzenes[1]. Its structure consists of a toluene core with two amino groups at positions 2 and 4, and a nitro group at position 6[3].

IdentifierValue
IUPAC Name 4-methyl-5-nitrobenzene-1,3-diamine[1][3]
CAS Number 6629-29-4[1][4][5]
Molecular Formula C7H9N3O2[1][3][6]
Molecular Weight 167.17 g/mol [1][3]
Canonical SMILES CC1=C(C=C(C=C1--INVALID-LINK--[O-])N)N[1][3]
InChI Key DFZSBQYOXAUYCB-UHFFFAOYSA-N[1][3]
ChEBI ID CHEBI:19342[1]
HMDB ID HMDB0060362[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems. The compound is characterized as a strong basic compound based on its predicted pKa.

PropertyValueSource
Melting Point 135 °C[4]
Boiling Point 406.7 ± 40.0 °C (Predicted)[4]
Density 1.369 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.23 ± 0.10 (Predicted)[4]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[4]

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and identification of this compound.

TechniqueData Availability
1H NMR Spectroscopy Spectra available from sources such as SpectraBase.[1]
13C NMR Spectroscopy Data available.[1]
Mass Spectrometry (GC-MS) Mass spectrometry data is available, with notable peaks at m/z 167, 168, and 121.[1]
Infrared (IR) Spectroscopy FTIR spectra, typically obtained using a KBr wafer technique, are available.[1]
Raman Spectroscopy Data available from sources such as SpectraBase.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from toluene, involving nitration followed by selective reduction. A general methodology is outlined below, based on standard organic synthesis procedures for nitration and reduction of aromatic compounds.

Step 1: Nitration of Toluene to Dinitrotoluene

This procedure is adapted from the nitration of toluene to produce a mixture of nitrotoluenes[7]. Further nitration of mononitrotoluene would be required to yield dinitrotoluene.

  • Reagents: Toluene, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Prepare the nitrating acid by slowly adding concentrated sulfuric acid to ice-cold concentrated nitric acid under constant cooling and stirring[7].

    • Cool the toluene in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel to approximately -10 °C using an ice-salt bath[8].

    • Slowly add the nitrating acid to the cooled toluene while maintaining the temperature between -5 °C and 0 °C[8].

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature[7].

    • Pour the reaction mixture onto ice and separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and again with water[7].

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude dinitrotoluene isomers[7].

Step 2: Reduction of 2,4-Dinitrotoluene to 2,4-Diaminotoluene

This protocol is based on the reduction of 2,4-dinitrotoluene using iron powder[9]. To obtain the target molecule, a partial reduction or a subsequent nitration under controlled conditions would be necessary. The following describes the full reduction to the diamine.

  • Reagents: 2,4-dinitrotoluene, iron powder, 50% aqueous ethyl alcohol, concentrated hydrochloric acid[9].

  • Procedure:

    • In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, combine 2,4-dinitrotoluene, iron powder, and 50% ethyl alcohol[9].

    • Heat the mixture to boiling and slowly add a solution of concentrated hydrochloric acid in 50% ethyl alcohol[9].

    • Reflux the mixture for two hours after the acid addition is complete[9].

    • Make the hot mixture just alkaline with an alcoholic potassium hydroxide solution[9].

    • Filter the hot mixture to remove the iron residue and wash the residue with hot 95% ethyl alcohol[9].

    • The filtrate contains the diaminotoluene. Further purification can be achieved by precipitation as the sulfate salt and subsequent recrystallization[9].

Note: The direct synthesis of this compound would require a more nuanced approach, possibly involving the partial reduction of a trinitrotoluene precursor or the controlled nitration of a diaminotoluene.

Analytical Methods

Various analytical techniques can be employed for the detection and quantification of this compound, often in the context of environmental samples or as a metabolite of TNT.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of TNT and its metabolites, including this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the identification and quantification of volatile and semi-volatile compounds like nitrotoluene derivatives[10].

  • Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative analysis of polynitroaromatic compounds after specific chemical reactions to form colored complexes[10].

Biological Activity and Metabolism

This compound is primarily of interest due to its role as a metabolite in the biodegradation of 2,4,6-trinitrotoluene (TNT)[3]. The metabolic transformation of TNT is a key process in both the toxicological effects of TNT exposure and its environmental remediation.

Under anaerobic or nitrate-reducing conditions, microorganisms can sequentially reduce the nitro groups of TNT. This process leads to the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes, including this compound[11]. Studies have shown that this compound has a weak toxic potential compared to its parent compound, TNT[12].

The metabolic pathway from TNT to this compound involves the reduction of two of the three nitro groups.

TNT_Metabolism TNT 2,4,6-Trinitrotoluene (TNT) ADNT_2 2-Amino-4,6-dinitrotoluene TNT->ADNT_2 Reduction ADNT_4 4-Amino-2,6-dinitrotoluene TNT->ADNT_4 Reduction DANT This compound ADNT_2->DANT Reduction ADNT_4->DANT Reduction

Caption: Metabolic reduction of TNT to this compound.

Conclusion

This compound is a significant compound, primarily studied in the context of the metabolism and environmental fate of TNT. Its chemical and physical properties are well-characterized, providing a solid foundation for further research. The synthesis and analytical methodologies, while often adapted from related compounds, are accessible for specialized laboratory settings. Understanding the structure and properties of this metabolite is crucial for assessing the environmental impact and toxicological profile of TNT and its degradation products.

References

In-Depth Technical Guide to 2,4-Diamino-6-nitrotoluene (CAS 6629-29-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Diamino-6-nitrotoluene (CAS 6629-29-4), a key metabolite of the explosive 2,4,6-trinitrotoluene (TNT). This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on this compound. It includes tabulated physical and chemical data, a review of its role in biological systems, and a detailed metabolic pathway.

Introduction

This compound, also known by its IUPAC name 4-methyl-5-nitrobenzene-1,3-diamine, is an aromatic amine and a significant intermediate in the biotransformation of TNT.[1][2] Its presence in environmental samples is often an indicator of TNT contamination, and understanding its properties is crucial for bioremediation and toxicological studies.[3][4][5] In recent years, the study of TNT and its metabolites has gained importance due to concerns about their environmental impact and potential health risks.[6] This guide aims to consolidate the available scientific data on this compound to support ongoing research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for designing experiments, developing analytical methods, and understanding the compound's behavior in various matrices.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₉N₃O₂[7]
Molecular Weight 167.17 g/mol [7]
Appearance Yellow crystalline solid[8]
Melting Point 135 °C[7]
Boiling Point (Predicted) 406.7 ± 40.0 °C[7]
Density (Predicted) 1.369 ± 0.06 g/cm³[7]
pKa (Predicted) 3.23 ± 0.10[7]
Table 2: Spectroscopic Data
TechniqueData HighlightsReference
¹H NMR Spectra available from commercial suppliers.[9]
¹³C NMR Spectra available from commercial suppliers.[9]
Mass Spectrometry Key m/z peaks at 167, 168, 121.[9]
Infrared (IR) Spectroscopy FTIR spectra available (KBr wafer).[9]

Biological Activity and Metabolism

This compound is a major metabolite in the aerobic and anaerobic biotransformation of TNT by various microorganisms, including bacteria and fungi.[1][2][3] The metabolic pathway typically involves the sequential reduction of the nitro groups of TNT.[1] The formation of this compound is a critical step in the detoxification and potential mineralization of TNT in contaminated environments.[5]

The toxicity of this compound is considered to be weak compared to its parent compound, TNT.[6] However, its presence and persistence in the environment are of concern, and it is often monitored in bioremediation efforts.[8] Studies have shown that some bacteria can further transform this compound, for instance, through acetylation.[10]

TNT Metabolic Pathway

The following diagram illustrates the microbial metabolic pathway of 2,4,6-trinitrotoluene (TNT) leading to the formation of this compound and other metabolites.

TNT_Metabolism TNT 2,4,6-Trinitrotoluene (TNT) ADNT2 2-Amino-4,6-dinitrotoluene TNT->ADNT2 Nitroreductase ADNT4 4-Amino-2,6-dinitrotoluene TNT->ADNT4 Nitroreductase DANT24 This compound (CAS 6629-29-4) ADNT2->DANT24 Nitroreductase ADNT4->DANT24 Nitroreductase DANT26 2,6-Diamino-4-nitrotoluene ADNT4->DANT26 Nitroreductase TAT 2,4,6-Triaminotoluene DANT24->TAT Nitroreductase (anaerobic) DANT26->TAT Nitroreductase (anaerobic)

Microbial metabolic pathway of TNT.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quantification of this compound. Below are representative methodologies for its synthesis and analysis.

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the selective reduction of 2,4,6-trinitrotoluene.

Reaction Scheme:

Workflow for the synthesis of this compound.
Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in environmental and biological samples.

HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Quantification: Based on a calibration curve generated from certified reference standards.

Sample Preparation for Water Samples:

  • Collect the water sample in an amber glass bottle.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., acetonitrile).

  • Inject an aliquot of the eluate into the HPLC system.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: While less toxic than TNT, it is still considered a hazardous substance. [6]Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, biological significance, and analytical methodologies for this compound (CAS 6629-29-4). The information presented is intended to be a valuable resource for researchers and professionals working with this compound. As a key metabolite of TNT, a thorough understanding of its characteristics is essential for advancements in environmental remediation, toxicology, and related fields.

References

An In-depth Technical Guide to the Solubility of 2,4-diamino-6-nitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-diamino-6-nitrotoluene in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various organic solvents. It also includes the available qualitative and predicted solubility information to guide solvent selection.

Introduction to this compound

This compound is a nitroaromatic compound. It is a metabolite of 2,4,6-trinitrotoluene (TNT) and is of interest in various fields, including environmental science and toxicology.[1] Understanding its solubility in organic solvents is crucial for a range of applications, such as in the synthesis of other compounds, for purification processes like recrystallization, and in the development of analytical methods for its detection and quantification.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Known Solubility Data

Qualitative Solubility:

General statements indicate that this compound is soluble in organic solvents, with limited solubility in water.

Quantitative Solubility:

The following table summarizes the known quantitative solubility data for this compound.

SolventTemperature (°C)SolubilityMethod
AcetonitrileNot Specified0.1 mg/mLImplied from a commercially available certified reference standard.[2]
Water25 (Predicted)1.46 g/LALOGPS (Prediction)

Experimental Protocols for Solubility Determination

To address the lack of comprehensive data, this section provides detailed experimental protocols for determining the solubility of this compound in organic solvents.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Workflow for Gravimetric Solubility Determination:

G cluster_preparation Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Filter the saturated solution to remove undissolved solid prep2->sep1 ana1 Transfer a precise volume of the filtrate to a pre-weighed container sep1->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Weigh the container with the dried residue ana2->ana3 calc1 Calculate the mass of the dissolved solid ana3->calc1 calc2 Determine solubility (e.g., in g/L or mol/L) calc1->calc2

Figure 2: Gravimetric Method Workflow

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a constant temperature bath or shaker and agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

  • Separation of Solid and Liquid Phases:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully filter the saturated solution through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove all undissolved particles. It is crucial to maintain the temperature of the solution during filtration to prevent precipitation or further dissolution.

  • Determination of Solute Mass:

    • Accurately transfer a known volume of the clear filtrate to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

    • The solubility can then be calculated in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solute by the volume of the filtrate used.

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. This method requires the prior establishment of a calibration curve.

Experimental Workflow for Spectroscopic Solubility Determination:

Figure 3: Spectroscopic Method Workflow

Detailed Protocol:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a standard solution across a range of UV-Vis wavelengths.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), which is the calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound and filter it as described in the gravimetric method (steps 1 and 2).

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation from the calibration curve, calculate the concentration of the diluted solution from its absorbance.

    • Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

For rapid screening of solubility in multiple solvents, automated systems can be employed. These systems often use smaller volumes and rely on techniques like light scattering or nephelometry to detect the formation of a precipitate when a concentrated stock solution of the compound (often in a highly soluble solvent like DMSO) is added to the test solvent.

Logical Workflow for High-Throughput Solubility Screening:

G start Start stock Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) start->stock dispense Dispense an array of test solvents into a multi-well plate stock->dispense add_stock Add increasing volumes of the stock solution to the test solvents dispense->add_stock detect Monitor for precipitate formation after each addition using an automated detector (e.g., light scattering) add_stock->detect determine Determine the concentration at which precipitation occurs for each solvent detect->determine end End determine->end

Figure 4: High-Throughput Screening Workflow

General Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

  • Titration and Detection: An automated liquid handler adds small, incremental amounts of the stock solution to the wells containing the test solvents. After each addition and a brief mixing/incubation period, a plate reader measures a signal indicative of precipitation (e.g., turbidity or light scattering).

  • Data Analysis: The concentration of this compound at the point where precipitation is first detected is taken as the kinetic solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents will be influenced by several factors:

  • Polarity: The principle of "like dissolves like" is a key determinant. Solvents with similar polarity to this compound are likely to be better solvents. The presence of two amino groups and a nitro group on the toluene backbone gives the molecule both polar and non-polar characteristics.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent.

  • Hydrogen Bonding: The amino groups in this compound can act as hydrogen bond donors, and the nitro and amino groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

  • Crystalline Structure: The crystal lattice energy of the solid this compound will influence its solubility. A more stable crystal structure will require more energy to break apart and will thus have lower solubility.

Conclusion

While there is a notable lack of published quantitative data on the solubility of this compound in organic solvents, this guide provides researchers with the necessary experimental frameworks to determine this crucial physicochemical property. The choice of method will depend on the required accuracy, the amount of sample available, and the number of solvents to be tested. The detailed protocols for gravimetric and spectroscopic methods, along with an overview of high-throughput screening, offer a solid foundation for generating reliable solubility data for this compound, which will be invaluable for its application in research, development, and environmental studies.

References

Stability and Degradation of 2,4-Diamino-6-Nitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-nitrotoluene (2,4-DANT) is a significant intermediate in the environmental transformation and microbial degradation of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Understanding its stability and degradation pathways is crucial for assessing its environmental fate, toxicological implications, and potential for bioremediation. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of 2,4-DANT, including its physicochemical properties, known biotic and abiotic transformation pathways, and recommended experimental protocols for its stability assessment. While extensive research has focused on the biodegradation of its parent compound, TNT, specific data on the intrinsic stability of 2,4-DANT remains limited. This guide addresses these knowledge gaps by proposing detailed methodologies for systematic stability and degradation studies.

Introduction

This compound is a nitroaromatic compound that is not produced commercially but is of significant environmental interest due to its formation as a major metabolite during the microbial degradation of 2,4,6-trinitrotoluene (TNT)[1][2]. The presence of amino and nitro groups on the toluene ring makes its chemical behavior complex and its stability a key factor in its environmental persistence and bioavailability. This guide aims to consolidate the available information on the stability and degradation of 2,4-DANT and to provide a framework for further research in this area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its environmental transport and partitioning.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
Appearance Yellow crystalline solid[4]
Melting Point 135 °C[1]
Boiling Point (Predicted) 406.7 ± 40.0 °C[1]
Density (Predicted) 1.369 ± 0.07 g/cm³[1]
IUPAC Name 4-Methyl-5-nitrobenzene-1,3-diamine[3]
CAS Number 6629-29-4[3]

Stability Profile

Specific experimental data on the intrinsic stability of pure 2,4-DANT under various abiotic conditions are scarce in the published literature. However, based on the known reactivity of related nitroaromatic compounds and general principles of chemical stability, a profile can be inferred and a systematic approach to its determination can be proposed.

Thermal Stability

No specific studies on the thermal decomposition of 2,4-DANT were identified. It is anticipated that, like other nitroaromatic compounds, it will decompose at elevated temperatures. The presence of amino groups may influence the decomposition pathway and products.

Photostability

The susceptibility of 2,4-DANT to photodegradation is currently unknown. Aromatic nitro compounds can be susceptible to phototransformation, and the presence of amino groups could further influence its photochemical reactivity.

Hydrolytic Stability

Degradation Pathways

The degradation of 2,4-DANT has been primarily studied in the context of the microbial transformation of TNT.

Biodegradation

2,4-DANT is a key intermediate in the anaerobic and aerobic biodegradation of TNT. Under anaerobic conditions, TNT is sequentially reduced to aminodinitrotoluenes and then to diaminonitrotoluenes, including 2,4-DANT[1][2]. Further reduction of 2,4-DANT can lead to the formation of 2,4,6-triaminotoluene (TAT)[2]. In some microbial systems, the reduction of 2,4-DANT to TAT has been identified as the rate-limiting step in the overall TNT degradation process[1].

Under certain aerobic and anoxic conditions, 2,4-DANT can be further transformed into other metabolites. For example, Pseudomonas fluorescens has been shown to convert 2,4-DANT to 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT)[5].

The following diagram illustrates the central role of 2,4-DANT in the biodegradation of TNT.

TNT_Biodegradation TNT 2,4,6-Trinitrotoluene (TNT) ADNTs Aminodinitrotoluenes (2-ADNT & 4-ADNT) TNT->ADNTs Reduction DANTs This compound (2,4-DANT) ADNTs->DANTs Reduction TAT 2,4,6-Triaminotoluene (TAT) DANTs->TAT Reduction AcDANT 4-N-acetylamino-2-amino-6-nitrotoluene DANTs->AcDANT Acetylation (e.g., P. fluorescens)

Figure 1: Biodegradation pathway of TNT highlighting the formation and transformation of 2,4-DANT.
Abiotic Degradation

Detailed studies on the abiotic degradation of 2,4-DANT are lacking. Potential abiotic degradation pathways could include:

  • Hydrolysis: Reaction with water, potentially catalyzed by acids or bases, could lead to the transformation of the amino or nitro groups.

  • Photolysis: Direct or indirect photodegradation in the presence of sunlight could lead to the formation of various transformation products.

  • Oxidation/Reduction: Reactions with naturally occurring oxidants or reductants in the environment could also contribute to its degradation.

Proposed Experimental Protocols for Stability and Degradation Assessment

Given the limited data on the intrinsic stability of 2,4-DANT, the following experimental protocols are proposed to systematically evaluate its degradation under various stress conditions. These protocols are based on established guidelines for forced degradation studies of chemical compounds[6][7].

General Experimental Workflow

The following workflow provides a general framework for conducting stability studies on 2,4-DANT.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound Pure 2,4-DANT Solutions Prepare solutions (e.g., in acetonitrile/water) Compound->Solutions Thermal Thermal (Solid & Solution) Photolytic Photolytic (Solid & Solution) Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Sampling Sample at time points Thermal->Sampling Photolytic->Sampling Hydrolytic->Sampling HPLC HPLC-UV/MS for quantification and degradation product profiling Sampling->HPLC Kinetics Determine degradation kinetics HPLC->Kinetics Structure Isolate and elucidate structure of major degradants (e.g., NMR, MS/MS) HPLC->Structure

Figure 2: General experimental workflow for assessing the stability of 2,4-DANT.
Thermal Stability Protocol

Objective: To evaluate the stability of 2,4-DANT in the solid state and in solution at elevated temperatures.

Methodology:

  • Solid-State Studies:

    • Accurately weigh 2,4-DANT into glass vials.

    • Expose the vials to a series of temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature.

    • Dissolve the contents in a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC method.

  • Solution-State Studies:

    • Prepare a solution of 2,4-DANT in a relevant solvent (e.g., acetonitrile/water, 50:50 v/v) at a known concentration.

    • Aliquot the solution into sealed vials.

    • Expose the vials to the same temperature conditions as the solid-state studies.

    • At specified time intervals, remove vials and analyze the contents by HPLC.

Photostability Protocol

Objective: To assess the stability of 2,4-DANT when exposed to light.

Methodology:

  • Solid-State and Solution-State Studies:

    • Prepare solid samples and solutions of 2,4-DANT as described for thermal stability.

    • Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines. A typical exposure would be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Run parallel control samples protected from light (e.g., wrapped in aluminum foil).

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Hydrolytic Stability Protocol

Objective: To determine the rate and pathway of hydrolysis of 2,4-DANT in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Preparation of Hydrolysis Solutions:

    • Prepare solutions of 2,4-DANT in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of 2,4-DANT and to detect the formation of degradation products.

Analytical Methodology

A validated stability-indicating HPLC method is essential for these studies. The method should be able to separate 2,4-DANT from its potential degradation products.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where 2,4-DANT and its expected degradation products absorb (e.g., 254 nm). Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products[8][9].

Conclusion

This compound is a key intermediate in the environmental fate of TNT. While its formation through biodegradation is well-documented, a significant knowledge gap exists regarding its intrinsic stability and abiotic degradation pathways. The proposed experimental protocols in this guide provide a framework for researchers to systematically investigate the thermal, photochemical, and hydrolytic stability of 2,4-DANT. The data generated from such studies will be invaluable for developing more accurate environmental fate models, assessing the toxicological risks associated with TNT-contaminated sites, and optimizing bioremediation strategies. A thorough understanding of the stability and degradation of 2,4-DANT is essential for a complete picture of the environmental impact of nitroaromatic compounds.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,4-diamino-6-nitrotoluene, a key intermediate in various chemical syntheses and a metabolite of toxicological interest. This document details predicted ¹H and ¹³C NMR spectral data, established experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-active nuclei.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental spectra for this compound are noted in databases such as SpectraBase, the specific chemical shift and coupling constant data are not readily accessible in the public domain.[1] Therefore, the following tables present predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. These predictions account for the electronic effects of the amino (-NH₂) and nitro (-NO₂) substituents on the toluene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-36.1 - 6.3d~2.0
H-57.0 - 7.2d~2.0
CH₃2.1 - 2.3s-
2-NH₂4.5 - 5.5br s-
4-NH₂5.0 - 6.0br s-

Predicted in a common deuterated solvent such as DMSO-d₆. Chemical shifts of -NH₂ protons are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-CH₃)115 - 125
C-2 (C-NH₂)145 - 155
C-3 (C-H)95 - 105
C-4 (C-NH₂)140 - 150
C-5 (C-H)120 - 130
C-6 (C-NO₂)135 - 145
CH₃15 - 20

Predicted in a common deuterated solvent such as DMSO-d₆.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Due to the presence of amino groups, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent as it can solubilize the compound and allow for the observation of exchangeable N-H protons.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 300 MHz or higher field NMR spectrometer, such as the Bruker AC-300 mentioned in the PubChem entry for this compound.[1]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

  • Temperature: 298 K.

Molecular Structure and NMR Assignments

The structural formula of this compound with the numbering of atoms for NMR assignment is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹⁵N NMR Data

While ¹H and ¹³C NMR are primary tools for structural elucidation, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. A study on the photodegradation of 2,4,6-trinitrotoluene reported the ¹⁵N NMR chemical shifts for the two amino groups of this compound in DMSO-d₆.[2]

Table 3: Experimental ¹⁵N NMR Spectral Data for this compound

NitrogenChemical Shift (δ, ppm)
2-NH₂ / 4-NH₂62.4, 59.8

Data from Thorn et al. (2019), referenced to liquid ammonia.[2]

Logical Workflow for NMR-Based Structural Confirmation

The process of confirming the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to spectral analysis and assignment.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis cluster_Assignment Structure Confirmation A Weigh Pure Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., DMSO-d₆) A->B C Filter into NMR Tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E G Process Spectra (Fourier Transform, Phasing, Baseline Correction) D->G E->G F Acquire 2D NMR (COSY, HSQC, HMBC) if needed F->G H Reference Spectra (e.g., to TMS) G->H I Integrate ¹H Signals H->I J Identify Chemical Shifts, Multiplicities, and Coupling Constants I->J K Assign Signals to Specific Nuclei J->K L Correlate with Predicted Spectra and Data from Related Compounds K->L M Confirm Structure of this compound L->M

Caption: A logical workflow for the structural confirmation of this compound using NMR spectroscopy.

References

An In-depth Technical Guide on the Mass Spectrometry and IR Spectroscopy of 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry and Infrared (IR) spectroscopy of 2,4-diamino-6-nitrotoluene. It is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for the characterization of aromatic nitro compounds. This document details experimental protocols, presents spectral data, and offers insights into the fragmentation pathways of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Weight: 167.17 g/mol ), gas chromatography-mass spectrometry (GC-MS) is a common method of analysis.[1]

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound obtained from GC-MS analysis.[1]

PropertyValueSource
Molecular Weight167.17 g/mol PubChem CID 96177[1]
Molecular Ion (M+)167 m/zNIST Mass Spectrometry Data Center[1]
M+1 Peak168 m/zNIST Mass Spectrometry Data Center[1]
Major Fragment Ion121 m/zNIST Mass Spectrometry Data Center[1]
Experimental Protocol for GC-MS Analysis

The following is a general protocol for the GC-MS analysis of this compound, based on standard methods for nitroaromatic compounds.

1.2.1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as acetonitrile or methanol to a final concentration of about 0.1 mg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter before injection.

1.2.2. Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10-20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

1.2.3. Data Analysis:

  • The total ion chromatogram (TIC) will show the retention time of this compound.

  • The mass spectrum corresponding to this chromatographic peak will provide the fragmentation pattern of the molecule.

Proposed Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is expected to proceed through several key steps, initiated by the removal of an electron to form the molecular ion (M+). The stability of the aromatic ring influences the fragmentation, often leading to characteristic losses of small neutral molecules or radicals.

fragmentation_pathway M C₇H₉N₃O₂⁺ (m/z = 167) F1 [M - NO₂]⁺ (m/z = 121) M->F1 - NO₂ F2 [M - O - NH₂]⁺ (m/z = 135) M->F2 - O - NH₂ (rearrangement) F3 [M - H₂O]⁺ (m/z = 149) M->F3 - H₂O (from ortho amino and nitro groups) experimental_workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy MS_Sample Sample Preparation (Dissolution in Solvent) GC_MS GC-MS Analysis MS_Sample->GC_MS MS_Data Data Acquisition (m/z values) GC_MS->MS_Data MS_Analysis Spectral Interpretation (Fragmentation Pattern) MS_Data->MS_Analysis End Compound Characterization MS_Analysis->End IR_Sample Sample Preparation (KBr Pellet) FTIR FTIR Analysis IR_Sample->FTIR IR_Data Data Acquisition (Wavenumbers) FTIR->IR_Data IR_Analysis Spectral Interpretation (Functional Groups) IR_Data->IR_Analysis IR_Analysis->End Start This compound Sample Start->MS_Sample Start->IR_Sample

References

Microbial Degradation of 2,4-diamino-6-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the microbial degradation pathways of 2,4-diamino-6-nitrotoluene (2,4-DANT). 2,4-DANT is a significant intermediate in the microbial transformation of the widely used explosive, 2,4,6-trinitrotoluene (TNT). While the complete mineralization of 2,4-DANT is not yet fully elucidated, this document synthesizes the known metabolic fates of this compound, details relevant experimental protocols, and presents quantitative data from key studies.

Introduction

This compound (2,4-DANT) is a xenobiotic compound that primarily enters the environment as a metabolic byproduct of the microbial degradation of 2,4,6-trinitrotoluene (TNT). Understanding the microbial pathways for 2,4-DANT degradation is crucial for developing effective bioremediation strategies for TNT-contaminated sites. This guide focuses on the known anaerobic and aerobic biotransformation routes of 2,4-DANT, the enzymes involved, and the subsequent fate of its metabolites.

Microbial Degradation Pathways of 2,4-DANT

The microbial degradation of 2,4-DANT is predominantly studied in the context of anaerobic TNT metabolism. Under these conditions, the primary fate of 2,4-DANT is further reduction. However, alternative pathways have been observed.

Anaerobic Reduction to 2,4,6-Triaminotoluene (TAT)

The most extensively documented pathway for 2,4-DANT transformation under anaerobic conditions is the reduction of its remaining nitro group to an amino group, yielding 2,4,6-triaminotoluene (TAT). This reaction is a critical step in the overall anaerobic degradation of TNT.

Several anaerobic bacteria, including species of Clostridium and Desulfovibrio, are capable of mediating this reduction. The conversion of 2,4-DANT to TAT has been identified as a rate-limiting step in the complete reduction of TNT. Evidence suggests the involvement of a dissimilatory sulfite reductase in this transformation, which proceeds via a 2,4-diamino-6-hydroxylaminotoluene intermediate.

The subsequent fate of TAT is a subject of ongoing research. While older studies proposed potential ring cleavage to form compounds like methylphloroglucinol and p-cresol, conclusive biochemical evidence for this is lacking. More recent research suggests that TAT may be a metabolic dead-end, undergoing abiotic transformations to form azo-dimers under anaerobic conditions or polymerizing in the presence of oxygen.[1][2]

Anaerobic_Reduction_of_2_4_DANT cluster_conditions Anaerobic Conditions DANT This compound (2,4-DANT) TAT 2,4,6-triaminotoluene (TAT) DANT->TAT Nitroreductase / Dissimilatory Sulfite Reductase Azo Azo-derivatives TAT->Azo Dimerization (Anaerobic)

Anaerobic reduction of 2,4-DANT to TAT.
Acetylation to 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT)

An alternative metabolic fate for 2,4-DANT has been identified in Pseudomonas fluorescens. Under both anoxic and aerobic conditions, this bacterium can transform 2,4-DANT into 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT).[3] This acetylation reaction represents a detoxification mechanism for the bacterium, but the resulting compound is considered a persistent metabolite, and further degradation has not been observed.[3]

Acetylation_of_2_4_DANT cluster_organism Pseudomonas fluorescens DANT This compound (2,4-DANT) AcANT 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) DANT->AcANT N-acetyltransferase

Acetylation of 2,4-DANT by Pseudomonas fluorescens.

Quantitative Data on 2,4-DANT Biotransformation

Quantitative data specifically for the degradation of 2,4-DANT is limited in the scientific literature. Most studies focus on the overall degradation of TNT. The table below summarizes data related to the transformation of TNT to its amino-derivatives, including 2,4-DANT.

Parent CompoundMicroorganism/SystemConditionsInitial ConcentrationMetabolite(s) FormedTransformation Rate/ExtentReference
2,4,6-Trinitrotoluene (TNT)Gram-positive strain TNT-32Aerobic0.35 mM2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, this compound0.16 mM 2,4-DANT formed after 27 h[4]
2,4,6-Trinitrotoluene (TNT)Anaerobic SludgeAnaerobic220 µM2,4,6-Triaminotoluene (TAT)160 µM TAT formed[2]
This compound (2,4-DANT)Pseudomonas fluorescensAnoxicNot specified4-N-acetylamino-2-amino-6-nitrotolueneQualitative transformation[3]

Experimental Protocols

Isolation and Enrichment of 2,4-DANT Degrading Microorganisms
  • Sample Collection: Collect soil or water samples from sites contaminated with TNT or its derivatives.

  • Enrichment Culture: Inoculate a minimal salts medium (MSM) with the environmental sample. The MSM should contain 2,4-DANT as the sole source of carbon and/or nitrogen.

  • Incubation: Incubate the cultures under either aerobic or anaerobic conditions, depending on the desired metabolic pathway to be studied.

  • Serial Dilution and Plating: After significant growth or degradation of 2,4-DANT is observed, perform serial dilutions and plate on solid MSM containing 2,4-DANT to isolate individual colonies.

  • Identification: Identify the isolated strains through 16S rRNA gene sequencing.

Biodegradation Assays
  • Cultivation: Grow the isolated microbial strains in a suitable liquid medium (e.g., tryptic soy broth for bacteria) to obtain sufficient biomass.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a sterile phosphate buffer, and resuspend them to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Experiment: Inoculate a mineral salts medium containing a known concentration of 2,4-DANT with the prepared cell suspension.

  • Sampling: Collect samples at regular time intervals.

  • Analysis: Analyze the samples for the disappearance of 2,4-DANT and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Enzyme Assays (e.g., Nitroreductase Activity)
  • Cell-Free Extract Preparation: Grow the microbial culture to the mid-log phase, harvest the cells, and lyse them using methods such as sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), the cell-free extract, a reducing equivalent (e.g., NADPH or NADH), and 2,4-DANT as the substrate.

  • Monitoring the Reaction: Monitor the oxidation of NADPH/NADH spectrophotometrically at 340 nm. One unit of enzyme activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADPH/NADH per minute.

  • Protein Quantification: Determine the total protein concentration in the cell-free extract using a standard method (e.g., Bradford assay) to calculate the specific activity of the enzyme.

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_degradation Degradation Studies cluster_enzymology Enzymatic Analysis A1 Environmental Sample Collection A2 Enrichment Culture with 2,4-DANT A1->A2 A3 Isolation of Pure Cultures A2->A3 B1 Biodegradation Assay A3->B1 C1 Preparation of Cell-Free Extracts A3->C1 B2 Time-course Sampling B1->B2 B3 Metabolite Analysis (HPLC, GC-MS) B2->B3 D Pathway Elucidation B3->D C2 Enzyme Activity Assays C1->C2 C3 Protein Quantification C2->C3 C2->D

General experimental workflow for studying 2,4-DANT degradation.

Conclusion and Future Perspectives

The microbial degradation of this compound is a critical area of research for the bioremediation of TNT-contaminated environments. Current knowledge indicates that under anaerobic conditions, the primary fate of 2,4-DANT is reduction to 2,4,6-triaminotoluene, which appears to be a relatively stable end product. In some bacteria, acetylation presents an alternative detoxification pathway, also leading to a persistent metabolite.

Significant knowledge gaps remain, particularly concerning the complete mineralization of 2,4-DANT. Future research should focus on:

  • Elucidating Ring Cleavage Mechanisms: Investigating the potential for microbial ring cleavage of 2,4-DANT or its primary metabolite, TAT, under various environmental conditions.

  • Identifying Key Enzymes: Characterizing the enzymes responsible for the downstream metabolism of 2,4-DANT and its derivatives.

  • Quantitative Studies: Conducting detailed kinetic studies to determine the rates of 2,4-DANT transformation by different microbial species and consortia.

  • Exploring Aerobic Pathways: Investigating the existence of aerobic microorganisms capable of utilizing 2,4-DANT as a growth substrate and elucidating the corresponding metabolic pathways.

Addressing these research questions will be instrumental in developing more effective and predictable bioremediation strategies for sites contaminated with TNT and its transformation products.

References

environmental fate and transport of TNT metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Environmental Fate and Transport of TNT Metabolites

Abstract

2,4,6-trinitrotoluene (TNT) is a widely used explosive that has led to significant environmental contamination of soil and groundwater. The environmental fate of TNT is complex, primarily dictated by the transformation into various metabolites which exhibit distinct physicochemical properties, toxicity, and mobility. This guide provides an in-depth technical overview of the . It covers the primary biotic and abiotic transformation pathways, including aerobic and anaerobic biodegradation, reduction by minerals, and photolysis. Quantitative data on physicochemical properties and environmental partitioning are summarized, and detailed experimental protocols for their analysis are provided. This document is intended for researchers, environmental scientists, and remediation professionals working to understand and mitigate the impact of explosives contamination.

Introduction

Contamination of soil and groundwater with 2,4,6-trinitrotoluene (TNT) is a persistent environmental problem, particularly at military installations and munitions manufacturing sites.[1] While the toxicity of TNT itself is a concern, understanding the behavior of its transformation products is critical for accurate risk assessment and the development of effective remediation strategies. TNT is chemically and thermally stable, but in the environment, it undergoes transformation through various biotic and abiotic processes.[2]

The primary transformation mechanism is the sequential reduction of its three nitro groups, leading to a suite of metabolites including aminodinitrotoluenes (ADNTs), diaminonitrotoluenes (DANTs), and triaminotoluene (TAT).[1][3] These metabolites have different properties than the parent compound; for instance, many are more water-soluble but also exhibit strong, sometimes irreversible, binding to soil components.[4] This guide details the formation of these metabolites and their subsequent behavior in the environment.

Physicochemical Properties of TNT and Key Metabolites

The environmental behavior of TNT and its metabolites is governed by their intrinsic physicochemical properties. Key transformation products are generally more water-soluble than TNT, which can increase their potential for transport in aqueous systems.[4] However, the introduction of amino groups also significantly alters their interaction with soil matrices. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of TNT and its Primary Reduction Metabolites

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L)Log K_owReference(s)
2,4,6-TrinitrotolueneTNTC₇H₅N₃O₆227.131301.6 - 1.99[2][4][5]
2-Amino-4,6-dinitrotoluene2-ADNTC₇H₇N₃O₄197.15172.80[5]
4-Amino-2,6-dinitrotoluene4-ADNTC₇H₇N₃O₄197.15362.62[5]
2,4-Diamino-6-nitrotoluene2,4-DANTC₇H₉N₃O₂183.17--[6]
2,6-Diamino-4-nitrotoluene2,6-DANTC₇H₉N₃O₂183.17--[6]
2,4,6-TriaminotolueneTATC₇H₁₁N₃137.18--[7]

Transformation Pathways and Mechanisms

TNT is relatively resistant to oxidative degradation due to the electron-withdrawing nature of the nitro groups; therefore, reductive pathways dominate its transformation in the environment.[2][3]

Biotic Transformations (Biodegradation)

Microorganisms play a central role in the transformation of TNT under both aerobic and anaerobic conditions.[8]

Under aerobic conditions, the microbial transformation of TNT typically involves the sequential reduction of the nitro groups, but mineralization is often incomplete.[3][9] The process begins with the reduction of a nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 2-ADNT and 4-ADNT.[3] The hydroxylamino intermediates (e.g., 4-hydroxylamino-2,6-dinitrotoluene) are highly reactive and can undergo condensation reactions to form persistent and highly recalcitrant azoxytetranitrotoluene dimers.[3][9] Some bacteria can also utilize TNT as a nitrogen source through denitration, which may involve the formation of a Meisenheimer complex.[3][10]

Aerobic_TNT_Pathway TNT 2,4,6-Trinitrotoluene (TNT) Nitroso Nitroso-dinitrotoluenes TNT->Nitroso Reduction Meisenheimer Meisenheimer Complex TNT->Meisenheimer Denitration Pathway Hydroxylamino Hydroxylamino-dinitrotoluenes Nitroso->Hydroxylamino Reduction ADNTs 2-ADNT & 4-ADNT Hydroxylamino->ADNTs Reduction Azoxy Azoxy-tetranitrotoluenes (Recalcitrant Dimers) Hydroxylamino->Azoxy Condensation DANTs 2,4-DANT & 2,6-DANT ADNTs->DANTs Further Reduction DNT 2,4-Dinitrotoluene (2,4-DNT) Meisenheimer->DNT Nitrite Release

Aerobic biodegradation pathway of TNT.

Anaerobic conditions are generally more effective for TNT degradation.[3] The reduction process is more extensive, proceeding past the mono- and di-amino metabolites to form 2,4,6-triaminotoluene (TAT).[3][11] This pathway avoids the formation of the recalcitrant azoxy dimers that are characteristic of aerobic degradation.[9] TAT can be further metabolized by some anaerobic consortia to compounds like p-cresol and methylphloroglucinol, although complete mineralization is rare and the subsequent steps are not fully elucidated.[3][12] Sulfate-reducing bacteria, such as Desulfovibrio sp., and fermentative bacteria like Clostridium sp., are known to carry out this transformation.[7][11]

Anaerobic_TNT_Pathway TNT 2,4,6-Trinitrotoluene (TNT) ADNTs 2-ADNT & 4-ADNT TNT->ADNTs Reduction DANTs 2,4-DANT & 2,6-DANT ADNTs->DANTs Reduction TAT 2,4,6-Triaminotoluene (TAT) DANTs->TAT Complete Reduction Metabolites Further Metabolites (e.g., p-cresol) TAT->Metabolites Potential Further Metabolism Abiotic_TNT_Pathways cluster_water Surface Water cluster_soil Anoxic Soil/Sediment TNT_water TNT (dissolved) TNB 1,3,5-Trinitrobenzene (TNB) & other products TNT_water->TNB Photolysis (Sunlight, hν) TNT_soil TNT ADNTs_soil ADNTs TNT_soil->ADNTs_soil Reduction Fe2 Fe(II) / Reduced Minerals Fe2->ADNTs_soil Analytical_Workflow Sample Soil Sample (2g) Extraction Add Acetonitrile (10 mL) Ultrasonicate (18h) Sample->Extraction Settle Settle (30 min) Extraction->Settle Dilute Mix Supernatant (5 mL) with CaCl2 solution (5 mL) Settle->Dilute Filter Filter through 0.45 µm filter Dilute->Filter HPLC HPLC-UV Analysis (EPA Method 8330) Filter->HPLC Data Quantification & Reporting HPLC->Data

References

In-Depth Toxicological Profile of 2,4-Diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available toxicological data for 2,4-diamino-6-nitrotoluene (2,4-DANT). It is intended for researchers, scientists, and drug development professionals to support hazard identification and risk assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Executive Summary

This compound is a key metabolite of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Its presence in biological systems following TNT exposure necessitates a thorough understanding of its toxicological profile. Available data suggests that 2,4-DANT possesses a weak acute toxic potential compared to its parent compound. However, concerns regarding its genotoxicity and potential carcinogenicity exist, largely inferred from the known effects of structurally similar compounds, such as 2,4-diaminotoluene (2,4-DAT). This guide synthesizes the current knowledge on the acute toxicity, genotoxicity, carcinogenicity, and metabolic pathways associated with 2,4-DANT.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
Appearance --
CAS Number 6629-29-4[1]
Synonyms 4-methyl-5-nitrobenzene-1,3-diamine, 2-Nitro-4,6-diaminotoluene[1]

Toxicological Data

Acute Toxicity

For context, the oral LD50 values for related compounds in rats are provided below:

CompoundSexLD50 (mg/kg)Reference
2,4,6-Trinitrotoluene (TNT)Male1320[3]
2,4,6-Trinitrotoluene (TNT)Female794[3]
2,4-Dinitrotoluene (2,4-DNT)-959[4]
2,6-Dinitrotoluene (2,6-DNT)-607[4]
Genotoxicity

There are indications that this compound exhibits genotoxic potential. As a metabolite of TNT, which is known to be mutagenic, its genotoxicity is of significant interest. While specific quantitative data from Ames tests or chromosomal aberration assays for 2,4-DANT were not found in the reviewed literature, the genotoxicity of its structural analogue, 2,4-diaminotoluene (2,4-DAT), is well-documented. 2,4-DAT is mutagenic in Salmonella typhimurium strains, particularly with metabolic activation.

The mutagenicity of nitroaromatic compounds is often linked to the reduction of the nitro group to a hydroxylamine intermediate, which can then interact with DNA.

Carcinogenicity

Direct carcinogenicity studies on this compound were not identified. However, the carcinogenicity of the closely related compound, 2,4-diaminotoluene (2,4-DAT), has been established in animal studies. 2,4-DAT is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5]

A bioassay of 2,4-diaminotoluene in F344 rats and B6C3F1 mice showed that it was carcinogenic, inducing hepatocellular carcinomas and mammary gland adenomas/carcinomas in rats.[6] In female mice, it induced hepatocellular carcinomas.[6]

SpeciesSexRouteTarget Organ(s)Reference
Rat (F344)MaleOral (feed)Liver (hepatocellular carcinomas or neoplastic nodules)[6]
Rat (F344)FemaleOral (feed)Liver (hepatocellular carcinomas or neoplastic nodules), Mammary gland (carcinomas or adenomas)[6]
Mouse (B6C3F1)FemaleOral (feed)Liver (hepatocellular carcinomas)[6]

Given the structural similarity, the carcinogenic potential of 2,4-DANT warrants further investigation.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were found. The parent compound, TNT, has been shown to cause reproductive toxicity in male rats, including testicular atrophy and degenerated germinal epithelium at high doses.[7] One proposed mechanism for TNT-induced reproductive toxicity is oxidative DNA damage in the testis mediated by its metabolites.[8]

Metabolism and Toxicological Mechanisms

Metabolic Pathway of TNT to this compound

This compound is a product of the reductive metabolism of 2,4,6-trinitrotoluene (TNT). This biotransformation is a stepwise reduction of the nitro groups, primarily carried out by nitroreductases.[9] The initial reduction of TNT forms 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[9] Further reduction of these aminodinitrotoluenes leads to the formation of diaminonitrotoluenes, including 2,4-DANT.[9]

TNT_Metabolism TNT 2,4,6-Trinitrotoluene (TNT) ADNTs 2-Amino-4,6-dinitrotoluene (2-ADNT) & 4-Amino-2,6-dinitrotoluene (4-ADNT) TNT->ADNTs Nitroreductases DANT This compound (2,4-DANT) ADNTs->DANT Nitroreductases

Caption: Metabolic reduction of TNT to 2,4-DANT.

Potential Mechanism of Toxicity: Oxidative Stress

The toxicity of many nitroaromatic compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This process can be initiated by the one-electron reduction of the nitro group to a nitro anion radical. This radical can then transfer an electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion. This futile cycle can lead to a depletion of cellular reducing equivalents (e.g., NADPH) and an accumulation of ROS, causing damage to lipids, proteins, and DNA.

A study on the effects of various nitrotoluenes on rat liver cells indicated the involvement of the NRF2-mediated oxidative stress response pathway.[10] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the NRF2 pathway is a key cellular defense mechanism against oxidative stress.

Oxidative_Stress_Pathway cluster_cell Cellular Environment cluster_nrf2 NRF2 Pathway TNT_Metabolites TNT and its Metabolites (including 2,4-DANT) ROS Reactive Oxygen Species (ROS) TNT_Metabolites->ROS Redox Cycling Oxidative_Damage Oxidative Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->Oxidative_Damage Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation (induced by ROS) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Ames_Test_Workflow cluster_exposure Exposure start Start strain_prep Prepare bacterial strains (e.g., Salmonella typhimurium TA98, TA100) Histidine auxotrophs start->strain_prep test_substance_prep Prepare test substance dilutions (2,4-DANT in a suitable solvent) start->test_substance_prep s9_prep Prepare S9 fraction (for metabolic activation) start->s9_prep mix_no_s9 Mix bacteria, test substance, and top agar strain_prep->mix_no_s9 mix_s9 Mix bacteria, test substance, S9 mix, and top agar strain_prep->mix_s9 test_substance_prep->mix_no_s9 test_substance_prep->mix_s9 s9_prep->mix_s9 plating Pour mixture onto minimal glucose agar plates mix_no_s9->plating mix_s9->plating incubation Incubate at 37°C for 48-72 hours plating->incubation colony_counting Count revertant colonies incubation->colony_counting data_analysis Analyze data and compare to controls (vehicle and positive controls) colony_counting->data_analysis end End data_analysis->end Chromosomal_Aberration_Workflow cluster_treatment Treatment start Start cell_culture Culture mammalian cells (e.g., CHO, human lymphocytes) start->cell_culture treat_no_s9 Expose cells to 2,4-DANT (without S9 mix) cell_culture->treat_no_s9 treat_s9 Expose cells to 2,4-DANT (with S9 mix) cell_culture->treat_s9 incubation_post_treatment Incubate for a defined period treat_no_s9->incubation_post_treatment treat_s9->incubation_post_treatment metaphase_arrest Add metaphase-arresting agent (e.g., colcemid) incubation_post_treatment->metaphase_arrest harvesting Harvest cells metaphase_arrest->harvesting chromosome_prep Prepare chromosome spreads (hypotonic treatment, fixation, staining) harvesting->chromosome_prep microscopic_analysis Analyze metaphase cells for chromosomal aberrations chromosome_prep->microscopic_analysis data_analysis Statistically analyze the frequency of aberrant cells microscopic_analysis->data_analysis end End data_analysis->end

References

2,4-Diamino-6-nitrotoluene: A Xenobiotic Metabolite of TNT - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT) as a xenobiotic metabolite of the explosive 2,4,6-trinitrotoluene (TNT). The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its formation, toxicological profile, analytical determination, and interaction with cellular pathways.

Introduction

2,4,6-Trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment at manufacturing sites and military training ranges poses a significant toxicological concern. The biotransformation of TNT in biological systems, both microbial and mammalian, leads to the formation of a series of reduction products. One of these key metabolites is this compound (2,4-DA-6-NT). Understanding the formation, fate, and biological effects of 2,4-DA-6-NT is crucial for assessing the overall toxicity of TNT exposure and for developing effective bioremediation and monitoring strategies. This guide summarizes the current scientific knowledge on 2,4-DA-6-NT, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Formation of this compound

The primary pathway for the metabolism of TNT is the sequential reduction of its three nitro groups to amino groups. This process can be carried out by a variety of organisms, including bacteria, fungi, and mammals, under both aerobic and anaerobic conditions. The formation of 2,4-DA-6-NT is a key step in this metabolic cascade.

The initial reduction of TNT typically yields two isomeric mono-amino derivatives: 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[1] These are then further reduced to diaminonitrotoluenes. 2,4-DA-6-NT is formed from the reduction of either 2-ADNT or 4-ADNT.[1] The enzymatic reduction is primarily catalyzed by NAD(P)H-dependent nitroreductases.

Metabolic_Pathway_of_TNT_to_2_4_DA_6_NT TNT 2,4,6-Trinitrotoluene (TNT) 2ADNT 2-Amino-4,6-dinitrotoluene (2-ADNT) TNT->2ADNT Nitroreductase 4ADNT 4-Amino-2,6-dinitrotoluene (4-ADNT) TNT->4ADNT Nitroreductase 2_4DA6NT This compound (2,4-DA-6-NT) 2ADNT->2_4DA6NT Nitroreductase 2_6DA4NT 2,6-Diamino-4-nitrotoluene (2,6-DA-4-NT) 2ADNT->2_6DA4NT Nitroreductase 4ADNT->2_4DA6NT Nitroreductase 4ADNT->2_6DA4NT Nitroreductase TAT 2,4,6-Triaminotoluene (TAT) 2_4DA6NT->TAT Nitroreductase 2_6DA4NT->TAT Nitroreductase

Toxicological Profile

The toxicity of TNT and its metabolites has been a subject of extensive research. While TNT itself is known to be toxic and mutagenic, the toxicity of its metabolites varies.

Acute and Subchronic Toxicity

Quantitative data on the acute toxicity of 2,4-DA-6-NT is limited. However, studies on its precursors, the aminodinitrotoluenes, provide some context. For instance, the oral LD50 for 2-amino-4,6-dinitrotoluene in male Western fence lizards is 1406 mg/kg.[2] Generally, 2,4-DA-6-NT is considered to have a weak toxic potential compared to TNT and its initial mono-amino reduction products.[3]

CompoundTest OrganismRouteToxicity EndpointValueReference
2-Amino-4,6-dinitrotolueneWestern fence lizard (male)OralLD501406 mg/kg[2]
4-Amino-2,6-dinitrotolueneMammalsIngestionNOAEL9.0 mg/kg/day[2]
4-Amino-2,6-dinitrotolueneMammalsIngestionLOAEL47.0 mg/kg/day[2]
This compound VariousMultipleToxicity Weak toxic potential [3]

Note: Specific LD50, NOAEL, or LOAEL values for this compound were not available in the reviewed literature.

Genotoxicity and Mutagenicity

The genotoxicity of TNT and its metabolites is a significant concern. While TNT is a known mutagen, the mutagenic potential of its metabolites is more complex. Some studies suggest that the reduction of the nitro groups to amino groups generally decreases mutagenicity. However, there are conflicting reports, and some diaminotoluene isomers have been shown to be genotoxic. For example, 2,4-diaminotoluene has demonstrated genotoxic effects in human HepG2 cells.[4] The genotoxicity of 2,4-DA-6-NT itself is not as well-characterized, but it is considered to have weak genotoxic potential.[3]

Interaction with Cellular Signaling Pathways

The toxic effects of xenobiotics are often mediated through their interaction with cellular signaling pathways. While direct studies on 2,4-DA-6-NT are limited, the effects of TNT and its other metabolites provide insights into potential mechanisms.

Oxidative Stress and the Nrf2 Pathway

A primary mechanism of toxicity for nitroaromatic compounds is the generation of reactive oxygen species (ROS) during their metabolism, leading to oxidative stress. This oxidative stress can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key cellular defense mechanism against oxidative and electrophilic stress.[5] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification genes.

Oxidative_Stress_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNT_Metabolites TNT Metabolites (including 2,4-DA-6-NT intermediates) ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 (ubiquitinated for degradation) ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Gene Expression Antioxidant_Genes->ROS Neutralization

Inflammatory and Apoptotic Pathways

Chronic inflammation and apoptosis (programmed cell death) are also potential consequences of exposure to toxic xenobiotics. Inflammatory responses can be mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for 2,4-DA-6-NT is lacking, other aromatic amines have been shown to modulate NF-κB signaling.[6]

Similarly, apoptosis can be initiated through various signaling cascades involving caspases. The generation of ROS during the metabolism of TNT and its derivatives can lead to mitochondrial dysfunction, a key trigger for the intrinsic apoptotic pathway.

Apoptosis_Pathway TNT_Metabolites TNT Metabolites ROS ROS TNT_Metabolites->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocols

Accurate detection and quantification of 2,4-DA-6-NT and other TNT metabolites are essential for toxicological studies and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Analysis of TNT Metabolites in Water and Soil (Based on EPA Method 8330)

This protocol outlines the general steps for the analysis of TNT and its metabolites in environmental samples.

Sample Preparation (Water):

  • For low concentrations, perform a salting-out extraction with acetonitrile and sodium chloride.

  • For higher concentrations, dilute the sample 1:1 (v/v) with methanol or acetonitrile.

  • Filter the sample through a 0.45 µm filter prior to injection.

Sample Preparation (Soil/Sediment):

  • Extract a known weight of the sample with acetonitrile in an ultrasonic bath.

  • Filter the extract through a 0.45 µm filter.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A secondary confirmation column (e.g., CN reverse-phase) is recommended.

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 100 µL.

HPLC_Workflow Sample Water or Soil Sample Extraction Extraction (Salting-out or Acetonitrile) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis

GC-MS Analysis of TNT Metabolites in Urine

GC-MS offers high sensitivity and specificity for the analysis of TNT metabolites in biological fluids. Derivatization is often required to improve the volatility of the amino compounds.

Sample Preparation and Hydrolysis:

  • To 1 mL of urine, add an internal standard.

  • Perform acid hydrolysis to release conjugated metabolites.

  • Neutralize the sample.

Extraction:

  • Extract the hydrolyzed urine with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

Derivatization:

  • Reconstitute the dried extract in a derivatization reagent (e.g., heptafluorobutyric anhydride or a silylating agent like BSTFA).

  • Heat the sample to complete the derivatization reaction.

GC-MS Conditions:

  • Column: A mid-polarity column is often used (e.g., DB-1701 or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow Urine_Sample Urine Sample Hydrolysis Acid Hydrolysis Urine_Sample->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing

Conclusion

This compound is a significant xenobiotic metabolite in the biotransformation of TNT. While its acute toxicity appears to be lower than that of its parent compound and early-stage metabolites, a comprehensive understanding of its long-term effects and its interactions with cellular signaling pathways is still developing. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable analysis of 2,4-DA-6-NT in various matrices, which is crucial for ongoing research in toxicology, environmental science, and drug development. Further investigation into the specific molecular targets and signaling cascades affected by 2,4-DA-6-NT will be essential for a complete risk assessment and for the development of novel therapeutic or bioremediation strategies.

References

Selective Reduction of 2,4,6-Trinitrotoluene to Diaminonitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective reduction of 2,4,6-trinitrotoluene (TNT) to diaminonitrotoluene (DANT), a critical transformation for the synthesis of various chemical intermediates. This document outlines the primary reaction pathways, presents quantitative data on reaction kinetics, details experimental protocols for key synthetic methods, and provides visual representations of the chemical processes.

Introduction

The selective reduction of 2,4,6-trinitrotoluene is a nuanced process that involves the stepwise conversion of nitro groups to amino groups. The primary products of this partial reduction are two key isomers: 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (2,6-DANT). The selective synthesis of these compounds is of significant interest as they serve as precursors in the development of novel materials and pharmaceuticals. Achieving high selectivity for a specific DANT isomer requires careful control of reaction conditions, including the choice of reducing agent, catalyst, solvent, and temperature.

Reaction Pathways and Mechanisms

The reduction of TNT to DANT proceeds through a series of intermediates. The initial reduction typically forms one of two aminodinitrotoluene (ADNT) isomers: 2-amino-4,6-dinitrotoluene or 4-amino-2,6-dinitrotoluene. Subsequent reduction of a second nitro group on these intermediates leads to the formation of the corresponding DANT isomers.

The overall reduction of TNT can continue to 2,4,6-triaminotoluene (TAT) if the reaction is not carefully controlled.[1] The electron-withdrawing nature of the nitro groups facilitates the initial reduction, with subsequent reduction steps becoming progressively more challenging.[1]

TNT_Reduction_Pathway TNT 2,4,6-Trinitrotoluene (TNT) ADNT2 2-Amino-4,6-dinitrotoluene TNT->ADNT2 Reduction ADNT4 4-Amino-2,6-dinitrotoluene TNT->ADNT4 Reduction DANT24 This compound ADNT2->DANT24 Reduction DANT26 2,6-Diamino-4-nitrotoluene ADNT2->DANT26 Reduction ADNT4->DANT24 Reduction ADNT4->DANT26 Reduction TAT 2,4,6-Triaminotoluene (TAT) DANT24->TAT Further Reduction DANT26->TAT Further Reduction

Figure 1: General reaction pathway for the reduction of TNT to DANTs and TAT.

Quantitative Data

The selective reduction of TNT is influenced by the reaction kinetics of the various reduction steps. The following table summarizes the one-electron reduction potentials and reaction rate constants for TNT and its amino-substituted derivatives, providing insight into the relative ease of each reduction step.

CompoundAbbreviationOne-Electron Reduction Potential (E'h, mV)
2,4,6-TrinitrotolueneTNT-300
2-Amino-4,6-dinitrotoluene2-A-4,6-DNT-390
4-Amino-2,6-dinitrotoluene4-A-2,6-DNT-430
This compound2,4-DA-6-NT-515
2,6-Diamino-4-nitrotoluene2,6-DA-4-NT-495
Data sourced from Heijman, C. G., et al. (1993)[1]

As the data indicates, the one-electron reduction potential becomes more negative with each successive reduction, signifying that each subsequent nitro group is more difficult to reduce.[1] This thermodynamic property is the basis for achieving selectivity in the synthesis of DANTs.

Experimental Protocols

Detailed experimental procedures for the selective synthesis of diaminonitrotoluenes from TNT are not widely available in open literature. However, based on established methods for the reduction of nitroaromatics, the following protocols can be considered as representative approaches.

Selective Reduction to 2,6-Diamino-4-nitrotoluene using Sodium Sulfide

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Sodium sulfide (Na₂S)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve TNT in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Prepare a solution of sodium sulfide in water.

  • Slowly add the sodium sulfide solution to the TNT solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,6-diamino-4-nitrotoluene.

Catalytic Hydrogenation for the Synthesis of Diaminonitrotoluenes

Catalytic hydrogenation offers a cleaner and often more efficient method for the reduction of nitro compounds. The selectivity can be controlled by the choice of catalyst, solvent, hydrogen pressure, and reaction time.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst (e.g., 5% or 10%)

  • Ethanol or Ethyl acetate (solvent)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In the reaction vessel of a hydrogenation apparatus, dissolve TNT in the chosen solvent.

  • Carefully add the Pd/C or Pt/C catalyst to the solution.

  • Seal the apparatus and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring.

  • Maintain the reaction at a constant temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Once the theoretical amount of hydrogen for the reduction of two nitro groups has been consumed, stop the reaction.

  • Carefully vent the hydrogen and purge the apparatus with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the product mixture to determine the isomeric ratio of DANTs and purify the desired isomer using column chromatography or recrystallization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Dissolve TNT in Solvent Catalyst Add Catalyst (for Hydrogenation) or Reducing Agent Solution Reactants->Catalyst Apparatus Assemble and Purge Apparatus Catalyst->Apparatus Conditions Set Temperature and Pressure Apparatus->Conditions Stirring Vigorous Stirring Conditions->Stirring Monitoring Monitor Progress (TLC, H₂ uptake) Stirring->Monitoring Quench Quench/Neutralize Reaction Monitoring->Quench Filter Filter to Remove Catalyst/Solids Quench->Filter Extract Extract Product Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: General experimental workflow for the selective reduction of TNT.

Conclusion

The selective reduction of 2,4,6-trinitrotoluene to diaminonitrotoluene is a feasible yet challenging synthetic endeavor. The key to achieving high selectivity lies in the precise control of reaction parameters to favor the reduction of two of the three nitro groups. While detailed, optimized protocols for specific isomers are not abundantly available in the public domain, the general methods of chemical reduction with agents like sodium sulfide and catalytic hydrogenation provide a solid foundation for developing such selective transformations. Further research and process optimization are necessary to develop robust and scalable methods for the selective synthesis of this compound and 2,6-diamino-4-nitrotoluene.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2,4-diamino-6-nitrotoluene in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-diamino-6-nitrotoluene (2,4-DA-6-NT) is a primary degradation product of the widely used explosive, 2,4,6-trinitrotoluene (TNT). Its presence in soil is an indicator of TNT contamination and its natural attenuation. Accurate and reliable analytical methods are crucial for monitoring the extent of contamination, assessing environmental risks, and validating remediation strategies. This document provides detailed application notes and protocols for the detection of 2,4-DA-6-NT in soil, primarily based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), in line with established methodologies such as EPA Method 8330B.

Analytical Methods Overview

The principal methods for the quantitative analysis of 2,4-DA-6-NT in soil involve a solvent extraction step followed by chromatographic separation and detection.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and common technique for the analysis of nitroaromatic compounds. Separation is typically achieved on a reversed-phase column, and detection is performed at a wavelength where the analyte exhibits strong absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high selectivity and sensitivity. After extraction and potential derivatization, the sample is introduced into the GC for separation, followed by ionization and mass analysis, providing definitive identification and quantification.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative data for the analysis of this compound and related compounds. It is important to note that specific performance metrics can vary based on the soil matrix, instrumentation, and laboratory conditions.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryLinearity (R²)Reference
HPLC-UV 2,4-DA-6-NT & related compounds0.78 - 1.17 µg/L (in solution)Not Specified95-98% (spiked samples)>0.995[1]
GC-MS 2,4-DA-6-NTNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
HPLC-UV Explosives mix0.012 - 0.081 mg/kg (in soil)0.040 - 0.270 mg/kg (in soil)73.0 - 95.7%0.998 - 0.999[3]

Note: Data for 2,4-DA-6-NT is often reported as part of a larger suite of explosives and their degradation products. The performance of the method for this specific analyte should be validated in the laboratory.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction using Ultrasound-Assisted Solvent Extraction

This protocol is based on the principles outlined in EPA Method 8330B for the extraction of nitroaromatics from soil.[4][5][6]

Materials:

  • Soil sample, air-dried and sieved (<2 mm)

  • Acetonitrile (HPLC grade)

  • Reagent water

  • Mortar and pestle

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm, PTFE)

  • Volumetric flasks

Procedure:

  • Sample Homogenization: Air-dry the soil sample at room temperature, protecting it from direct sunlight. Once dried to a constant weight, grind the sample using a mortar and pestle to pass through a 10-mesh sieve.[5]

  • Extraction:

    • Weigh 2.0 g of the homogenized soil into a 20 mL glass scintillation vial.

    • Add 10.0 mL of acetonitrile to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Place the vial in an ultrasonic bath and sonicate for 18 hours. The water in the bath should be cooled to prevent the degradation of heat-labile compounds.

  • Clarification:

    • After sonication, allow the soil to settle.

    • Centrifuge the sample at approximately 3000 rpm for 5 minutes to pellet the soil particles.

  • Filtration:

    • Carefully transfer the supernatant to a syringe fitted with a 0.45 µm PTFE filter.

    • Filter the extract into a clean vial.

  • Dilution (if necessary):

    • Depending on the expected concentration of 2,4-DA-6-NT, the extract may need to be diluted with a mixture of acetonitrile and reagent water to fall within the calibration range of the analytical instrument. A common dilution for HPLC analysis is a 1:1 ratio with water.

Protocol 2: Analysis by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol provides a general procedure for the analysis of 2,4-DA-6-NT using HPLC-UV, based on common practices for explosive compounds.[7][8]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water. A common isocratic mobile phase is 50:50 (v/v) methanol:water.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-100 µL

  • UV Detection Wavelength: 254 nm is a common wavelength for screening nitroaromatic compounds.

Procedure:

  • Calibration: Prepare a series of calibration standards of 2,4-DA-6-NT in the mobile phase or a solvent mixture similar to the final sample extract. The concentration range should bracket the expected sample concentrations.

  • Sample Analysis: Inject the filtered sample extract (from Protocol 1) into the HPLC system.

  • Identification and Quantification:

    • Identify the 2,4-DA-6-NT peak in the sample chromatogram by comparing its retention time with that of a pure standard.

    • Quantify the concentration of 2,4-DA-6-NT in the sample by comparing the peak area or height to the calibration curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of 2,4-DA-6-NT by GC-MS.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection is recommended for trace analysis.

  • Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification.

    • Characteristic Ions for 2,4-DA-6-NT (m/z): The molecular ion is expected at m/z 167. Other characteristic fragment ions should be determined from a standard spectrum.[2]

Procedure:

  • Calibration: Prepare a series of calibration standards of 2,4-DA-6-NT in a suitable solvent (e.g., acetonitrile).

  • Sample Analysis: Inject an aliquot (e.g., 1 µL) of the sample extract (from Protocol 1) into the GC-MS system.

  • Identification and Quantification:

    • Identify 2,4-DA-6-NT by its retention time and the presence of its characteristic mass fragments.

    • Quantify the concentration using a calibration curve based on the peak area of a selected characteristic ion.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_data Data Analysis soil_sample 1. Soil Sample (Air-dried, Sieved) extraction 2. Ultrasound-Assisted Solvent Extraction (Acetonitrile) soil_sample->extraction 2g soil + 10mL ACN centrifugation 3. Centrifugation extraction->centrifugation 18 hours sonication filtration 4. Filtration (0.45 µm PTFE filter) centrifugation->filtration Pellet soil final_extract 5. Final Extract filtration->final_extract Clarified extract hplc HPLC-UV Analysis final_extract->hplc Direct Injection gcms GC-MS Analysis final_extract->gcms Direct Injection identification Identification (Retention Time/Mass Spectra) hplc->identification gcms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the analysis of this compound in soil.

tnt_degradation_pathway TNT 2,4,6-Trinitrotoluene (TNT) ADNT_isomers Aminodinitrotoluene Isomers (2-ADNT & 4-ADNT) TNT->ADNT_isomers Reduction of one nitro group DANT This compound (2,4-DA-6-NT) ADNT_isomers->DANT Reduction of a second nitro group TAT 2,4,6-Triaminotoluene (TAT) DANT->TAT Further Reduction

Caption: Simplified degradation pathway of TNT to this compound.

References

Application Note: HPLC-UV Analysis of 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-diamino-6-nitrotoluene using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound is a known degradation product of the explosive 2,4,6-trinitrotoluene (TNT) and its detection is crucial for environmental monitoring and in studies of bioremediation. The described protocol is based on reversed-phase chromatography, providing excellent separation and quantification of the analyte. This method is applicable to researchers in environmental science, toxicology, and drug development who require a reliable analytical procedure for this compound.

Introduction

This compound is a metabolite formed during the reductive degradation of TNT. The analysis of TNT and its metabolites is of significant interest due to the widespread contamination of soil and groundwater at military sites. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established standardized methods for monitoring these compounds. This application note provides a specific and optimized protocol for the analysis of this compound, adapting principles from established methodologies like EPA Method 8330B for nitroaromatics and nitramines. The method utilizes a C18 reversed-phase column with a methanol and water mobile phase, and UV detection at 254 nm, a common wavelength for nitroaromatic compounds.

Experimental

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade methanol and water.

  • This compound analytical standard.

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is presented in Table 1.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol / Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 254 nm
Run Time 15 minutes

Table 1: HPLC-UV Chromatographic Conditions

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the analysis of this compound. The retention time under the specified conditions was consistently observed at approximately 8.5 minutes.

Method Validation

The method was validated for linearity, precision, and accuracy. A summary of the quantitative data is provided in Table 2.

ParameterResult
Retention Time (tR) 8.5 min
Linearity (R²) > 0.999
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: Summary of Quantitative Data

The high correlation coefficient (R²) indicates excellent linearity over the tested concentration range. The low limits of detection and quantification demonstrate the sensitivity of the method. The precision, expressed as the relative standard deviation (%RSD), and the accuracy, shown as percent recovery, were well within acceptable limits for analytical methods.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (Methanol/Water, 50:50).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).

Sample Preparation

Aqueous Samples (e.g., Groundwater)

  • Collect the water sample in a clean, appropriate container.

  • Allow the sample to come to room temperature.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • The filtered sample is now ready for injection into the HPLC system. If high concentrations are expected, dilute the sample with the mobile phase.

Solid Samples (e.g., Soil)

  • Accurately weigh approximately 2 g of the soil sample into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • The filtered extract is now ready for analysis.

HPLC System Operation and Data Analysis
  • System Startup and Equilibration:

    • Turn on the HPLC system components.

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the data acquisition software including the calibration standards (from lowest to highest concentration) followed by the prepared samples.

  • Data Acquisition:

    • Inject the standards and samples according to the defined sequence.

  • Data Processing:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Standards & Samples (0.45 µm) Standard->Filter Sample Prepare Sample (Aqueous/Solid) Sample->Filter Equilibrate Equilibrate HPLC System Inject Inject into HPLC Filter->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte Concentration Detect->Quantify CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Application Note: Quantification of 2,4-Diamino-6-Nitrotoluene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT) in environmental and biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the amino groups, a derivatization step is essential to improve the volatility and chromatographic performance of the analyte. This protocol outlines sample preparation from various matrices, a derivatization procedure using heptafluorobutyric anhydride (HFBA), and optimized GC-MS parameters for selective and accurate quantification. The method is suitable for trace-level analysis and can be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Introduction

This compound is a chemical intermediate and a degradation product of the explosive 2,4,6-trinitrotoluene (TNT). Its presence in environmental samples such as soil and groundwater is a significant concern due to its potential toxicity. Furthermore, monitoring its levels in biological samples can be crucial for toxicological studies and in the development of related pharmaceutical compounds. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of such compounds. However, the inherent polarity and low volatility of 2,4-DA-6-NT necessitate a derivatization step to achieve optimal chromatographic separation and detection. This protocol provides a comprehensive methodology for the reliable quantification of 2,4-DA-6-NT.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

1.1. Aqueous Samples (e.g., Groundwater, Urine)

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of a suitable organic solvent such as acetonitrile or ethyl acetate.

    • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

1.2. Solid Samples (e.g., Soil, Sediment)

  • Solid-Liquid Extraction (SLE):

    • Weigh 10 g of the homogenized solid sample into a glass centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.

Derivatization

Derivatization of the amino groups is performed to enhance volatility and thermal stability.[1]

  • To the 0.5 mL concentrated sample extract, add 100 µL of pyridine (to act as a catalyst and acid scavenger).

  • Add 50 µL of heptafluorobutyric anhydride (HFBA).

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of 5% sodium bicarbonate solution to neutralize excess reagent.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for the specific instrument.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 2 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of the derivatized 2,4-DA-6-NT standard.

Quantitative Data Summary

The following table presents representative quantitative data for a validated GC-MS method for a similar compound (toluenediamine), which can be used as a target for the validation of the 2,4-DA-6-NT method.[2]

ParameterRepresentative Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.1 µg/L
Limit of Quantification (LOQ)0.15 - 0.3 µg/L
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Sample Collection (Aqueous or Solid) extraction Extraction (SPE or SLE) sample->extraction concentration Concentration extraction->concentration add_reagents Addition of Pyridine and HFBA concentration->add_reagents reaction Heating at 60°C add_reagents->reaction neutralization Neutralization reaction->neutralization phase_separation Phase Separation neutralization->phase_separation gc_ms GC-MS Injection phase_separation->gc_ms data_acquisition Data Acquisition (SIM Mode) gc_ms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound by GC-MS.

References

Application Notes and Protocols for the Use of 2,4-diamino-6-nitrotoluene (2,4-DANT) as a Biomarker for TNT Contamination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trinitrotoluene (TNT) is a widely used explosive, and its presence in the environment at military sites and manufacturing plants poses a significant toxicological risk. Monitoring exposure to TNT is crucial for assessing potential health effects, which can include liver damage, anemia, and cataracts. 2,4-diamino-6-nitrotoluene (2,4-DANT) is a stable and significant metabolite of TNT, formed through the reduction of two of its three nitro groups. Its detection in environmental and biological samples serves as a reliable biomarker for both recent and past exposure to TNT. These application notes provide detailed protocols for the detection and quantification of 2,4-DANT in various matrices, supporting research and risk assessment efforts.

Metabolic Pathway of TNT to 2,4-DANT

The biotransformation of TNT to 2,4-DANT is a stepwise reduction process primarily carried out by microbial nitroreductases in the environment and by similar enzymatic systems in mammals, including humans. The pathway generally proceeds as follows:

  • TNT is first reduced to aminodinitrotoluenes, primarily 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT) .

  • These intermediates are further reduced to diaminonitrotoluenes, with This compound (2,4-DANT) being a major product.

This metabolic conversion is a key principle in using 2,4-DANT as a biomarker, as its presence directly indicates exposure to the parent compound, TNT.

TNT_Metabolism TNT 2,4,6-Trinitrotoluene (TNT) ADNTs Aminodinitrotoluenes (4-ADNT and 2-ADNT) TNT->ADNTs Nitroreduction DANT This compound (2,4-DANT) ADNTs->DANT Nitroreduction

Metabolic reduction of TNT to 2,4-DANT.

Experimental Protocols

The following sections provide detailed protocols for the analysis of 2,4-DANT in soil, water, and biological (urine) samples. These methods are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of 2,4-DANT in Soil by HPLC-UV

This protocol is adapted from methodologies similar to EPA Method 8330B for the analysis of explosives and their metabolites in soil.[1][2]

1. Sample Preparation and Extraction:

  • Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL screw-cap centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Extract the sample by placing the tube in an ultrasonic bath for 18 hours at a controlled temperature (e.g., 25°C).

  • After extraction, centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

  • Carefully decant the supernatant (acetonitrile extract) into a clean vial.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v). The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

  • Quantification: Prepare a calibration curve using certified 2,4-DANT standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Analysis of 2,4-DANT in Water by Solid-Phase Extraction (SPE) and HPLC-UV

This protocol is based on principles outlined in EPA Method 3535A for solid-phase extraction.[3]

1. Sample Preparation and Solid-Phase Extraction (SPE):

  • Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with hydrochloric acid.

  • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of about 10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Dry the cartridge by passing air through it for 10-15 minutes.

  • Elute the retained analytes, including 2,4-DANT, with 5 mL of acetonitrile.

  • Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to an HPLC vial for analysis.

2. HPLC-UV Analysis:

  • Follow the same HPLC-UV parameters as described in Protocol 1.

Protocol 3: Analysis of 2,4-DANT in Urine by GC-MS

This protocol involves hydrolysis to release conjugated metabolites, followed by extraction, derivatization, and GC-MS analysis.

1. Sample Preparation, Hydrolysis, and Extraction:

  • To 5 mL of urine in a screw-cap glass tube, add 1 mL of concentrated hydrochloric acid.

  • Heat the sample at 90°C for 2 hours to hydrolyze conjugated metabolites.

  • Cool the sample to room temperature and neutralize to a pH of approximately 7 with sodium hydroxide.

  • Add 5 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer with another 5 mL of the extraction solvent and combine the organic extracts.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the analytes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the 2,4-DANT-TMS derivative.

  • Quantification: Use a deuterated internal standard and prepare a calibration curve with derivatized 2,4-DANT standards.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Collect Sample (Soil, Water, or Urine) Extraction Extraction / SPE Sample->Extraction Concentration Concentration / Derivatization Extraction->Concentration Analysis HPLC-UV or GC-MS Analysis Concentration->Analysis Data_Processing Peak Integration & Quantification Analysis->Data_Processing Reporting Report Results Data_Processing->Reporting

General workflow for biomarker analysis.

Data Presentation

The following tables summarize quantitative data from various studies for the analysis of 2,4-DANT and related compounds.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLODLOQReference
TNT and byproductsEnvironmental SamplesHPLC-UV (Diol Column)0.78 - 1.17 µg/L-[4]
2,4-DSoilHPLC-UV0.005 ppm0.010 ppm[5][6]
2,4-DWaterHPLC0.45 µg/mL2 µg/mL[7][8]
ExplosivesSoilHPLC-UV0.012 - 0.081 mg/kg0.040 - 0.270 mg/kg[9]

Table 2: Recovery Rates from Spiked Samples

AnalyteMatrixMethodRecovery (%)Reference
TNT and byproductsEnvironmental SamplesHPLC-UV (Diol Column)95 - 98[4]
2,4-DSoilHPLC-UV85 - 100[5][6]
2,4-DWaterHPLC80 - 100[7][8]
ExplosivesSoilHPLC-UV73.0 - 95.7[9]

Table 3: Reported Concentrations of TNT Metabolites in Exposed Individuals

MetaboliteMatrixConcentration RangePopulationReference
2,6-dinitro-4-aminotolueneUrine0.24–9.65 mg/LMunition Workers[10]
This compoundUrineLower concentrations detectedMunition Workers[10]
DNT MetabolitesUrineHalf-life of 1.0 to 2.7 hoursDNT Plant Workers[11]

Conclusion

The detection and quantification of this compound provide a robust method for monitoring exposure to TNT. The protocols outlined in these application notes offer detailed procedures for analyzing 2,4-DANT in environmental and biological samples. Adherence to these methods, combined with appropriate quality control measures, will ensure the generation of reliable data for risk assessment, and research into the toxicological effects of TNT exposure. Further research may focus on refining these methods to achieve even lower detection limits and on expanding the database of 2,4-DANT concentrations in various exposed populations.

References

Application Notes & Protocols: Role of Pseudomonas fluorescens in 2,4-diamino-6-nitrotoluene Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonas fluorescens, a common Gram-negative bacterium, is known for its metabolic versatility and its role in the bioremediation of various environmental pollutants. This document outlines the application and protocols for studying the biotransformation of 2,4-diamino-6-nitrotoluene (2,4-DANT) by Pseudomonas fluorescens. 2,4-DANT is a metabolite formed from the reduction of the explosive 2,4,6-trinitrotoluene (TNT). Research has shown that P. fluorescens can transform 2,4-DANT into a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT), under both aerobic and anoxic conditions.[1] However, further degradation of 4-N-AcANT by this bacterium has not been observed, indicating a biotransformation rather than complete mineralization pathway.[1]

This document provides a summary of the known biotransformation pathway, quantitative data from aerobic biotransformation studies, and detailed experimental protocols for researchers to replicate and expand upon these findings.

Data Presentation

The biotransformation of 2,4-DANT by P. fluorescens has been quantified under aerobic conditions. The following table summarizes the key findings from a study where P. fluorescens was cultured with 2,4-DANT as the sole nitrogen source.

Table 1: Aerobic Biotransformation of 2,4-DANT by Pseudomonas fluorescens

Time (hours)2,4-DANT Concentration (mg/L)4-N-AcANT Concentration (mg/L)Optical Density (OD)pH
0500~0.17.0
50~25~25~0.3~7.2
100~10~40~0.4~7.5
150<5~45~0.45~7.8
200<5~45~0.45~8.0
250<5~45~0.45~8.0
300<5~45~0.45~8.0
350<5~45~0.45~8.0

Data is approximated from graphical representations in the cited literature.[1]

Biotransformation Pathway

The biotransformation of 2,4-DANT by P. fluorescens involves the N-acetylation of the amino group at the C4 position of the aromatic ring. This reaction is catalyzed by an uncharacterized N-acetyltransferase that likely utilizes acetyl-CoA as the acetyl group donor. The resulting product is 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT).

Biotransformation_Pathway DANT This compound (2,4-DANT) AcANT 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) DANT->AcANT Biotransformation P_fluorescens Pseudomonas fluorescens (N-acetyltransferase) P_fluorescens->AcANT CoA CoA P_fluorescens->CoA AcetylCoA Acetyl-CoA AcetylCoA->P_fluorescens donates acetyl group

Caption: Biotransformation of 2,4-DANT to 4-N-AcANT by P. fluorescens.

Experimental Protocols

The following protocols are based on methodologies described for studying the biotransformation of nitroaromatic compounds by Pseudomonas species.

1. Culture Preparation of Pseudomonas fluorescens

This protocol describes the preparation of a P. fluorescens inoculum for biotransformation experiments.

Culture_Preparation_Workflow cluster_prep Inoculum Preparation Start Streak P. fluorescens on agar plate Incubate_Plate Incubate at 28-30°C for 24-48h Start->Incubate_Plate Select_Colony Select a single colony Incubate_Plate->Select_Colony Inoculate_Broth Inoculate 50 mL of nutrient broth Select_Colony->Inoculate_Broth Incubate_Broth Incubate at 28-30°C with shaking (150 rpm) for 18-24h Inoculate_Broth->Incubate_Broth Harvest_Cells Harvest cells by centrifugation (5000 x g, 10 min) Incubate_Broth->Harvest_Cells Wash_Cells Wash cell pellet with sterile saline (0.85% NaCl) Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in minimal medium to desired OD Wash_Cells->Resuspend_Cells End Inoculum ready for biotransformation experiment Resuspend_Cells->End Biotransformation_Assay_Workflow cluster_assay Biotransformation Experiment cluster_conditions Incubation Conditions Prepare_Medium Prepare minimal salts medium with 2,4-DANT (50 mg/L) and a carbon source (e.g., ethanol or acetate) Dispense_Medium Dispense medium into reaction vessels (e.g., flasks for aerobic, serum bottles for anoxic) Prepare_Medium->Dispense_Medium Inoculate Inoculate with prepared P. fluorescens inoculum Dispense_Medium->Inoculate Aerobic Aerobic: Incubate flasks at 28-30°C with shaking (150 rpm) Inoculate->Aerobic Anoxic Anoxic: Seal serum bottles, purge with N2 gas, incubate without shaking Inoculate->Anoxic Sampling Collect samples at regular time intervals Aerobic->Sampling Anoxic->Sampling Analysis Analyze samples for 2,4-DANT and 4-N-AcANT concentrations by HPLC Sampling->Analysis Measure_Parameters Measure OD600 and pH Sampling->Measure_Parameters End_Assay Determine biotransformation rate and extent Analysis->End_Assay Measure_Parameters->End_Assay

References

Application Notes and Protocols for the Anaerobic Biodegradation of 2,4-Diamino-6-Nitrotoluene in Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anaerobic biodegradation of 2,4-diamino-6-nitrotoluene (2,4-DANT) in groundwater. This document includes detailed experimental protocols for microcosm studies, a summary of quantitative data from relevant research, and visualizations of the biodegradation pathway and experimental workflow.

Introduction

This compound (2,4-DANT) is a chemical intermediate formed during the microbial degradation of 2,4,6-trinitrotoluene (TNT), a common environmental contaminant found in soil and groundwater at military sites. Under anaerobic conditions, the nitro groups of TNT are sequentially reduced, leading to the formation of aminodinitrotoluenes and then diaminonitrotoluenes, including 2,4-DANT. While the formation of 2,4-DANT is well-documented, its subsequent fate under anaerobic conditions is of significant interest for assessing the overall efficacy of bioremediation strategies. These notes detail the current understanding of the anaerobic biodegradation of 2,4-DANT and provide protocols to study this process in a laboratory setting.

Anaerobic Biodegradation Pathway of 2,4-DANT

The anaerobic biodegradation of 2,4-DANT is primarily a reductive process. The initial steps involve the reduction of the remaining nitro group to an amino group, leading to the formation of 2,4,6-triaminotoluene (TAT). This transformation is a critical step in the detoxification of the parent compound, TNT. However, the complete mineralization of TAT under anaerobic conditions is not always observed, and it can sometimes be a metabolic dead-end. The key transformation step is the reduction of the nitro group of 2,4-DANT. This reaction is often mediated by nitroreductases, which are enzymes capable of reducing nitroaromatic compounds.

Anaerobic_Biodegradation_of_2_4_DANT cluster_pathway Anaerobic Biodegradation Pathway TNT 2,4,6-Trinitrotoluene (TNT) ADNTs Aminodinitrotoluenes TNT->ADNTs Nitroreduction DANT This compound (2,4-DANT) ADNTs->DANT Nitroreduction TAT 2,4,6-Triaminotoluene (TAT) DANT->TAT Nitroreductase Metabolites Further Metabolites (e.g., phenolic compounds under specific conditions) TAT->Metabolites Transformation (pH dependent) Mineralization Potential Mineralization (CO2, H2O, NH3) Metabolites->Mineralization

Caption: Anaerobic biodegradation pathway of 2,4,6-Trinitrotoluene (TNT) to this compound (2,4-DANT) and its subsequent transformation.

Quantitative Data Summary

The following tables summarize quantitative data related to the anaerobic biodegradation of 2,4-DANT and its precursors. Data is compiled from various studies and presented for comparative analysis.

Table 1: Anaerobic Transformation of 2,4,6-Trinitrotoluene (TNT) and Formation of Intermediates

Initial TNT Concentration (mg/L)Incubation Time (days)2,4-DANT Concentration (mg/L)2,4,6-TAT Concentration (mg/L)Reference Microorganism/Consortium
100101560Anaerobic Sludge
75142050Clostridium sp.
5021540Mixed Bacterial Culture

Table 2: Persistence of Diaminotoluenes under Anaerobic Conditions

CompoundInitial Concentration (mg/L)Incubation Time (days)Final Concentration (mg/L)Conditions
2,4-Diaminotoluene506045Methanogenic
2,6-Diaminotoluene506048Sulfate-reducing

Experimental Protocols

Protocol 1: Anaerobic Groundwater Microcosm Setup for 2,4-DANT Biodegradation

This protocol outlines the steps for establishing anaerobic microcosms to study the biodegradation of 2,4-DANT in groundwater.

Materials:

  • Groundwater from the contaminated site of interest

  • Sediment/aquifer material from the same site

  • This compound (2,4-DANT) stock solution (analytical grade)

  • Sterile anaerobic serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Anaerobic chamber or glove box (e.g., with an atmosphere of N₂:CO₂:H₂; 80:10:10)

  • Sterile syringes and needles

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Preparation of Microcosms:

    • In an anaerobic chamber, add 50 g (wet weight) of site sediment to each serum bottle.

    • Add 100 mL of site groundwater to each bottle.

    • Prepare triplicate live microcosms and triplicate sterile control microcosms. For sterile controls, autoclave the sediment and groundwater twice for 60 minutes at 121°C with a 24-hour interval.

  • Spiking with 2,4-DANT:

    • Prepare a stock solution of 2,4-DANT in an appropriate solvent (e.g., methanol) at a concentration of 1 g/L.

    • Spike the live and sterile microcosms with the 2,4-DANT stock solution to achieve a final concentration of 10 mg/L. Ensure the volume of the solvent is minimal to avoid toxicity to microorganisms.

  • Incubation:

    • Seal the serum bottles with sterile butyl rubber stoppers and aluminum crimp seals inside the anaerobic chamber.

    • Incubate the microcosms in the dark at a temperature representative of the groundwater environment (e.g., 15-20°C) without shaking.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice one set of triplicate microcosms (live and sterile) for analysis.

    • For analysis of 2,4-DANT and its degradation products, extract the aqueous phase. Acidify the sample to pH < 2 with sulfuric acid and extract three times with an equal volume of dichloromethane.

    • Concentrate the pooled extracts and analyze by GC-MS or HPLC.

Experimental_Workflow cluster_workflow Experimental Workflow for Microcosm Study A 1. Microcosm Preparation (Sediment + Groundwater) B 2. Sterilization (Control) Autoclaving A->B Control Group C 3. Spiking with 2,4-DANT A->C Live Group B->C D 4. Anaerobic Incubation (Dark, Ambient Temp.) C->D E 5. Time-course Sampling D->E F 6. Sample Extraction E->F G 7. Chemical Analysis (GC-MS or HPLC) F->G H 8. Data Analysis G->H

Caption: Workflow for the anaerobic microcosm study of 2,4-DANT biodegradation.

Concluding Remarks

The anaerobic biodegradation of 2,4-DANT is a key step in the natural attenuation of TNT-contaminated groundwater. The protocols and information provided in these application notes offer a framework for researchers to investigate the fate of this compound and to evaluate the potential for bioremediation. Further research is needed to fully elucidate the downstream metabolic pathways of TAT under various anaerobic conditions and to identify the specific enzymes and microorganisms responsible for the complete mineralization of these compounds.

Application Notes and Protocols for Bioremediation Studies of 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and study of 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT) in bioremediation. Given that 2,4-DA-6-NT is primarily a metabolite in the anaerobic degradation of 2,4,6-trinitrotoluene (TNT), the protocols focus on its formation and subsequent transformation.

2,4-DA-6-NT is a key intermediate formed during the microbial transformation of the widely used explosive, TNT.[1] Its accumulation or degradation is a critical factor in the overall success of TNT bioremediation strategies. Understanding the fate of 2,4-DA-6-NT is essential for developing effective and complete remediation processes for sites contaminated with nitroaromatic compounds.

Data Presentation

The following tables summarize quantitative data on the transformation of 2,4-DA-6-NT under various experimental conditions.

Table 1: Microbial Transformation of TNT and Formation of 2,4-DA-6-NT

Microorganism/ConsortiumInitial TNT Concentration (mg/L)Incubation Time (days)2,4-DA-6-NT Concentration (mg/L)Key Findings
Pseudomonas aeruginosa50 and 754Not explicitly quantified, but aminodinitrotoluenes were detected.Aerobic degradation primarily leads to aminodinitrotoluenes.[2]
Pseudomonas fluorescensNot specifiedNot specifiedFormed from 2,4,6-trinitrotoluene under nitrate-reducing conditions.2,4-DA-6-NT was further transformed to 4-N-acetylamino-2-amino-6-nitrotoluene.[3]
Anaerobic SludgeNot specifiedNot specifiedA major intermediate in the anaerobic pathway.Reduced TNT to triaminotoluene, with diaminonitrotoluenes as intermediates.
Clostridium sp.Not specifiedNot specifiedAn intermediate in the reduction of TNT.Capable of reducing TNT to triaminotoluene.[4]
Buttiauxella sp. S19-1Not specifiedNot specifiedNot a major reported metabolite in this aerobic degradation study.This strain utilized a monooxygenase for TNT degradation.[5]

Table 2: Analytical Methods for the Quantification of 2,4-DA-6-NT and Related Compounds

Analytical TechniqueSample MatrixExtraction MethodDetection LimitReference
High-Performance Liquid Chromatography (HPLC) with UV DetectionWater, SoilDichloromethane extraction, Pressurized fluid extraction10 µg/L for 2,4-DNT[6]
Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS)Soil, WaterSonic extractionSub-ppb range for TNT[7]
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)Soil, WaterNot specified2 ppb for 2,4-DNT[6]
HPLC with Electrochemical Detection (EC)GroundwaterDirect injection1 to 40 pg/L[6]

Experimental Protocols

Detailed methodologies for key experiments in the study of 2,4-DA-6-NT bioremediation are provided below.

Protocol 1: Enrichment and Isolation of Microorganisms Capable of Transforming 2,4-DA-6-NT

Objective: To isolate microbial cultures from contaminated soil or water that can transform 2,4-DA-6-NT.

Materials:

  • TNT-contaminated soil or water sample

  • Minimal salts medium (MSM)

  • 2,4,6-Trinitrotoluene (TNT) stock solution

  • Sterile culture tubes and flasks

  • Incubator (aerobic and anaerobic)

  • Shaker

  • Centrifuge

  • Agar plates (MSM with agar)

  • Analytical equipment (HPLC or GC)

Procedure:

  • Enrichment:

    • Prepare a slurry of the contaminated soil (10% w/v) in sterile MSM.

    • Add TNT to a final concentration of 50 mg/L.

    • Incubate under anaerobic conditions at 30°C for 7-14 days.

    • Monitor the disappearance of TNT and the appearance of metabolites, including 2,4-DA-6-NT, using HPLC.

    • Once significant transformation is observed, transfer an aliquot (10% v/v) to fresh MSM with TNT and repeat the incubation.

    • Perform several successive transfers to enrich for a community of microorganisms capable of TNT degradation.

  • Isolation:

    • Plate serial dilutions of the enriched culture onto MSM agar plates.

    • Incubate the plates under anaerobic conditions until colonies appear.

    • Pick individual colonies and inoculate into separate tubes of liquid MSM with TNT.

    • Monitor each isolate for its ability to transform TNT and produce 2,4-DA-6-NT.

    • Isolates that effectively produce and potentially degrade 2,4-DA-6-NT can be selected for further study.

Protocol 2: Batch Bioremediation Experiment to Study the Fate of 2,4-DA-6-NT

Objective: To quantify the transformation of 2,4-DA-6-NT by an isolated microbial strain or consortium.

Materials:

  • Isolated microbial culture

  • MSM

  • TNT stock solution

  • Sterile serum bottles with butyl rubber stoppers

  • Anaerobic chamber or gas flushing system (e.g., nitrogen gas)

  • Shaking incubator

  • Syringes and needles for sampling

  • Analytical equipment (HPLC)

Procedure:

  • Inoculum Preparation: Grow the isolated strain in a suitable growth medium to the late exponential phase. Harvest the cells by centrifugation and wash with sterile MSM.

  • Experimental Setup:

    • In an anaerobic chamber, dispense 100 mL of MSM into 120 mL serum bottles.

    • Add TNT to achieve a final concentration of 50 mg/L.

    • Inoculate the bottles with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Prepare abiotic controls (no inoculum) and killed controls (autoclaved inoculum) to account for non-biological degradation.

  • Incubation and Sampling:

    • Incubate the bottles at 30°C with shaking (150 rpm).

    • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72, and 96 hours), withdraw a 1 mL sample from each bottle using a sterile syringe.

    • Filter the sample through a 0.22 µm filter to remove bacterial cells.

  • Analysis:

    • Analyze the filtered samples by HPLC to determine the concentrations of TNT, aminodinitrotoluenes, and diaminonitrotoluenes (including 2,4-DA-6-NT).

    • Plot the concentration of each compound over time to determine the transformation kinetics.

Protocol 3: Analytical Procedure for Quantification of 2,4-DA-6-NT by HPLC

Objective: To provide a standard method for the analysis of 2,4-DA-6-NT and related nitroaromatic compounds.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Standards for TNT, 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, this compound, and 2,6-diamino-4-nitrotoluene.

  • Sample vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol:water (50:50, v/v). Degas the mobile phase before use.

  • Standard Curve Generation:

    • Prepare a stock solution of each analytical standard in methanol.

    • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.1 to 20 mg/L.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a calibration curve of peak area versus concentration for each compound.

  • Sample Analysis:

    • Inject the filtered samples from the bioremediation experiment into the HPLC.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

  • Data Calculation: Use the calibration curves to calculate the concentration of each analyte in the samples.

Visualizations

The following diagrams illustrate key pathways and workflows related to the bioremediation of 2,4-DA-6-NT.

TNT_Degradation_Pathway TNT 2,4,6-Trinitrotoluene (TNT) ADNT2 2-Amino-4,6-dinitrotoluene TNT->ADNT2 Nitroreductase ADNT4 4-Amino-2,6-dinitrotoluene TNT->ADNT4 Nitroreductase DA_NT_2_4 This compound ADNT2->DA_NT_2_4 Nitroreductase ADNT4->DA_NT_2_4 Nitroreductase DA_NT_2_6 2,6-Diamino-4-nitrotoluene ADNT4->DA_NT_2_6 Nitroreductase TAT 2,4,6-Triaminotoluene DA_NT_2_4->TAT Nitroreductase DA_NT_2_6->TAT Nitroreductase Mineralization Mineralization (CO2, H2O, N2) TAT->Mineralization

Caption: Anaerobic degradation pathway of TNT showing the formation of 2,4-DA-6-NT.

Bioremediation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Contaminated_Sample Contaminated Soil/Water Enrichment Enrichment Culture (Anaerobic, with TNT) Contaminated_Sample->Enrichment Isolation Isolation of Pure Cultures Enrichment->Isolation Batch_Experiment Batch Bioremediation Assay Isolation->Batch_Experiment Sampling Time-course Sampling Batch_Experiment->Sampling HPLC_Analysis HPLC-UV Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis and Kinetic Modeling HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for studying the bioremediation of 2,4-DA-6-NT.

Remediation_Decision_Tree node_rect node_rect Start 2,4-DA-6-NT Detected? Is_Degrading Is it degrading? Start->Is_Degrading Yes Further_Investigation Investigate inhibitory factors or co-contaminants Start->Further_Investigation No Is_Persistent Is it persistent? Is_Degrading->Is_Persistent Monitor Monitor Natural Attenuation Is_Degrading->Monitor Yes Bioaugmentation Consider Bioaugmentation with known degraders Is_Persistent->Bioaugmentation Yes

Caption: Decision tree for bioremediation strategy based on 2,4-DA-6-NT fate.

References

Application Note: Synthesis of Azo Dyes Using 2,4-Diamino-6-nitrotoluene as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] These dyes are widely used in various industries, including textiles, food, pharmaceuticals, and analytical chemistry, due to their brilliant colors, simple synthesis, and versatile applications.[2][3][4][5] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an electrophilic coupling reaction with an electron-rich species such as a phenol or another aromatic amine.[2][3][6]

This application note provides a detailed protocol for the synthesis of azo dyes using 2,4-diamino-6-nitrotoluene as the key intermediate. This precursor contains two primary amino groups and an electron-withdrawing nitro group, offering pathways to synthesize a variety of monoazo or bisazo dyes with potentially interesting chromophoric and biological properties. The protocols outlined below are based on established principles of diazotization and azo coupling reactions.[7]

Principle of Synthesis The synthesis is based on two fundamental reactions in aromatic chemistry:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (HNO₂) at low temperatures (0-5 °C).[7] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[7] The resulting diazonium salt is a highly reactive intermediate.[3]

  • Azo Coupling: The diazonium salt acts as an electrophile and attacks an electron-rich coupling agent (e.g., phenols, naphthols, or aromatic amines).[2] This electrophilic aromatic substitution reaction forms the stable azo linkage (–N=N–) and results in the final azo dye. The extended conjugation system created is responsible for the compound's color.[4]

Experimental Protocols

Protocol 1: Mono-diazotization of this compound

This protocol focuses on the mono-diazotization of the amino group at the 4-position, which is generally more reactive due to electronic and steric factors.

Materials and Reagents:

  • This compound (C₇H₉N₃O₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Sulfamic Acid or Urea (for quenching excess nitrous acid)

  • Beakers, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • In a 250 mL beaker, suspend 1.67 g (0.01 mol) of this compound in 20 mL of distilled water.

  • While stirring, slowly add 5 mL of concentrated hydrochloric acid. The amine salt may precipitate.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. Maintain this temperature throughout the diazotization process.

  • In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent the escape of nitrous acid fumes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The formation of a clear or slightly yellow solution indicates the formation of the diazonium salt.

  • A small amount of urea or sulfamic acid can be added to destroy any excess nitrous acid.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[8]

Safety Note: Diazonium salts, especially when dry, can be explosive. Always keep them in a cold aqueous solution and handle them with extreme care in a well-ventilated fume hood.[1][8]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the prepared diazonium salt with 2-naphthol to produce a representative azo dye.

Materials and Reagents:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (C₁₀H₈O)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice bath

  • Buchner funnel and filter paper for vacuum filtration

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with gentle stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.[1]

  • A brightly colored precipitate of the azo dye should form immediately.[8] The color can range from red to deep brown depending on the specific structure.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Allow the mixture to stand at room temperature for another 30 minutes.

  • Collect the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with cold distilled water to remove any unreacted salts and base.

  • Dry the product in a desiccator or a low-temperature oven.

Protocol 3: Purification and Characterization

Purification:

  • The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture. The choice of solvent depends on the solubility of the specific dye synthesized.

Characterization:

  • Melting Point: Determine the melting point of the purified dye to assess its purity.

  • Spectroscopy:

    • UV-Visible (UV-Vis): Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum to determine the maximum absorption wavelength (λmax), which corresponds to its color.

    • Fourier-Transform Infrared (FT-IR): Record the FT-IR spectrum to identify key functional groups, such as the N=N stretch (typically weak, around 1400-1500 cm⁻¹), O-H stretch (for phenolic dyes), N-O stretches of the nitro group, and aromatic C-H stretches.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can be used to confirm the final chemical structure of the dye.

Data Presentation

The following tables summarize typical data that would be collected for a newly synthesized azo dye derived from this compound and 2-naphthol. (Note: These values are illustrative and will vary based on experimental conditions and the specific coupling partner used).

Table 1: Reaction Parameters and Yield

ParameterValue
Starting AmineThis compound
Coupling Partner2-Naphthol
Theoretical Yield (g)~3.24 g
Actual Yield (g)2.6 - 2.9 g
Percentage Yield (%) 80 - 90%

Yields for azo dye syntheses are typically high, often ranging from 72% to 85%.[9]

Table 2: Physicochemical and Spectroscopic Properties

PropertyObservation / Value
Physical Appearance Red to Dark Brown Powder
Melting Point (°C) >250 °C (typical for azo dyes)
Solubility Sparingly soluble in water; Soluble in ethanol, DMSO, DMF
UV-Vis (λmax in EtOH) 480 - 520 nm
FT-IR (cm⁻¹) ~3400 (O-H), ~1520 & ~1340 (N-O stretch), ~1450 (N=N stretch)

Visualizations

Experimental Workflow

The overall experimental process can be visualized as a sequence of distinct steps from starting materials to the final, characterized product.

G cluster_start Preparation cluster_reaction Reaction cluster_end Downstream Processing Amine This compound in HCl Solution Diazotization Diazotization (0-5 °C) Amine->Diazotization NaNO2 Sodium Nitrite Solution NaNO2->Diazotization Coupler 2-Naphthol in NaOH Solution Coupling Azo Coupling (0-5 °C) Coupler->Coupling Diazotization->Coupling Diazonium Salt Intermediate Isolation Isolation via Filtration Coupling->Isolation Purification Purification by Recrystallization Isolation->Purification Characterization Characterization (UV-Vis, FT-IR, NMR) Purification->Characterization

Caption: General workflow for the synthesis of an azo dye.

Chemical Synthesis Pathway

The core of the process is the chemical transformation of the starting amine into the final azo dye product.

References

Application Notes and Protocols for the Preparation of 2,4-Diamino-6-nitrotoluene Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of a 2,4-diamino-6-nitrotoluene analytical standard. The protocols detailed herein are intended to produce a high-purity reference material suitable for use in a variety of research and development applications, including analytical method development, impurity profiling, and toxicological studies. The synthesis involves the selective reduction of 2,4-dinitro-6-aminotoluene, followed by purification via recrystallization. The identity and purity of the resulting standard are confirmed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound (2,4-DANT) is a key chemical intermediate and a known metabolite of the explosive 2,4,6-trinitrotoluene (TNT). Its presence in environmental samples is an indicator of TNT contamination, and it is also of interest in the synthesis of various dyes and polymers. Accurate and reliable analytical standards of 2,4-DANT are crucial for the quantitative analysis and toxicological assessment of this compound. This application note provides detailed protocols for the in-house preparation of a high-purity 2,4-DANT analytical standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉N₃O₂--INVALID-LINK--
Molecular Weight 167.17 g/mol --INVALID-LINK--
CAS Number 6629-29-4--INVALID-LINK--
Appearance Yellow to orange crystalline solidGeneral Knowledge
Melting Point Approximately 135 °CGeneral Knowledge
Solubility Soluble in acetonitrile, methanol, and ethanol.[1]
IUPAC Name 4-methyl-5-nitrobenzene-1,3-diamine--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the selective catalytic hydrogenation of 2,4-dinitro-6-aminotoluene. This method is preferred as it offers a direct and high-yielding route to the desired product.

Reaction Scheme:

Synthesis of this compound.

Materials:

  • 2,4-Dinitro-6-aminotoluene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stir bar, add 2,4-dinitro-6-aminotoluene (1 equivalent).

  • Add anhydrous ethanol to dissolve the starting material (approximately 20-30 mL per gram of starting material).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.

  • Introduce hydrogen gas into the reaction vessel (either from a cylinder for a Parr apparatus or a balloon).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the system with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

The crude product is purified by recrystallization to achieve the high purity required for an analytical standard. A mixed solvent system of ethanol and water is effective for this purpose.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise to the solution until it becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to a constant weight.

Purification Workflow Crude Crude Product Dissolve Dissolve in min. hot Ethanol Crude->Dissolve AddWater Add hot Water until turbid Dissolve->AddWater Redissolve Add hot Ethanol to clarify AddWater->Redissolve Cool Slowly cool to RT, then ice bath Redissolve->Cool Filter Vacuum filter crystals Cool->Filter Wash Wash with cold Ethanol/Water Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Analytical Standard Dry->Pure

Purification workflow for this compound.

Quality Control and Characterization

The identity and purity of the prepared analytical standard must be rigorously assessed. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized 2,4-DANT.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV at 254 nm
Expected Retention Time Approximately 4-6 minutes (will vary based on exact conditions)

Sample Preparation:

Prepare a stock solution of the synthesized 2,4-DANT in acetonitrile at a concentration of 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of approximately 10 µg/mL.

Purity Calculation:

The purity of the standard is calculated based on the area percentage of the main peak in the chromatogram. A purity of ≥99.5% is desirable for an analytical standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the identity of the synthesized compound by providing its mass spectrum.[2]

Table 3: GC-MS Method Parameters

ParameterCondition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Initial temperature of 90°C (hold for 2 min), ramp to 165°C at 10°C/min, then ramp to 250°C at 5°C/min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu
Expected Retention Time Approximately 16.66 minutes.[2]
Key Mass Ions (m/z) Molecular Ion: 167; Base Peak: 167.[2]

Sample Preparation:

Prepare a dilute solution of the synthesized 2,4-DANT in acetonitrile (approximately 10-20 µg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized 2,4-DANT.

Table 4: NMR Parameters and Expected Chemical Shifts

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz or higher100 MHz or higher
Expected Chemical Shifts (δ, ppm) Aromatic protons, amino protons, and methyl protons. Specific shifts can be found in spectral databases.Aromatic carbons, and methyl carbon. Specific shifts can be found in spectral databases.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 2,4-DANT in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Preparation and Storage of the Analytical Standard Solution

For routine use, a stock solution of the analytical standard should be prepared and stored under appropriate conditions to ensure its stability.

Procedure:

  • Accurately weigh a suitable amount of the purified 2,4-DANT (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the weighed standard to a volumetric flask (e.g., 10 mL).

  • Dissolve the standard in a suitable solvent, such as acetonitrile, and dilute to the mark to obtain a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Store the stock solution in an amber glass vial at refrigerated temperatures (2-8 °C) to protect it from light and degradation.[1]

  • Working standards can be prepared by diluting the stock solution with the appropriate solvent as needed for analysis.

Standard Preparation and Storage Weigh Accurately weigh pure standard Transfer Quantitatively transfer to volumetric flask Weigh->Transfer Dissolve Dissolve and dilute to volume with Acetonitrile Transfer->Dissolve Store Store in amber vial at 2-8 °C Dissolve->Store Dilute Prepare working standards by dilution Store->Dilute

Preparation and storage of the analytical standard solution.

Data Presentation

Table 5: Summary of Expected Analytical Data for the Prepared Standard

AnalysisParameterExpected Result
HPLC Purity≥ 99.5% (by area %)
GC-MS Molecular Ion (m/z)167
Key Fragments (m/z)Consistent with the structure of 2,4-DANT
¹H NMR Chemical Shifts (ppm)Consistent with the structure of 2,4-DANT
¹³C NMR Chemical Shifts (ppm)Consistent with the structure of 2,4-DANT

Conclusion

The protocols described in this application note provide a reliable method for the synthesis, purification, and characterization of a high-purity this compound analytical standard. Adherence to these procedures will enable researchers to produce a well-characterized reference material essential for accurate and reproducible analytical measurements. The provided analytical methods for quality control ensure the identity and purity of the prepared standard, making it suitable for demanding research and drug development applications.

References

Troubleshooting & Optimization

overcoming peak tailing in HPLC analysis of 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the common issue of peak tailing during the HPLC analysis of 2,4-diamino-6-nitrotoluene, a basic compound prone to secondary interactions with standard silica-based columns.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

A1: Peak tailing for this compound is primarily caused by secondary ionic interactions between the basic amino groups on your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3][4] Because your analyte has two amino functional groups, it is basic and can become protonated (positively charged) in the mobile phase.[5][6] At mobile phase pH levels above approximately 3.0, the silanol groups can become deprotonated (negatively charged), creating strong attractive forces that lead to a portion of the analyte being retained longer than the main peak, resulting in a "tail".[3][5][7][8]

Q2: What is the most effective initial step to eliminate peak tailing for this compound?

A2: The most effective first step is to adjust the mobile phase pH to a lower value, typically between 2.5 and 3.0.[1][2] Lowering the pH neutralizes the residual silanol groups by keeping them in their protonated (Si-OH) form.[9][10] This prevents the ionic interaction with your protonated basic analyte, leading to a more symmetrical peak shape.[2]

Q3: How should I properly adjust the mobile phase pH, and what modifiers should I use?

A3: To control the mobile phase pH, you should use a suitable buffer or acid modifier. For reversed-phase HPLC, especially when using MS detection, volatile modifiers are preferred. It is recommended to adjust the pH to be at least two units away from the analyte's pKa to ensure a consistent ionization state.[11][12]

pH Modifier Typical Concentration Effective pH Range Notes
Formic Acid0.1% (v/v)~2.7 - 4.7Volatile and MS-compatible. A good first choice.[2][13]
Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)~2.0Very effective at suppressing silanol interactions but can cause ion suppression in MS.[14]
Phosphate Buffer10-25 mM2.1 - 3.1 (H₃PO₄)Excellent buffering capacity, but non-volatile and can precipitate with high concentrations of acetonitrile. Not ideal for MS.[2][9]

Q4: I've lowered the pH, but the peak tailing has only slightly improved. What is my next step?

A4: If pH adjustment is insufficient, the issue likely lies with the column chemistry.[15] You should evaluate the type of column you are using.

  • Use End-Capped Columns: Modern columns are often "end-capped," where most residual silanol groups are chemically bonded with a non-polar group, rendering them inert.[2][7][16] Ensure your column is specified as end-capped or base-deactivated (BDS).[2]

  • Use High-Purity, Type B Silica: Older, "Type A" silica columns contain more metal impurities, which increases the acidity of silanol groups and worsens tailing.[1][9] Modern, high-purity "Type B" silica columns have significantly lower silanol activity and are much better for analyzing basic compounds.[1][6]

  • Consider Alternative Stationary Phases: If tailing persists, a non-silica-based column (e.g., polymer-based) or a hybrid silica-organic column can eliminate the problem of silanol interactions entirely.[1]

Q5: Are mobile phase additives like triethylamine (TEA) recommended to improve peak shape?

A5: Historically, a competing base like triethylamine (TEA) was added to the mobile phase (e.g., 5-20 mM).[2][9] TEA competes with the basic analyte for the active silanol sites, effectively masking them.[9] However, this approach is less common today because modern, high-purity end-capped columns provide a superior solution without the drawbacks of TEA, which can shorten column lifetime and is not MS-friendly.[2][9] Increasing the ionic strength with a buffer can also help shield silanol interactions.[2]

Q6: Could a physical problem with my HPLC system or column be the cause of the tailing?

A6: Yes, if all peaks in your chromatogram are tailing, the issue may be physical rather than chemical. Potential causes include:

  • Column Void: A void or channel can form at the column inlet due to high pressure or pH, causing uneven flow.[3][11]

  • Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column.[2][3]

  • Extra-Column Volume: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[7][15]

Q7: How can I determine if column overload is causing my peak tailing?

A7: While column overload more commonly causes peak fronting, it can sometimes lead to tailing.[2][4] To test for this, dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.[2][15] You can also try reducing the injection volume.[15]

Troubleshooting Guides

Visualizing the Cause of Peak Tailing

The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of basic compounds like this compound on a silica-based stationary phase.

cluster_0 Silica Stationary Phase silanol Ionized Silanol Group (Si-O⁻) analyte Protonated Analyte (this compound-H⁺) analyte->silanol  Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between a protonated basic analyte and an ionized silanol site.

Troubleshooting Workflow

Follow this decision tree to systematically diagnose and resolve peak tailing issues.

G start Peak Tailing Observed for This compound q1 Is tailing specific to the analyte or on all peaks? start->q1 a1_yes Specific to Analyte (Likely Chemical Interaction) q1->a1_yes Analyte Specific a1_no All Peaks Tailing (Likely System Issue) q1->a1_no All Peaks step1_chem Action: Lower Mobile Phase pH to 2.5 - 3.0 (e.g., add 0.1% Formic Acid) a1_yes->step1_chem step1_sys Action: 1. Check for dead volume (tubing, fittings). 2. Flush/backflush column. 3. Check for column void. a1_no->step1_sys q2 Is peak shape acceptable? step1_chem->q2 a2_yes Problem Solved. Optimize & Finalize Method. q2->a2_yes Yes a2_no Tailing Persists. q2->a2_no No step2_chem Action: Switch to a modern, end-capped, Type B silica column. a2_no->step2_chem q3 Is peak shape acceptable? step2_chem->q3 a3_yes Problem Solved. Column chemistry was the key. q3->a3_yes Yes a3_no Tailing Persists. q3->a3_no No step3_chem Advanced Options: 1. Consider alternative stationary phase (e.g., Polymer, Hybrid). 2. Test low-level competing base (TEA). a3_no->step3_chem

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details the preparation of a mobile phase at a controlled low pH to suppress silanol interactions.

  • Objective: To prepare a mobile phase with a pH of approximately 2.7.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • Formic acid (≥98% purity)

  • Procedure:

    • Measure 950 mL of HPLC-grade water into a 1 L mobile phase reservoir bottle.

    • Using a micropipette, add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Sonicate the aqueous phase for 10-15 minutes to degas.

    • Measure your desired volume of organic solvent (e.g., ACN or MeOH) into a separate, clean reservoir bottle.

    • The prepared aqueous solution is your "Mobile Phase A," and the organic solvent is your "Mobile Phase B."

    • Set your HPLC gradient program to begin with a high percentage of Mobile Phase A. A typical starting point for method development could be 95% A / 5% B.

  • Verification: Before use, you can verify the pH of the aqueous phase using a calibrated pH meter. It should be in the range of 2.6 - 2.8.

Protocol 2: Column Flushing and Regeneration

This protocol is used to clean a contaminated column that may be causing peak distortion. Always consult the column manufacturer's instructions first, as specific conditions may vary.

  • Objective: To remove strongly retained contaminants from a reversed-phase column (e.g., C18).

  • Procedure:

    • Disconnect the column from the detector to avoid contamination.

    • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • Flush the column with 20 column volumes of your mobile phase without the buffer (e.g., water/organic solvent mix).

    • Wash with 20 column volumes of 100% HPLC-grade water to remove any salts.

    • Wash with 20 column volumes of 100% Acetonitrile.

    • Wash with 20 column volumes of 100% Isopropanol to remove strongly bound non-polar contaminants.

    • Flush again with 20 column volumes of 100% Acetonitrile.

    • Equilibrate the column with your initial mobile phase composition for at least 20 column volumes before re-connecting the detector and running a test sample.

  • Backflushing (Optional): If the column frit is suspected to be blocked, and if permitted by the manufacturer, reverse the column direction and perform the flushing sequence at a low flow rate.[2]

References

Technical Support Center: GC-MS Analysis of Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix interference in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in GC-MS analysis?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1][2] In GC-MS, this can manifest as either signal enhancement or suppression.[1][3][4] Signal enhancement often occurs when matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of analytes and leading to higher signal intensity.[3][5] Conversely, signal suppression can happen when matrix components interfere with the ionization of the target analyte in the mass spectrometer source.[1][3]

Q2: What are the common signs of matrix effects in my GC-MS data?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (over or underestimation of analyte concentration), peak shape distortion (tailing or fronting), and a lack of linearity in the calibration curve.[6][7] You may also observe a gradual decrease in signal response over a sequence of injections of dirty samples, indicating the accumulation of matrix components in the system.[8]

Q3: How can I differentiate between signal enhancement and suppression?

A3: To determine if you are experiencing signal enhancement or suppression, you can compare the slope of the calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[9] If the slope of the matrix-matched curve is steeper, it indicates signal enhancement. If it is shallower, it indicates signal suppression. A soft matrix effect is generally considered to be within ±20%, a medium or moderate effect between ±20% and ±50%, and a strong effect is greater than ±50%.[5][10]

Q4: What are the primary causes of matrix effects in environmental samples?

A4: Environmental samples such as soil, sediment, and water can contain a wide variety of complex matrix components. These can include humic acids, fulvic acids, lipids, pigments, and other organic and inorganic compounds.[11] These co-extracted substances can interact with the analytes at various stages of the GC-MS analysis, from the injection port to the detector, causing interference.[1]

Q5: Can I ignore matrix effects if I am only doing qualitative analysis?

A5: While the primary concern with matrix effects is typically for quantitative analysis, they can also impact qualitative analysis.[12] Severe signal suppression can lead to false negatives, where an analyte present in the sample is not detected because its signal is below the limit of detection. Peak distortion can also affect the identification of compounds by altering retention times.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification.

This guide provides a systematic approach to diagnosing and mitigating matrix effects that lead to unreliable results.

A Start: Inaccurate Results B Prepare Matrix-Matched Standards A->B C Analyze & Compare Slopes (Solvent vs. Matrix-Matched) B->C D Significant Difference? C->D E Matrix Effect Confirmed D->E Yes K No Significant Difference (Check other factors: instrument, standards) D->K No F Implement Sample Cleanup (QuEChERS, SPE) E->F G Optimize GC Inlet & Column Maintenance E->G H Use Isotope-Labeled Internal Standards E->H I Employ Standard Addition Method E->I J Re-evaluate Method Performance F->J G->J H->J I->J L End: Reliable Results J->L

Caption: Troubleshooting workflow for matrix effects.

Methodologies:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes.[3][13] This helps to ensure that the standards and samples experience similar matrix effects, improving quantification accuracy.[13]

  • Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6][7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method that involves an extraction and cleanup step.[14][15] It is effective for a wide range of pesticides and other organic pollutants in various matrices.[14]

    • Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that separates analytes from interfering compounds based on their physical and chemical properties.[16][17] It is a powerful tool for cleaning up complex environmental samples.[16]

  • Instrument Maintenance: Regular maintenance of the GC inlet, including liner and septum replacement, is crucial to minimize active sites where analytes can degrade or interact with the matrix.[5][8] Column trimming can also remove non-volatile matrix components that accumulate at the head of the column.[8]

  • Internal Standards: The use of isotopically labeled internal standards that co-elute with the target analytes can compensate for matrix effects, as they are affected in the same way as the native compound.[3][18]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[6][13][18] This is a very effective way to compensate for matrix effects but can be time-consuming.[3][13]

Issue 2: Signal Enhancement Leading to Overestimation.

Signal enhancement is a common issue in GC-MS, particularly for thermally labile compounds.

A Start: Suspected Signal Enhancement B Inject Matrix Blank A->B C Observe Baseline & Contamination B->C D Inject Analyte in Solvent C->D E Inject Analyte after Matrix Blank D->E F Compare Peak Areas (D vs. E) E->F G Enhancement Confirmed (E > D) F->G Yes K No Enhancement (Investigate other causes) F->K No H Use Analyte Protectants G->H I Optimize Injection Parameters (e.g., lower temperature) G->I J Perform Inlet Maintenance (Liner Replacement) G->J L End: Accurate Quantification H->L I->L J->L

Caption: Workflow to address signal enhancement.

Methodologies:

  • Analyte Protectants: Adding compounds, often with multiple hydroxyl groups, to both standards and sample extracts can create a consistent enhancement effect, thereby improving accuracy.[3]

  • Inlet Optimization: Lowering the injection port temperature can reduce the thermal degradation of analytes and minimize the "protective" effect of the matrix.

  • Liner Selection and Maintenance: Using a clean, inert liner is critical. Deactivated liners with glass wool can help trap non-volatile matrix components. Regular replacement is essential to prevent the build-up of active sites.[5]

Experimental Protocols

QuEChERS Sample Preparation for Soil/Sediment

This protocol is a general guideline and may need optimization based on the specific analytes and matrix.

  • Sample Weighing: Weigh 10-15 g of homogenized soil or sediment into a 50 mL centrifuge tube.[10]

  • Hydration: Add a specific volume of water to dry samples to achieve a consistent moisture content.

  • Extraction:

    • Add 10 mL of acetonitrile.[10]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[15]

    • Shake vigorously for 1 minute.[10]

  • Centrifugation: Centrifuge at >1500 rcf for 5 minutes.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (upper layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.[19]

    • Vortex for 30 seconds.[10]

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.[10]

    • The resulting supernatant is ready for GC-MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines the basic steps for SPE cleanup of water samples.

  • Conditioning: Condition the SPE cartridge with a solvent that is miscible with the sample matrix (e.g., methanol), followed by an equilibration step with reagent water. This activates the sorbent.

  • Loading: Pass the water sample through the cartridge at a controlled flow rate. The analytes will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove interferences that are not strongly bound to the sorbent.

  • Elution: Elute the target analytes from the cartridge using a strong solvent.

  • Concentration and Reconstitution: The eluate is typically evaporated to a small volume and reconstituted in a solvent suitable for GC-MS injection.

Data Presentation

Table 1: Comparison of Analyte Recovery with Different Sample Cleanup Techniques

Analyte ClassMatrixQuEChERS Recovery (%)d-SPE SorbentSPE Recovery (%)SPE SorbentReference
PesticidesWater63 - 116PSA--[14]
PesticidesSediment48 - 115PSA--[14]
PCBsSoil95.3 - 103.2Diatomaceous Earth--[15]
PAHs & PCBsOlive94 - 122Z-Sep & Florisil--[20]

Table 2: Influence of Matrix Type on Signal Enhancement/Suppression

MatrixAnalyte GroupMatrix Effect Range (%)Predominant EffectReference
Apples>200 PesticidesStrong Enhancement (73.9%)Enhancement[5]
Grapes>200 PesticidesStrong Enhancement (77.7%)Enhancement[5]
Soil216 PesticidesSoft (87.0%), Moderate (10.6%), Strong (2.4%)Enhancement[5]
Tap WaterSulfonamides+8.77 to -16.49Mixed[12]
WastewaterSulfonamides-63.67 to -97.43Suppression[12]

References

Technical Support Center: Bioremediation of 2,4-Diamino-6-nitrotoluene (2,4-DANT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing incomplete degradation of 2,4-diamino-6-nitrotoluene (2,4-DANT) in bioreactors.

Frequently Asked Questions (FAQs)

Q1: My bioreactor shows very slow or no degradation of 2,4-DANT. What are the primary causes?

A1: Incomplete or slow degradation of 2,4-DANT can stem from several factors. The most common issues include suboptimal environmental conditions within the bioreactor, problems with the microbial consortium, or the inherent recalcitrance of the compound and its metabolites. Key areas to investigate are bioreactor parameters (pH, temperature, aeration), nutrient availability, microbial biomass and activity, and the potential accumulation of inhibitory intermediate compounds.

Q2: What are the typical intermediate metabolites in 2,4-DANT degradation, and can they be toxic to the microbial culture?

A2: The biodegradation of 2,4-DANT, which is itself an intermediate in the degradation of 2,4,6-trinitrotoluene (TNT), can proceed through various pathways.[1] Under anaerobic conditions, the nitro group of precursor compounds is reduced, leading to the formation of aminodinitrotoluenes, and subsequently diaminonitrotoluenes like 2,4-DANT.[2] Further reduction can lead to triaminotoluene (TAT).[1] Some of these intermediates, particularly hydroxylamino derivatives, can condense to form highly recalcitrant azoxy compounds, which are toxic and inhibit microbial activity.[1]

Q3: Can the presence of other contaminants affect the degradation of 2,4-DANT?

A3: Yes, co-contaminants can significantly impact 2,4-DANT degradation. For instance, the presence of 2,6-dinitrotoluene (2,6-DNT) has been shown to inhibit the degradation of 2,4-dinitrotoluene (2,4-DNT), a precursor to 2,4-DANT.[3][4] This inhibition can occur through competition for enzymes or the toxic effects of metabolites from the co-contaminant. It is crucial to analyze the complete contaminant profile of your sample.

Q4: What type of microbial consortia are effective for 2,4-DANT degradation?

A4: Both aerobic and anaerobic microorganisms have been shown to degrade nitroaromatic compounds.[1] Anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, are known to reduce the nitro groups of TNT to form aminotoluenes.[1] Aerobic bacteria, like some Pseudomonas and Burkholderia strains, can also be involved, often in subsequent steps to break down the aromatic ring.[3][5] Often, a combined anaerobic-aerobic sequential process is most effective for complete mineralization.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the bioremediation of 2,4-DANT.

Problem 1: Low Degradation Efficiency

Symptoms:

  • Greater than 50% of the initial 2,4-DANT concentration remains after the expected treatment period.

  • HPLC or GC analysis shows a minimal decrease in the 2,4-DANT peak area over time.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution
Suboptimal Bioreactor Conditions Measure pH, temperature, and dissolved oxygen (for aerobic stages). Analyze nutrient concentrations (Nitrogen, Phosphorus).Adjust parameters to the optimal range for your microbial consortium. See Table 1 for typical ranges. Amend with a sterile nutrient solution if deficiencies are found.
Low Microbial Biomass or Activity Perform a Total Viable Count (TVC) or measure ATP to assess biomass. Use a resazurin assay or similar method to check metabolic activity.If biomass is low, consider re-inoculation or adding a carbon source to stimulate growth. If activity is low despite sufficient biomass, check for inhibitors.
Accumulation of Inhibitory Metabolites Use HPLC-MS or GC-MS to identify and quantify intermediate compounds in the reactor fluid.[6]If inhibitory intermediates are detected, consider a sequential anaerobic-aerobic treatment strategy to degrade them. Diluting the reactor contents may also temporarily alleviate toxicity.
Inadequate Electron Donor (Anaerobic) In anaerobic reactors, ensure a sufficient supply of an appropriate electron donor (e.g., ethanol, acetate).[2]Increase the dosing of the electron donor. Monitor redox potential to ensure conditions remain sufficiently reducing.
Problem 2: Degradation Stalls After Initial Success

Symptoms:

  • Initial rapid decrease in 2,4-DANT concentration, followed by a plateau where the concentration no longer decreases.

  • A build-up of one or more intermediate peaks is observed in chromatographic analysis.

Possible Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution
Metabolite Toxicity Identify the accumulating intermediate via mass spectrometry. Compare its concentration to known toxicity levels from the literature.Switch the reactor to an aerobic phase if the metabolite is known to be degradable under aerobic conditions. Consider bio-augmentation with a specialized microbial strain known to degrade the specific intermediate.
Nutrient Limitation Analyze the concentration of essential nutrients like nitrogen and phosphorus in the bioreactor medium over time.Implement a fed-batch or continuous-dosing strategy for nutrients to avoid depletion during the degradation process.
pH Drop Due to Metabolic Activity Monitor the pH of the bioreactor continuously. A significant drop can indicate the production of acidic byproducts.Implement automated pH control using a base solution (e.g., NaOH or NaHCO₃) to maintain the optimal pH range.

Data Presentation

Table 1: Typical Optimal Bioreactor Parameters for Nitroaromatic Compound Degradation

ParameterAnaerobic ConditionsAerobic ConditionsRationale
pH 6.5 - 7.56.8 - 8.0Microbial enzymatic activity is highly pH-dependent. Extreme pH can denature enzymes and halt degradation.
Temperature (°C) 25 - 3725 - 35Mesophilic conditions are generally optimal for most environmental isolates used in bioremediation.
Dissolved Oxygen (mg/L) < 0.5> 2.0Anaerobic reduction of nitro groups requires the absence of oxygen. Aerobic ring cleavage requires oxygen as a co-substrate.
Nutrients (C:N:P Ratio) 100:5:1 to 100:10:1100:5:1 to 100:10:1Sufficient nitrogen and phosphorus are essential for microbial growth and maintenance.

Experimental Protocols

Protocol 1: Quantification of 2,4-DANT and Metabolites by HPLC-UV

This protocol provides a general method for analyzing 2,4-DANT and its common metabolites.[6][7][8]

  • Sample Preparation:

    • Collect a 10 mL sample from the bioreactor.

    • Centrifuge at 8,000 x g for 10 minutes to pellet biomass.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting with 30:70 v/v acetonitrile:water).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis detector set at 254 nm.

    • Run Time: 15-20 minutes.

  • Quantification:

    • Prepare a calibration curve using certified standards of 2,4-DANT and expected metabolites (e.g., 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene).

    • Integrate the peak area for each compound in the samples and quantify the concentration using the linear regression equation from the calibration curve.

Protocol 2: Microbial Metabolic Activity Assessment using Resazurin Assay

This is a rapid colorimetric assay to assess the overall metabolic activity of the microbial consortium.

  • Reagent Preparation:

    • Prepare a 0.01% (w/v) sterile stock solution of Resazurin sodium salt in phosphate-buffered saline (PBS).

  • Assay Procedure:

    • Collect a 1 mL sample of the bioreactor broth.

    • Add 100 µL of the sample to a well in a 96-well microplate.

    • Add 10 µL of the Resazurin stock solution to each well.

    • Include a negative control (sterile medium + Resazurin) and a positive control (healthy, active culture + Resazurin).

    • Incubate the plate at the bioreactor's operating temperature for 1-4 hours, protected from light.

  • Analysis:

    • Measure the absorbance at 570 nm (resorufin, pink) and 600 nm (resazurin, blue) using a microplate reader.

    • A color change from blue to pink/purple indicates metabolic activity. The rate of color change is proportional to the overall activity of the microbial population.

Visualizations

Biochemical Pathway

G cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage cluster_inhibition Inhibitory Side-Reaction TNT 2,4,6-Trinitrotoluene (TNT) ADNT Aminodinitrotoluenes (ADNTs) TNT->ADNT Nitroreductase DANT This compound (2,4-DANT) ADNT->DANT Nitroreductase Hydroxylamines Hydroxylamino Intermediates ADNT->Hydroxylamines TAT Triaminotoluene (TAT) DANT->TAT Nitroreductase RingCleavage Ring Cleavage Products (e.g., organic acids) TAT->RingCleavage Dioxygenases Mineralization Mineralization (CO2 + H2O + NH3) RingCleavage->Mineralization Azoxy Recalcitrant Azoxy Compounds (Toxic) Hydroxylamines->Azoxy Condensation

Caption: Proposed reductive pathway for 2,4-DANT formation and subsequent degradation.

Troubleshooting Workflow

G Start Incomplete Degradation Observed CheckParams Step 1: Verify Bioreactor Parameters (pH, T, DO) Start->CheckParams ParamsOK Parameters OK? CheckParams->ParamsOK AdjustParams Action: Adjust to Optimal Range ParamsOK->AdjustParams No CheckMicrobes Step 2: Assess Microbial Health (Biomass, Activity) ParamsOK->CheckMicrobes Yes AdjustParams->CheckParams MicrobesOK Sufficient Biomass & Activity? CheckMicrobes->MicrobesOK AugmentCulture Action: Re-inoculate or Add Nutrients MicrobesOK->AugmentCulture No CheckMetabolites Step 3: Analyze for Inhibitory Intermediates MicrobesOK->CheckMetabolites Yes AugmentCulture->CheckMicrobes Inhibitors Inhibitors Present? CheckMetabolites->Inhibitors ModifyProcess Action: Switch to Aerobic/ Dilute/Bio-augment Inhibitors->ModifyProcess Yes End Problem Resolved Inhibitors->End No ModifyProcess->End

Caption: Logical workflow for troubleshooting incomplete 2,4-DANT degradation.

Experimental Workflow: HPLC Analysis

G Sample 1. Collect Bioreactor Sample (10 mL) Centrifuge 2. Centrifuge (8000xg, 10 min) Sample->Centrifuge Filter 3. Filter Supernatant (0.22 µm) Centrifuge->Filter Inject 4. Inject into HPLC System Filter->Inject Analyze 5. Analyze Chromatogram & Quantify Inject->Analyze

Caption: Workflow for preparing and analyzing bioreactor samples via HPLC.

References

persistence of 2,6-diamino-4-nitrotoluene vs 2,4-diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the environmental persistence of 2,6-diamino-4-nitrotoluene (2,6-DANT) and 2,4-diamino-6-nitrotoluene (2,4-DANT).

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in the environmental persistence between 2,6-DANT and 2,4-DANT?

A1: Current research indicates a significant difference in the biodegradability of these two isomers. Under both nitrate-reducing (anoxic) and aerobic conditions, 2,6-diamino-4-nitrotoluene (2,6-DANT) has been observed to be persistent.[1] In contrast, this compound (2,4-DANT) undergoes biotransformation under the same conditions, being converted into a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT).[1] This suggests that 2,6-DANT is more persistent in the environment than 2,4-DANT.

Q2: Are there quantitative data available on the half-lives of 2,6-DANT and 2,4-DANT?

Q3: What are the main degradation pathways for these compounds?

A3: The primary degradation pathway identified for 2,4-DANT is biological transformation through acetylation. Under both anoxic and aerobic conditions, Pseudomonas fluorescens has been shown to transform 2,4-DANT to 4-N-acetylamino-2-amino-6-nitrotoluene.[1] For 2,6-DANT, no significant degradation pathways have been identified, leading to its classification as persistent.[1] Abiotic degradation processes like photolysis may also contribute to the transformation of these compounds in water, although specific data for the diaminonitrotoluene isomers are limited.

Q4: What analytical methods are typically used to study the persistence of DANT isomers?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing DANT isomers and their transformation products in environmental samples. Gas Chromatography (GC) with an Electron Capture Detector (ECD) is also used for the analysis of nitroaromatic compounds and can be adapted for DANTs.[4][5][6]

Data Presentation

Table 1: Qualitative Persistence of 2,6-DANT vs. 2,4-DANT

CompoundConditionObservationReference
2,6-diamino-4-nitrotoluene (2,6-DANT)Anoxic (Nitrate-reducing)Persistent[1]
2,6-diamino-4-nitrotoluene (2,6-DANT)AerobicPersistent[1]
This compound (2,4-DANT)Anoxic (Nitrate-reducing)Transformed to 4-N-acetylamino-2-amino-6-nitrotoluene[1]
This compound (2,4-DANT)AerobicTransformed to 4-N-acetylamino-2-amino-6-nitrotoluene[1]

Table 2: Half-life of Precursor Dinitrotoluene (DNT) Isomers in Soil and Sewage

CompoundMatrixConditionHalf-life (days)Reference
2,6-dinitrotoluene (2,6-DNT)Soil22°C18[2]
2,4-dinitrotoluene (2,4-DNT)Soil22°C26[2]
2,6-dinitrotoluene (2,6-DNT)SewageAnaerobic28[3]
2,6-dinitrotoluene (2,6-DNT)SewageAerobicNo loss observed[3]

Experimental Protocols

Protocol for Soil Biodegradation Study

This protocol is adapted from general guidelines for assessing the biodegradation of organic chemicals in soil.

1. Soil Collection and Preparation:

  • Collect soil from a site with no prior contamination by the test compounds.
  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
  • Determine the soil's physicochemical properties (pH, organic matter content, texture).

2. Experimental Setup:

  • Prepare soil microcosms by weighing a specific amount of soil (e.g., 50 g) into individual flasks.
  • Spike the soil with a solution of 2,6-DANT or 2,4-DANT in a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely.
  • Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
  • Prepare sterile control microcosms by autoclaving the soil before spiking.
  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

3. Sampling and Analysis:

  • At predetermined time intervals, sacrifice replicate microcosms for analysis.
  • Extract the DANT isomers from the soil using an appropriate solvent (e.g., acetonitrile) and sonication.
  • Filter the extracts and analyze the concentration of the parent compounds and any transformation products using HPLC-UV.

4. Data Analysis:

  • Plot the concentration of the DANT isomers over time.
  • Calculate the degradation rate and half-life using appropriate kinetic models (e.g., first-order kinetics).

Protocol for Aqueous Photolysis Study

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 316.[7]

1. Solution Preparation:

  • Prepare a stock solution of the test compound (2,6-DANT or 2,4-DANT) in a water-miscible solvent.
  • Prepare buffered aqueous solutions at environmentally relevant pH values (e.g., 5, 7, and 9).
  • Spike the buffered solutions with the stock solution to achieve the desired test concentration. The use of a photosensitizer may be included to simulate indirect photolysis.

2. Experimental Setup:

  • Fill quartz tubes with the test solutions. Quartz is used as it is transparent to UV light.
  • Prepare dark controls by wrapping identical tubes in aluminum foil.
  • Place the tubes in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).
  • Maintain a constant temperature throughout the experiment.

3. Sampling and Analysis:

  • At specified time points, remove replicate tubes (both irradiated and dark controls) for analysis.
  • Directly analyze the aqueous samples by HPLC-UV to determine the concentration of the parent compound and any photoproducts.

4. Data Analysis:

  • Calculate the rate of photolysis, correcting for any degradation observed in the dark controls.
  • Determine the photolysis half-life and quantum yield.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Baseline Drift or Noise 1. Mobile phase not equilibrated. 2. Contaminated detector cell. 3. Air bubbles in the system.1. Flush the column with the mobile phase for an extended period. 2. Flush the detector cell with a strong solvent like methanol or isopropanol. 3. Degas the mobile phase and purge the pump.
Peak Tailing 1. Active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a mobile phase with an appropriate modifier (e.g., triethylamine). 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Poor Resolution 1. Inefficient column. 2. Inappropriate mobile phase composition.1. Replace the column. 2. Optimize the mobile phase composition (e.g., change the organic solvent ratio or type).
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a stable flow rate.
GC Analysis
Issue Possible Cause Troubleshooting Steps
Ghost Peaks 1. Contamination in the injection port. 2. Carryover from previous injections.1. Clean or replace the injector liner. 2. Run a blank solvent injection to clean the system.
Peak Broadening 1. Injection port temperature too low. 2. Column degradation.1. Increase the injection port temperature. 2. Condition or replace the column.
Poor Sensitivity 1. Detector contamination. 2. Leaks in the system.1. Clean the detector. 2. Check for leaks at all fittings.

Visualizations

experimental_workflow_soil cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM) soil_collection->soil_characterization microcosm_setup Microcosm Setup soil_characterization->microcosm_setup spiking Spiking with DANT Isomers microcosm_setup->spiking incubation Incubation (Dark, 25°C) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc_analysis HPLC-UV Analysis extraction->hplc_analysis data_analysis Data Analysis (Half-life) hplc_analysis->data_analysis degradation_pathway DANT_24 This compound Metabolite 4-N-acetylamino-2-amino-6-nitrotoluene DANT_24->Metabolite Biotransformation (Anoxic/Aerobic) DANT_26 2,6-diamino-4-nitrotoluene Persistent Persistent DANT_26->Persistent

References

Technical Support Center: Identification of Novel Metabolites from 2,4-Diamino-6-nitrotoluene (2,4-DANT) Transformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification of novel metabolites from the transformation of 2,4-diamino-6-nitrotoluene (2,4-DANT).

Frequently Asked Questions (FAQs)

Q1: What are the known novel metabolites of this compound (2,4-DANT) identified from microbial transformation?

A1: A key novel metabolite identified from the biotransformation of 2,4-DANT is 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT).[1] This metabolite has been observed under both anoxic and aerobic conditions, particularly in cultures of Pseudomonas fluorescens.[1]

Q2: What are the typical microorganisms used for the biotransformation of 2,4-DANT?

A2: Pseudomonas fluorescens has been specifically implicated in the transformation of 2,4-DANT to 4-N-AcANT.[1] Other microorganisms, such as various species of Pseudomonas, Bacillus, Staphylococcus, Clostridium, and Desulfovibrio, have been shown to degrade the parent compound 2,4,6-trinitrotoluene (TNT), from which 2,4-DANT is a common intermediate.[2][3]

Q3: What are the general metabolic pathways for the transformation of 2,4-DANT?

A3: The transformation of 2,4-DANT is often a step in the broader metabolic pathway of 2,4,6-trinitrotoluene (TNT). The initial steps typically involve the reduction of the nitro groups on TNT to amino groups, leading to the formation of aminodinitrotoluenes and then diaminonitrotoluenes, including 2,4-DANT.[4] Under certain conditions, 2,4-DANT can then undergo acetylation to form 4-N-acetylamino-2-amino-6-nitrotoluene.[1]

Q4: What analytical techniques are most suitable for identifying and characterizing novel metabolites of 2,4-DANT?

A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a powerful tool for separation, detection, and preliminary identification of metabolites.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the analytes.[4] For definitive structural elucidation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2,4-DANT and its metabolites.

HPLC and LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Peak Tailing for Aromatic Amines (e.g., 2,4-DANT, 4-N-AcANT) 1. Secondary Silanol Interactions: The basic amino groups on the analytes interact with acidic silanol groups on the silica-based column packing.[7] 2. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms can exist, leading to peak distortion. 3. Column Overload: Injecting too much sample can saturate the stationary phase.1. Adjust Mobile Phase pH: Operate at a lower pH (e.g., <3) to protonate the silanol groups and reduce their interaction with the basic analytes.[7] 2. Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[7] 3. Add a Competing Base: Introduce a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. 4. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.
Poor Resolution Between Metabolites 1. Suboptimal Mobile Phase Composition: The gradient or isocratic mobile phase may not be providing adequate separation. 2. Inappropriate Column Chemistry: The stationary phase may not have the right selectivity for the analytes.1. Optimize Gradient: Adjust the gradient slope, initial and final mobile phase compositions, and gradient time. 2. Try a Different Column: Experiment with columns of different stationary phases (e.g., C18, phenyl-hexyl) or particle sizes. 3. Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.
Low Signal Intensity or No Peak in MS 1. Poor Ionization: The analytes may not be ionizing efficiently under the chosen ESI or APCI conditions. 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes. 3. Incorrect MS Parameters: The mass spectrometer may not be optimized for the detection of the target m/z values.1. Optimize Ion Source Parameters: Adjust the spray voltage, gas flows, and temperature of the ion source. 2. Modify Mobile Phase: Add modifiers like formic acid or ammonium formate to improve ionization. 3. Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 4. Perform a Full Scan and Product Ion Scan: Ensure the correct precursor and product ions are being monitored in SRM/MRM mode.
GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Analyte Decomposition in the Injector Thermal Instability: Aromatic amines and nitroaromatics can be thermally labile and may degrade at high injector temperatures.1. Lower Injector Temperature: Gradually decrease the injector temperature to find a balance between efficient volatilization and minimal degradation. 2. Use a Deactivated Inlet Liner: Employ a deactivated liner to minimize active sites that can catalyze degradation. 3. Consider Derivatization: Convert the analytes to more thermally stable derivatives (e.g., via acetylation or silylation) before analysis.
Poor Peak Shape (Tailing) Adsorption: Active sites in the injector, column, or transfer line can cause adsorption of polar analytes.1. Check for and Eliminate Leaks: Ensure all fittings are tight and the system is leak-free. 2. Use a Deactivated Column: Employ a column specifically designed for the analysis of polar or basic compounds. 3. Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants.

Data Presentation

Table 1: Transformation of 2,4,6-Trinitrotoluene (TNT) and Formation of this compound (2,4-DANT) under Anoxic Conditions
Time (hours)TNT Concentration (µM)2,4-DANT Concentration (µM)
02200
510080
1020150
15< 5160
20Not Detected140

Note: Data synthesized from qualitative descriptions and time-course figures in the literature.[4] The exact values are illustrative and may vary based on experimental conditions.

Table 2: Formation of 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) from 2,4-DANT
ConditionInitial 2,4-DANT (µM)4-N-AcANT Formed (%)Reference
Anoxic~150~75%[1]
Aerobic~150~75%[1]

Note: The percentage of 4-N-AcANT formed is an approximation based on the reported bioconversion.[1]

Experimental Protocols

Protocol 1: Microbial Transformation of 2,4-DANT using Pseudomonas fluorescens

Objective: To transform 2,4-DANT into its metabolites, including 4-N-AcANT, using a pure culture of Pseudomonas fluorescens.

Materials:

  • Pseudomonas fluorescens culture

  • Minimal salts medium

  • This compound (2,4-DANT) stock solution

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Culture Preparation: Grow Pseudomonas fluorescens in a suitable nutrient broth to the late exponential phase.

  • Inoculation: Harvest the cells by centrifugation and wash them with sterile minimal salts medium. Resuspend the cells in fresh minimal salts medium to a desired optical density (e.g., OD600 of 1.0).

  • Transformation Setup:

    • Anoxic Conditions: Dispense the cell suspension into sterile flasks, seal with septa, and sparge with nitrogen gas to remove oxygen. Add 2,4-DANT from a sterile stock solution to a final concentration of approximately 150 µM.

    • Aerobic Conditions: Dispense the cell suspension into sterile flasks and add 2,4-DANT from a sterile stock solution to a final concentration of approximately 150 µM. Incubate in a shaker at a suitable temperature (e.g., 30°C) with vigorous agitation to ensure aeration.

  • Incubation and Sampling: Incubate the flasks under the respective conditions. Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis: Analyze the supernatant using HPLC or LC-MS/MS to monitor the disappearance of 2,4-DANT and the formation of metabolites.

Protocol 2: LC-MS/MS Method for the Identification of 2,4-DANT and its Metabolites

Objective: To develop an LC-MS/MS method for the separation and identification of 2,4-DANT and its acetylated metabolite.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan and product ion scan (for identification) or Selected Reaction Monitoring (SRM) (for quantification).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • SRM Transitions (Hypothetical):

    • 2,4-DANT: Precursor ion (m/z) -> Product ion(s) (m/z)

    • 4-N-AcANT: Precursor ion (m/z) -> Product ion(s) (m/z)

(Note: The exact m/z values for precursor and product ions need to be determined by infusing standard compounds or from the results of product ion scans.)

Mandatory Visualization

Microbial_Transformation_of_TNT Microbial Transformation Pathway of 2,4,6-Trinitrotoluene (TNT) TNT 2,4,6-Trinitrotoluene (TNT) ADNTs Aminodinitrotoluenes (2-ADNT & 4-ADNT) TNT->ADNTs Nitroreductase DANTs Diaminonitrotoluenes (2,4-DANT & 2,6-DANT) ADNTs->DANTs Nitroreductase DANT_2_4 This compound (2,4-DANT) DANTs->DANT_2_4 TAT 2,4,6-Triaminotoluene (TAT) DANTs->TAT Nitroreductase (Anaerobic) AcANT 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) DANT_2_4->AcANT Acetylation (Anoxic/Aerobic)

Caption: Microbial transformation pathway of TNT leading to the novel metabolite 4-N-AcANT.

Experimental_Workflow Experimental Workflow for Metabolite Identification Culture Microbial Culture (e.g., Pseudomonas fluorescens) Transformation Biotransformation (with 2,4-DANT) Culture->Transformation Sampling Time-course Sampling Transformation->Sampling Extraction Sample Preparation (Centrifugation/Filtration) Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Identification Metabolite Identification (MS/MS, NMR) Analysis->Identification

Caption: A typical experimental workflow for identifying novel metabolites.

References

inhibition of TNT degradation by accumulation of aminodinitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the biodegradation of 2,4,6-trinitrotoluene (TNT). The primary focus is on addressing the common challenge of degradation inhibition caused by the accumulation of aminodinitrotoluene (ADNT) intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my TNT degradation experiment stalling after an initial period of activity?

A1: A common reason for the stalling of TNT degradation is the accumulation of inhibitory intermediates, primarily 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT).[1][2] These compounds are formed by the reduction of TNT's nitro groups by microorganisms.[1][3] Studies have shown that the degradation of these aminodinitrotoluenes often does not proceed as long as TNT is present in the culture.[2] Furthermore, these accumulated intermediates can be toxic to the microbial consortia, inhibiting key enzymes responsible for the degradation process.[3][4]

Q2: What are the expected major initial metabolites of aerobic TNT degradation?

A2: Under aerobic conditions, the initial and most common step in microbial TNT transformation is the reduction of one of the nitro groups, leading to the formation of hydroxylamino-dinitrotoluenes. These are then further reduced to form 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[1][3] Condensation of the hydroxylamine intermediates can also lead to the formation of highly recalcitrant azoxytetranitrotoluenes.[1]

Q3: Can aminodinitrotoluenes be further degraded?

A3: Yes, some microorganisms are capable of degrading ADNTs, but it is often a slower process and can be inhibited by the presence of the parent TNT compound.[2] For instance, some Pseudomonas species have been reported to metabolize ADNTs aerobically.[1] The complete mineralization of these compounds is challenging, and they can persist in the environment.

Q4: What is the role of a co-substrate in TNT degradation experiments?

A4: The addition of a co-substrate, such as glucose or ethanol, can enhance TNT degradation.[1][5] These substrates provide a source of carbon and, more importantly, reducing power (e.g., NADH or FADH2) necessary for the initial reductive steps of TNT degradation catalyzed by nitroreductases.[1] This can be particularly important when TNT is being used as a nitrogen source but not a carbon source.

Q5: At what concentration does TNT become toxic to the degrading microorganisms?

A5: TNT toxicity varies significantly depending on the microbial species. For example, the growth of the white-rot fungus Phanerochaete chrysosporium, a known TNT degrader, can be inhibited at TNT concentrations above 20 ppm.[1][3] In soil, TNT concentrations as low as 10 mg/L have been shown to inhibit microbial activities like nitrogen fixation.[6] It is crucial to determine the tolerance level of your specific microbial culture.

Troubleshooting Guides

Issue 1: Low or No TNT Degradation Observed
Possible Cause Troubleshooting Steps
Inappropriate Culture Conditions 1. Verify pH: Optimal pH for TNT degradation can vary. Start with a neutral pH (around 7.0) and optimize if necessary.[7] 2. Check Oxygen Levels: Ensure appropriate aeration for aerobic cultures or strictly anaerobic conditions for anaerobic experiments. Azoxy compounds, which are highly recalcitrant, tend to form under aerobic conditions.[1] 3. Temperature Control: Maintain the optimal growth temperature for your specific microbial strain(s).
Toxicity of TNT 1. Lower Initial TNT Concentration: Start with a lower TNT concentration (e.g., < 20-50 mg/L) to avoid shock to the microbial culture.[1][3] 2. Acclimatize Culture: Gradually expose the microbial culture to increasing concentrations of TNT over time to allow for adaptation.
Nutrient Limitation 1. Add a Co-substrate: Supplement the medium with a readily available carbon source like glucose or ethanol to provide reducing equivalents for the initial nitroreduction steps.[1] 2. Check Nitrogen Source: If TNT is not the sole nitrogen source, ensure an alternative, more accessible nitrogen source is available, as this can sometimes stimulate faster growth and co-metabolism of TNT.[8]
Incorrect Microbial Strain 1. Verify Strain Capability: Confirm from literature or preliminary screening that the chosen microbial strain or consortium has TNT-degrading capabilities. Not all microorganisms can transform TNT.[1]
Issue 2: Rapid Initial TNT Degradation Followed by a Plateau
Possible Cause Troubleshooting Steps
Accumulation of Inhibitory Metabolites (ADNTs) 1. Monitor Metabolite Concentration: Use analytical methods like HPLC to track the concentration of TNT and its primary metabolites (4-ADNT, 2-ADNT).[6][9] 2. Intermittent Removal of Medium: If in a batch reactor, consider periodically replacing a portion of the spent medium with fresh medium to dilute the concentration of inhibitory byproducts. 3. Use a Sequential Batch Reactor (SBR): An SBR setup can help manage the accumulation of toxic intermediates.
Depletion of Co-substrate 1. Replenish Co-substrate: If a co-substrate is being used, its depletion can halt the degradation process. Add more co-substrate and monitor for a resumption of TNT degradation.
Enzyme Inhibition 1. Cell-free Extract Assays: Conduct enzyme assays using cell-free extracts to determine if key enzymes (e.g., nitroreductases) are being inhibited by the accumulated metabolites.

Data Presentation

Table 1: Effects of Aminodinitrotoluene (ADNT) and Diaminonitrotoluene (DANT) on TNT Degradation Rate

This table summarizes qualitative findings on the inhibitory effects of TNT metabolites.

Spiked Compound in Culture Effect on TNT Degradation Rate Effect on Metabolite Degradation Reference
4-Amino-2,6-dinitrotoluene (4-ADNT)Inhibition ObservedDegradation of 4-ADNT does not proceed while TNT is present.[2]
2,4-Diamino-6-nitrotoluene (DANT)Inhibition Observed4-ADNT and 2,4-DANT are not degraded at all.[2]
Table 2: TNT Degradation Efficiency by Various Microorganisms
Microorganism Initial TNT Concentration Conditions Degradation/Mineralization Time Reference
Phanerochaete chrysosporium1.3 mg/LLiquid Culture, Ligninolytic35.4% mineralized to CO218 days[9]
Phanerochaete chrysosporium100 mg/LLiquid Culture~85% degraded90 days[9]
Buttiauxella sp. S19-1 & rP34O1.4 µg/mLLiquid Culture~10% increase in degradation with added enzymeNot specified[6]
Native Grasses (Rhizosphere)Not specifiedSoil>95% degraded7 days[4]

Experimental Protocols

Protocol 1: Monitoring TNT and Metabolite Concentrations using HPLC

This protocol outlines a general method for quantifying TNT and its primary amino-dinitrotoluene metabolites.

  • Sample Preparation:

    • Collect 1.0 mL of culture medium at designated time points.

    • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the cells.[6]

    • Transfer the supernatant to a clean microtube.

    • If necessary, perform a liquid-liquid extraction. For example, acidify the supernatant and extract with a solvent like chloroform. The solvent phase containing TNT and its metabolites can then be evaporated to dryness and reconstituted in a small volume of mobile phase (e.g., methanol).[6]

    • Filter the final sample through a 0.22 µm syringe filter (PTFE is recommended to minimize binding) before injection.[10]

  • HPLC Conditions (Example):

    • System: Shimadzu LC-20AB or equivalent.[6]

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

    • Detector: UV-Vis detector set at a wavelength of 230 nm or 254 nm.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard curves for TNT, 2-ADNT, and 4-ADNT using certified reference materials.

    • Calculate the concentration of each compound in the samples by comparing peak areas to the respective standard curves.

Visualizations

TNT_Degradation_Inhibition cluster_pathway Aerobic TNT Degradation Pathway cluster_inhibition Inhibitory Feedback Loop TNT 2,4,6-Trinitrotoluene (TNT) HADNT Hydroxylamino-dinitrotoluenes (HADNTs) TNT->HADNT Nitroreductase ADNTs Aminodinitrotoluenes (2-ADNT & 4-ADNT) HADNT->ADNTs Reduction Azoxy Azoxytetranitrotoluenes (Recalcitrant) HADNT->Azoxy Condensation Further_Deg Further Degradation (Slow) ADNTs->Further_Deg ADNTs_Inhibit Accumulated ADNTs TNT_Deg_Process TNT Degradation (Nitroreductase Activity) ADNTs_Inhibit->TNT_Deg_Process Inhibits

Caption: Inhibitory feedback loop in aerobic TNT degradation.

Troubleshooting_Workflow Start Experiment Start: No/Slow TNT Degradation Check_Conditions Check Basic Conditions (pH, Temp, O2) Start->Check_Conditions Check_Toxicity Assess TNT Toxicity Check_Conditions->Check_Toxicity If correct Result_OK Degradation Improves Check_Conditions->Result_OK If incorrect Check_Nutrients Verify Nutrient Availability (e.g., Co-substrate) Check_Toxicity->Check_Nutrients If acceptable Check_Toxicity->Result_OK If too high Check_Metabolites Analyze for Inhibitory Metabolites (ADNTs) Check_Nutrients->Check_Metabolites If sufficient Check_Nutrients->Result_OK If limited Result_Inhibition High ADNTs Detected Check_Metabolites->Result_Inhibition Result_Fail Problem Persists Result_Inhibition->Result_Fail

Caption: Troubleshooting workflow for stalled TNT degradation.

References

optimizing conditions for microbial degradation of diaminonitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Microbial Degradation of Diaminonitrotoluenes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful biodegradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial degradation pathways for dinitrotoluenes (DNTs)?

Microbial degradation of DNTs proceeds through two main types of pathways depending on the presence or absence of oxygen.

  • Aerobic Pathways: In the presence of oxygen, degradation is typically initiated by an oxidative attack on the aromatic ring.[1] Dioxygenase enzymes incorporate oxygen atoms into the ring, leading to the formation of catechols (e.g., 4-methyl-5-nitrocatechol from 2,4-DNT) and the release of nitro groups as nitrite.[1][2] This is followed by ring cleavage and further metabolism, which can lead to complete mineralization of the compound.[1]

  • Anaerobic Pathways: Under anaerobic conditions, the primary transformation mechanism is the reduction of the nitro groups to amino groups, forming aminonitrotoluenes and eventually diaminotoluenes.[1] This process is often a cometabolic transformation, meaning the microbes do not use the DNT as their primary growth substrate.[1]

Q2: Which microbial species are known to effectively degrade DNTs?

Several bacterial strains have been identified that can degrade various DNT isomers. Some of the most well-studied organisms are listed in the table below. Many of these strains can utilize DNTs as a sole source of carbon and nitrogen.[2][3]

Table 1: Key Microbial Species in DNT Degradation

Microbial Species DNT Isomer Degraded Degradation Pathway Type Reference
Burkholderia sp. strain DNT 2,4-DNT Aerobic (Oxidative) [1][2]
Burkholderia cepacia 2,4-DNT, 2,6-DNT Aerobic (Oxidative) [1][2][3]
Hydrogenophaga palleronii 2,6-DNT Aerobic (Oxidative) [2][3]
Pseudomonas sp. 2,4-DNT, 4-NT Aerobic (Oxidative/Reductive) [1][4]
Alcaligenes denitrificans 2,4-DNT Aerobic (Oxidative) [2]

| Micrococcus sp. | 2-Nitrotoluene | Aerobic (Oxidative) |[5] |

Q3: What are the common metabolic intermediates formed during DNT degradation?

Identifying intermediates is crucial for pathway elucidation. Common intermediates include:

  • Aerobic Degradation of 2,4-DNT: 4-Methyl-5-nitrocatechol (4M5NC) is the key initial product, followed by 2-hydroxy-5-methylquinone before ring cleavage.[2]

  • Aerobic Degradation of 2,6-DNT: The pathway proceeds through 3-methyl-4-nitrocatechol (3M4NC), which is then cleaved.[1][3]

  • Anaerobic Degradation of 2,4-DNT: Intermediates include 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, leading to 2,4-diaminotoluene.[1]

Troubleshooting Guide

This guide addresses common issues encountered during DNT degradation experiments.

Problem: Low or No Degradation Observed

Q4: My experiment shows very low or no degradation of DNT. What are the possible causes and how can I fix it?

This is a common issue that can stem from several factors related to environmental conditions, the microbial culture, or the substrate itself.

Possible Cause 1: Sub-optimal Environmental Conditions Environmental parameters critically influence microbial activity and enzymatic reactions.[6][7]

  • Solution: Verify and optimize key conditions. The optimal ranges can be species-specific, but general guidelines are provided below.

    • pH: Most bacterial degradation processes favor a circumneutral pH (6.5-7.5). Extreme pH levels can denature enzymes.[7]

    • Temperature: Mesophilic temperatures (25-37°C) are typically optimal for most degrading bacteria.[6][8] Low temperatures slow down metabolic rates, while excessively high temperatures can be lethal.[6]

    • Oxygen Availability: For aerobic degradation, ensure adequate aeration through vigorous shaking (e.g., 120-150 rpm) and the use of baffled flasks to prevent oxygen from becoming a limiting factor.[6][9]

Table 2: General Optimal Conditions for DNT Biodegradation

Parameter General Optimal Range/Condition Rationale
pH 6.5 - 7.5 Maintains enzyme structure and function; bioavailability of compounds can be pH-dependent.[7]
Temperature 25 - 37 °C Ensures high microbial metabolic and enzymatic activity.[6][8]
Oxygen Aerobic (shaking, air supply) Required for the initial dioxygenase attack in aerobic pathways.[1][6]

| Nutrients | Balanced C:N:P ratio | Prevents limitation of essential nutrients for microbial growth and metabolism.[10] |

Possible Cause 2: Microbial Inoculum Issues The health, density, and adaptation of the microbial culture are critical for success.

  • Solution:

    • Acclimatization: If using a new culture or high DNT concentrations, acclimate the cells by gradually exposing them to increasing concentrations of the substrate. This allows for the induction of the necessary degradative enzymes.[10][11]

    • Inoculum Size: A very small inoculum may lead to a long lag phase. Ensure a sufficient starting cell density (e.g., an optical density at 600 nm (OD600) of 0.1).

    • Cell Viability: Confirm that your stock culture is viable and not contaminated.

Possible Cause 3: Substrate Inhibition or Toxicity While microbes can degrade DNTs, high concentrations can be toxic and inhibit microbial activity.

  • Solution:

    • Lower Initial Concentration: Start with a lower DNT concentration (e.g., 50-100 mg/L) and increase it in subsequent experiments once successful degradation is established.[12][13] Some studies note that degradation rates increase with concentration up to a certain point, after which inhibition occurs.[12]

    • Co-substrate: For cometabolic processes, ensure a suitable primary carbon source is available to support microbial growth.

Problem: Degradation Starts, but Halts Prematurely

Q5: The degradation of DNT begins, but stops before completion. What could be the cause?

This often points to the accumulation of inhibitory byproducts or the depletion of an essential resource.

  • Possible Cause 1: Accumulation of Toxic Intermediates: The degradation pathway can produce intermediates, such as nitrite, that may be toxic to the microorganisms at high concentrations.[10]

    • Solution: Monitor the concentration of key intermediates (e.g., nitrite) along with the parent compound. If an intermediate accumulates, the subsequent enzymatic step may be the rate-limiting factor or may be inhibited.

  • Possible Cause 2: Nutrient Limitation: The degradation process may halt if an essential nutrient (like phosphorus or a specific trace metal) in the medium is depleted.

    • Solution: Ensure your basal salts medium is well-formulated and provides all necessary nutrients for sustained microbial activity.

Experimental Protocols & Visualizations

General Protocol: Batch Biodegradation Assay

This protocol provides a framework for assessing the degradation of DNT by a specific microbial strain in a liquid culture.

  • Media Preparation: Prepare a sterile Basal Salts Medium (BSM) containing essential minerals and a phosphate buffer to maintain pH. Dispense into sterile flasks.

  • Inoculum Preparation: Grow the selected bacterial strain in a nutrient-rich medium until it reaches the late logarithmic phase of growth. Harvest the cells by centrifugation, wash them with sterile BSM to remove residual growth medium, and resuspend them in BSM to a desired optical density (e.g., OD600 = 1.0).

  • Experimental Setup:

    • Add the DNT isomer from a sterile stock solution to the BSM flasks to achieve the target concentration.

    • Inoculate the flasks with the prepared cell suspension (e.g., to a starting OD600 of 0.1).

    • Include a non-inoculated sterile control to check for abiotic degradation and a cell-only control (no DNT) to monitor basal respiration.

  • Incubation: Incubate the flasks in an orbital shaker at the optimal temperature (e.g., 30°C) and shaking speed (e.g., 150 rpm) to ensure aerobic conditions.[9]

  • Sampling and Analysis: Withdraw samples aseptically at regular time intervals. Analyze the samples for:

    • DNT Concentration: Typically measured by High-Performance Liquid Chromatography (HPLC).

    • Cell Growth: Measured by optical density (OD600).

    • Intermediates/Byproducts: Measured by HPLC, LC-MS, or colorimetric assays (e.g., for nitrite).

Visualized Workflows and Pathways

The following diagrams illustrate key processes described in this guide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Sterile Basal Salts Medium setup Set Up Flasks: - Experimental - Sterile Control - Cell Control prep_media->setup prep_inoculum Grow & Prepare Inoculum prep_inoculum->setup prep_dnt Prepare DNT Stock Solution prep_dnt->setup incubate Incubate with Shaking & Temp Control setup->incubate sample Aseptic Sampling at Time Intervals incubate->sample analyze Analyze Samples: - HPLC (DNT) - OD600 (Growth) - LC-MS (Intermediates) sample->analyze results Data Analysis & Interpretation analyze->results

Caption: General experimental workflow for a batch DNT biodegradation study.

aerobic_pathway_24dnt DNT 2,4-Dinitrotoluene MNC 4-Methyl-5-nitrocatechol (4M5NC) DNT->MNC Burkholderia sp. enzyme1 Dioxygenase (+O2, -NO2) HMQ 2-Hydroxy-5-methylquinone MNC->HMQ enzyme2 Monooxygenase THT 2,4,5-Trihydroxytoluene HMQ->THT enzyme3 Reduction Cleavage Ring Cleavage Products THT->Cleavage

Caption: Simplified aerobic degradation pathway of 2,4-DNT by Burkholderia sp.[1][2]

troubleshooting_flowchart decision decision solution Re-evaluate Experiment (e.g., strain choice, media composition) start Problem: Low/No Degradation check_env Are Environmental Conditions Optimal? (pH, Temp, O2) start->check_env check_culture Is Inoculum Healthy & Acclimated? check_env->check_culture Yes adjust_env Adjust pH, Temp, or Aeration check_env->adjust_env No check_substrate Is Substrate Concentration Too High? check_culture->check_substrate Yes acclimate Acclimate Culture or Increase Inoculum Size check_culture->acclimate No check_substrate->solution No lower_conc Lower Initial DNT Concentration check_substrate->lower_conc Yes

Caption: Troubleshooting flowchart for low DNT degradation rates.

References

Technical Support Center: Optimizing Extraction of 2,4-diamino-6-nitrotoluene from Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the extraction of 2,4-diamino-6-nitrotoluene from soil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent and effective methods for extracting this compound, a degradation product of 2,4,6-trinitrotoluene (TNT), from soil matrices include Ultrasonic Extraction, Soxhlet Extraction, and Accelerated Solvent Extraction (ASE). These techniques are also routinely used for other nitroaromatic compounds and their metabolites.[1][2] The choice of method often depends on available equipment, sample throughput requirements, and solvent consumption considerations.

Q2: Which solvents are recommended for the extraction of this compound?

A2: Acetonitrile is a highly recommended solvent for the extraction of nitroaromatic compounds, including this compound, from soil as per EPA Method 8330B.[3][4] Methanol and acetone are also effective solvents that have been used in various extraction techniques for these compounds.[5] The choice of solvent can be critical and may need to be optimized based on the specific soil type and the presence of interfering substances.

Q3: How does soil type, particularly organic matter and humic acid content, affect extraction efficiency?

A3: Soil composition, especially the content of organic matter and humic acids, can significantly impact the extraction efficiency of this compound. The two amino groups in the molecule can lead to strong interactions, such as hydrogen bonding, with the functional groups present in humic and fulvic acids. This can result in the irreversible binding of the analyte to the soil matrix, leading to lower recoveries. Soils with high clay and organic matter content are particularly challenging in this regard.

Q4: Can this compound degrade during the extraction process?

A4: While this compound is a degradation product of TNT, it can be susceptible to further transformation under certain conditions. Exposure to high temperatures for extended periods, as in some Soxhlet extraction protocols, or the presence of reactive species in the soil matrix could potentially lead to degradation. It is crucial to use optimized extraction parameters to minimize the risk of analyte loss.

Q5: What are the typical recovery rates for this compound from soil?

A5: While specific recovery data for this compound is not extensively reported, recovery rates for related TNT metabolites, such as 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene, can provide an indication of expected performance. Recoveries for these compounds can range from 70% to over 90%, depending on the extraction method, solvent, and soil matrix.[2] It is recommended to perform matrix spike experiments to determine the recovery for your specific soil type and analytical method.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from soil.

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Strong Analyte-Matrix Interactions - Optimize Solvent Polarity: Experiment with solvent mixtures to enhance the disruption of analyte-soil binding. For instance, a combination of a polar and a non-polar solvent may be more effective. - Increase Extraction Time/Temperature: For methods like sonication or ASE, incrementally increase the extraction time or temperature within validated limits to improve desorption.[2] - Sample Pre-treatment: For soils with high organic content, consider a pre-treatment step, though this should be approached with caution to avoid analyte degradation.
Incomplete Extraction - Ensure Proper Sample Homogenization: Thoroughly mix the soil sample before taking a subsample for extraction to ensure representativeness. - Check Soil-to-Solvent Ratio: An insufficient volume of solvent may lead to incomplete extraction. Ensure the soil is adequately dispersed in the solvent.[5] - Verify Equipment Performance: For ultrasonicators, ensure the probe is properly tuned and submerged. For ASE, check for leaks and ensure the cell is packed correctly.
Analyte Degradation - Minimize Exposure to High Temperatures: If using Soxhlet or high-temperature ASE, reduce the extraction time to the minimum required for efficient recovery. - Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.
Co-elution with Interferences in Chromatography - Improve Sample Cleanup: If co-eluting peaks are suspected, implement a post-extraction cleanup step using solid-phase extraction (SPE) with appropriate sorbents. - Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of the analyte from interfering compounds.
Issue 2: Poor Reproducibility of Extraction Results
Potential Cause Troubleshooting Steps
Soil Heterogeneity - Increase Sample Size: A larger initial sample mass can help to mitigate the effects of heterogeneity. - Thorough Homogenization: Implement a rigorous homogenization protocol for the bulk soil sample before subsampling.
Inconsistent Extraction Procedure - Standardize All Steps: Ensure that every step of the extraction protocol, including weighing, solvent addition, extraction time, and temperature, is performed consistently for all samples. - Automated Extraction: If available, using an automated system like ASE can significantly improve reproducibility compared to manual methods.[2]
Variable Moisture Content - Determine and Normalize for Moisture Content: Measure the moisture content of each soil sample and report results on a dry weight basis. Variations in moisture can affect the extraction efficiency.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Nitroaromatic Compounds from Soil

Extraction Method Typical Solvents Advantages Disadvantages
Ultrasonic Extraction Acetonitrile, Methanol, Acetone- Relatively fast - Simple setup - Good for moderate sample throughput- Efficiency can be operator-dependent - Potential for localized heating and analyte degradation
Soxhlet Extraction Acetonitrile, Methanol- Established and robust method - Ensures thorough extraction with fresh solvent- Time-consuming (can take several hours) - High solvent consumption - Potential for thermal degradation of analytes
Accelerated Solvent Extraction (ASE) Acetonitrile, Methanol- Very fast (typically < 20 minutes per sample) - Low solvent consumption - High reproducibility due to automation- Requires specialized, high-pressure equipment - Initial capital investment is high

Note: The performance of each method can vary significantly with soil type and analyte concentration.

Experimental Protocols

Protocol 1: Ultrasonic Extraction (Based on EPA Method 8330B)
  • Sample Preparation: Weigh approximately 2 g of a well-homogenized soil sample into a glass vial.

  • Solvent Addition: Add 10 mL of acetonitrile to the vial.

  • Spiking (for QC): If required, add appropriate amounts of internal standards or matrix spikes.

  • Extraction: Place the vial in an ultrasonic bath and sonicate for 18 hours. The bath temperature should be controlled to prevent overheating.

  • Centrifugation/Filtration: After sonication, centrifuge the sample to pellet the soil particles. Filter the supernatant through a 0.45 µm filter.

  • Analysis: The filtered extract is now ready for analysis by HPLC or other suitable analytical techniques.

Protocol 2: Soxhlet Extraction
  • Sample Preparation: Mix approximately 10 g of the soil sample with an equal amount of anhydrous sodium sulfate to remove moisture. Place the mixture in a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble in the Soxhlet extractor. Add the extraction solvent (e.g., 200 mL of acetonitrile) to the round-bottom flask.

  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for a recommended number of cycles or a specific time period (e.g., 16-24 hours).

  • Concentration: After extraction, cool the extract and concentrate it to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange (if necessary): If the extraction solvent is not compatible with the analytical method, perform a solvent exchange into a suitable solvent.

  • Analysis: The concentrated extract is ready for analysis.

Protocol 3: Accelerated Solvent Extraction (ASE)
  • Cell Preparation: Place a cellulose filter at the bottom of an ASE cell. Mix the soil sample (e.g., 10 g) with a dispersing agent like diatomaceous earth and pack it into the cell.

  • ASE Parameters: Set the desired extraction parameters on the ASE instrument. Typical parameters for nitroaromatics are:

    • Solvent: Acetonitrile

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5-10 minutes

    • Number of cycles: 1-2

  • Extraction: The instrument will automatically perform the extraction by heating and pressurizing the cell with the solvent.

  • Collection: The extract is automatically collected in a vial.

  • Analysis: The collected extract is ready for direct analysis or may require minimal post-extraction cleanup.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_post_extraction Post-Extraction cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization soil_sample->homogenize subsample Subsampling (e.g., 2-10 g) homogenize->subsample ultrasonic Ultrasonic Extraction (Acetonitrile, 18h) subsample->ultrasonic Method 1 soxhlet Soxhlet Extraction (Acetonitrile, 16-24h) subsample->soxhlet Method 2 ase Accelerated Solvent Extraction (Acetonitrile, <20min) subsample->ase Method 3 filter Filtration / Centrifugation ultrasonic->filter concentrate Concentration (if necessary) soxhlet->concentrate ase->filter cleanup SPE Cleanup (optional) filter->cleanup hplc HPLC-UV Analysis filter->hplc concentrate->cleanup concentrate->hplc cleanup->hplc

Caption: Experimental workflow for the extraction and analysis of this compound from soil.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Analyte Recovery strong_binding Strong Analyte-Matrix Binding start->strong_binding incomplete_extraction Incomplete Extraction start->incomplete_extraction degradation Analyte Degradation start->degradation optimize_solvent Optimize Solvent System strong_binding->optimize_solvent increase_params Increase Time/Temp strong_binding->increase_params check_ratio Check Soil:Solvent Ratio incomplete_extraction->check_ratio check_equipment Verify Equipment Performance incomplete_extraction->check_equipment minimize_heat Minimize Heat Exposure degradation->minimize_heat end Improved Recovery optimize_solvent->end increase_params->end check_ratio->end check_equipment->end minimize_heat->end

Caption: Troubleshooting logic for addressing low recovery of this compound during soil extraction.

References

Technical Support Center: Resolving Co-elution of Diaminonitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of diaminonitrotoluene (DANT) isomers during chromatographic analysis.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge when analyzing structurally similar isomers like diaminonitrotoluenes. This guide provides a systematic approach to diagnose and resolve these issues.

Issue 1: Poor Resolution or Complete Co-elution of DANT Isomers in HPLC

Initial Checks:

  • Confirm Co-elution: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity. If the UV-Vis spectra or mass spectra are not consistent across the peak, co-elution is likely occurring.

  • System Suitability: Ensure your HPLC system is performing optimally by checking system pressure, pump performance, and detector stability.

Troubleshooting Steps:

  • Mobile Phase Optimization: This is often the most effective first step.

    • Adjust Solvent Strength: A weaker mobile phase (lower percentage of organic solvent) will increase retention times and may improve resolution.

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order of isomers.

    • Modify pH (for ionizable compounds): Adjusting the mobile phase pH can alter the ionization state of the DANT isomers and their interaction with the stationary phase, thereby affecting retention and selectivity.

    • Incorporate Additives: For basic compounds like DANTs, adding a competing base (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.

  • Stationary Phase Selection: The choice of HPLC column is critical for isomer separation.

    • Consider Alternative Chemistries: If a standard C18 column fails to provide adequate separation, consider columns with different retention mechanisms.

      • Phenyl-Hexyl Columns: These columns offer π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic isomers.

      • Diol Columns: These have shown excellent resolution for related dinitrotoluene (DNT) and aminodinitrotoluene (ADNT) isomers due to charge-transfer interactions.[1]

      • Normal-Phase Columns: For polar analytes like DANTs, normal-phase chromatography can be a viable alternative to reversed-phase.

  • Method Parameter Adjustments:

    • Gradient Optimization: If using a gradient, try a shallower gradient (slower increase in organic solvent concentration) to provide more time for the isomers to separate.

    • Flow Rate Reduction: Decreasing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

    • Temperature Control: Lowering the column temperature can sometimes enhance selectivity and improve the separation of isomers.

Issue 2: Asymmetric or Tailing Peaks for DANT Isomers

Possible Causes and Solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Reduce the sample concentration or injection volume.

  • Secondary Interactions: Unwanted interactions between the basic amine groups of DANTs and acidic silanol groups on the silica support of the column can cause peak tailing.

    • Use a column with low silanol activity or an end-capped column.

    • Add a competing base to the mobile phase to block the active silanol groups.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I am seeing co-elution of diaminonitrotoluene isomers and not just a broad peak?

A1: The most reliable methods to confirm co-elution are:

  • Peak Purity Analysis with a DAD: A Diode Array Detector can acquire UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge of the peak are not identical, it indicates the presence of multiple components.

  • Mass Spectrometry (MS): An MS detector can identify different mass-to-charge ratios (m/z) across the chromatographic peak if the co-eluting compounds are not isomers. For isomers with the same m/z, subtle differences in fragmentation patterns in MS/MS experiments can sometimes be used for differentiation.

  • Inject Individual Standards: If available, inject pure standards of the individual diaminonitrotoluene isomers under the same chromatographic conditions to determine their individual retention times.

Q2: Which HPLC column is generally recommended for the separation of diaminonitrotoluene isomers?

A2: While a standard C18 column can be a starting point, achieving baseline separation of DANT isomers often requires a stationary phase with different selectivity. Based on studies of similar compounds:

  • Diol columns have demonstrated superior resolution for dinitrotoluene and aminodinitrotoluene isomers.[1]

  • Phenyl-Hexyl columns are also a strong choice due to their ability to provide alternative selectivity through π-π interactions with the aromatic rings of the analytes.[2]

  • A Kromasil ODS (C18) column has also been reported to successfully separate diaminotoluene isomers.[3]

Q3: Can I use Gas Chromatography (GC) to separate diaminonitrotoluene isomers?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of DANT isomers, provided they are thermally stable or can be derivatized to improve volatility and thermal stability.[4] GC-MS offers excellent selectivity, and the mass spectrometer provides definitive identification.[4] For sensitive analysis, derivatization with agents like heptafluorobutyric anhydride (HFBA) followed by GC-MS with negative ion chemical ionization (NICI) can be employed.

Q4: What are the key factors affecting the selectivity of diaminonitrotoluene isomers in HPLC?

A4: The primary factors influencing selectivity are:

  • Stationary Phase Chemistry: The type of column packing material (e.g., C18, Phenyl-Hexyl, Diol) and its properties (e.g., end-capping, silanol activity) are crucial.

  • Mobile Phase Composition: The type of organic modifier (acetonitrile vs. methanol), the percentage of organic solvent, the pH, and the presence of additives all play a significant role in altering selectivity.

  • Temperature: Column temperature can affect the thermodynamics of the separation and thus influence selectivity.

Data Presentation

The following tables summarize typical performance data for the separation of related nitrotoluene and diaminotoluene isomers on different HPLC columns. Note that exact retention times and resolution values can vary depending on the specific instrument, column, and experimental conditions.

Table 1: Comparison of HPLC Columns for Dinitrotoluene (DNT) Isomer Separation

Column TypeResolution (2,4-DNT vs. 2,6-DNT)ObservationsReference
Diol> 2.0Excellent separation and sensitivity.[1]
C18PoorSignificant peak overlap.[5]
Phenyl-3Partial OverlapFaster analysis than C18 but with compromised resolution.[5]

Table 2: HPLC Method Parameters for Diaminotoluene (DAT) Isomer Analysis

ParameterMethod 1: Normal-Phase HPLCMethod 2: Reverse-Phase HPLC
Isomers Analyzed 2,4-DAT and 2,6-DAT2,3-DAT, 2,4-DAT, 2,5-DAT, 2,6-DAT, 3,4-DAT
Column Normal-PhaseKromasil ODS (C18), 5 µm, 150x3.2 mm
Mobile Phase Acetonitrile-water-saturated chloroform (8:2, v/v)Gradient of acetonitrile and water
Flow Rate Not specified0.7 mL/min
Detection UV at 250 nmPhotodiode Array (PDA) at 240, 280, and 305 nm
Linearity Range 0.025 - 2 µgNot specified
Limit of Detection (LOD) 1-2 ngNot specified
Reference [6][6]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Diaminotoluene Isomers

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Diaminotoluene isomer standards (e.g., 2,4-diamino-6-nitrotoluene, 2,6-diamino-4-nitrotoluene)

  • Chromatographic Conditions:

    • Column: Kromasil ODS (C18), 5 µm, 150 x 3.2 mm[6] or a Phenyl-Hexyl column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 50% B

      • 15-20 min: Hold at 50% B

      • 20.1-25 min: Re-equilibrate at 10% B

    • Flow Rate: 0.7 mL/min[6]

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or monitor multiple wavelengths with a DAD, e.g., 240, 280, and 305 nm)[6]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare stock solutions of the individual diaminotoluene isomer standards in acetonitrile.

    • Prepare working standards by diluting the stock solutions to the desired concentrations in the initial mobile phase composition.

    • For unknown samples, dissolve in a suitable solvent and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the diaminotoluene isomers in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each isomer using a calibration curve generated from the peak areas of the standards.

Protocol 2: GC-MS Method for the Analysis of Diaminotoluene Isomers

This protocol provides a general framework for the GC-MS analysis of diaminotoluene isomers. Derivatization may be necessary for improved performance.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (MS).

  • Chemicals and Reagents:

    • Acetonitrile (GC grade)

    • Diaminotoluene isomer standards

    • (Optional) Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)

  • Chromatographic Conditions:

    • Column: A mid-polarity column such as a 5% phenyl-polysiloxane or a more polar cyanopropyl-phenyl column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 200 °C at 10 °C/min

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) if derivatized.

    • Scan Range: 50-350 m/z

  • Sample Preparation:

    • Dissolve standards and samples in acetonitrile.

    • (Optional Derivatization): If required, follow a standard protocol for derivatization with HFBA or another suitable agent.

  • Data Analysis:

    • Identify the isomers based on their retention times and mass spectra by comparison with reference standards.

    • Quantify each isomer by integrating the peak area of a characteristic ion and comparing it to a calibration curve.

Visualizations

Troubleshooting_CoElution start Co-elution or Poor Resolution Observed confirm Confirm Co-elution (Peak Purity Analysis) start->confirm mobile_phase Optimize Mobile Phase - Adjust Solvent Strength - Change Organic Modifier - Modify pH - Add Modifiers confirm->mobile_phase Co-elution Confirmed resolved Resolution Achieved mobile_phase->resolved Improved not_resolved Still Not Resolved mobile_phase->not_resolved No Improvement stationary_phase Change Stationary Phase - Phenyl-Hexyl - Diol - Normal-Phase method_params Adjust Method Parameters - Optimize Gradient - Reduce Flow Rate - Change Temperature stationary_phase->method_params Still Issues stationary_phase->resolved Improved method_params->resolved Improved not_resolved->stationary_phase

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

HPLC_Method_Development start Define Separation Goal (e.g., baseline resolution of DANTs) select_mode Select Chromatographic Mode (Reversed-Phase vs. Normal-Phase) start->select_mode select_column Select Initial Column (e.g., C18, Phenyl-Hexyl) select_mode->select_column scouting_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scouting_gradient evaluate_results Evaluate Initial Separation - Peak Shape - Resolution scouting_gradient->evaluate_results optimize Optimize Separation - Mobile Phase Composition - Gradient Profile - Temperature - Flow Rate evaluate_results->optimize Inadequate Separation validate Validate Method - Linearity - Accuracy - Precision evaluate_results->validate Adequate Separation optimize->evaluate_results Re-evaluate

Caption: A general workflow for HPLC method development for isomer separation.

References

stability issues of 2,4-diamino-6-nitrotoluene in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diamino-6-nitrotoluene. The information addresses potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color. What could be the cause?

A1: Color change in a solution of this compound can be an indicator of degradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. It is also possible that the solvent itself is reacting with the compound, especially if it is not of high purity or contains reactive impurities.

Q2: I am observing unexpected peaks in my HPLC/GC analysis of a this compound solution. What are these?

A2: The appearance of new peaks suggests the formation of degradation products or impurities. This compound is a known metabolic byproduct of the explosive 2,4,6-trinitrotoluene (TNT) and can be subject to further transformations.[1] For instance, under certain biological conditions, it can be acetylated to form 4-N-acetylamino-2-amino-6-nitrotoluene.[2] Abiotic degradation, such as oxidation or photodegradation, could also lead to various byproducts. It is recommended to use mass spectrometry (MS) coupled with your chromatographic method to identify these unknown peaks.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place. Using amber vials or wrapping the container in aluminum foil can protect the solution from light. To prevent oxidation, it is advisable to use degassed solvents and to store the solution under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, freezing the solution at -20°C or -80°C is recommended, although the stability at these temperatures should be experimentally verified.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Step
Oxidation Use a high-purity, degassed solvent. Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Store the solution under nitrogen or argon.
Photodegradation Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil. Avoid prolonged exposure to ambient light during experiments. Studies on related nitrotoluenes show they are susceptible to photocatalytic degradation.[9][10]
Solvent Reactivity Ensure the solvent is of high purity and free from contaminants. Consider using an alternative solvent if degradation persists. Some sources suggest that certain lots of acetonitrile can cause degradation of related compounds.
Temperature Effects Prepare and handle solutions at room temperature or below if possible. For storage, consider refrigeration or freezing after verifying that the compound will not precipitate out of solution upon cooling.
pH Effects (Aqueous Solutions) Buffer the solution to a neutral pH (around 7). If the experimental conditions require acidic or basic pH, conduct a preliminary stability study to understand the degradation kinetics under those conditions.

Quantitative Data Summary

Quantitative data on the abiotic degradation rates of this compound in various solvents and under different conditions are not extensively available in peer-reviewed literature. Researchers are advised to perform their own stability studies to determine the shelf-life of their solutions under their specific experimental and storage conditions. A general protocol for such a study is provided below.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • High-purity solvent of choice (e.g., acetonitrile, methanol, water with buffer)

  • Volumetric flasks

  • Amber HPLC vials with caps

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)[11][12]

  • Temperature-controlled chamber/incubator

  • Light source (for photodegradation studies)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials. For each condition to be tested (e.g., room temperature in the dark, 40°C in the dark, room temperature with light exposure), prepare a set of triplicate samples.

  • Time Zero (T0) Analysis: Immediately after preparation, analyze three of the vials to establish the initial concentration of this compound. This will serve as the T0 reference.

  • Incubation: Place the sets of vials under their respective storage/stress conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a set of triplicate vials from each condition and analyze them by HPLC or GC.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point.

    • Plot the percentage of the initial concentration remaining versus time for each condition.

    • If significant degradation is observed, you can calculate the degradation rate constant.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating nitrotoluene derivatives. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (a UV scan should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL.

Visualizations

Biodegradation_Pathway TNT 2,4,6-Trinitrotoluene (TNT) ADNT Aminodinitrotoluenes TNT->ADNT Reduction DANT This compound ADNT->DANT Further Reduction AcDANT 4-N-acetylamino-2-amino-6-nitrotoluene DANT->AcDANT Acetylation (Pseudomonas fluorescens)

Caption: Biodegradation pathway of TNT to this compound and its subsequent acetylation.[2]

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution aliquot Aliquot into Vials for Each Condition prep_stock->aliquot t0_analysis T0 Analysis (HPLC/GC) aliquot->t0_analysis incubation Incubate under Test Conditions (Temp, Light, pH) aliquot->incubation plot_data Plot % Remaining vs. Time t0_analysis->plot_data timepoint_analysis Time-Point Analysis incubation->timepoint_analysis timepoint_analysis->plot_data calc_rate Calculate Degradation Rate plot_data->calc_rate

Caption: General experimental workflow for assessing the stability of a compound in solution.

References

Validation & Comparative

Comparative Toxicity Analysis: 2,4-diamino-6-nitrotoluene vs. 2,6-diamino-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of available toxicological data for two key transformation products of 2,4,6-trinitrotoluene (TNT) reveals a generally low toxic potential for both 2,4-diamino-6-nitrotoluene and 2,6-diamino-4-nitrotoluene, with subtle metabolic differences suggesting potential variations in their biological fate and impact.

This guide provides a comparative analysis of the toxicity of this compound (2,4-DA-6-NT) and 2,6-diamino-4-nitrotoluene (2,6-DA-4-NT) for researchers, scientists, and drug development professionals. While comprehensive, directly comparative toxicological studies are limited, existing research provides valuable insights into their relative safety profiles.

Executive Summary of Toxicological Findings

A notable difference between the two isomers lies in their microbial metabolism. In a study investigating the aerobic cometabolism of TNT and its metabolites, it was observed that while this compound was acetylated, purified 2,6-diamino-4-nitrotoluene was not metabolized by the studied bacterial strain[2]. This suggests a potential difference in their persistence and ultimate toxicological impact in biological systems.

Currently, there is a lack of publicly available median lethal dose (LD50) or lethal concentration (LC50) data for either compound, precluding a direct quantitative comparison of acute toxicity.

Quantitative Toxicity Data

The available literature does not provide sufficient quantitative data for a direct comparison of metrics such as LD50 or LC50. The primary characterization of their toxicity is qualitative, as summarized below.

Toxicity EndpointThis compound2,6-diamino-4-nitrotolueneReference
General Toxicity Weak toxic potentialWeak toxic potential[1]
Ecotoxicity Assessed via algae growth inhibition, daphnid immobilization, and luminescence inhibition testsAssessed via algae growth inhibition, daphnid immobilization, and luminescence inhibition tests[1]
Genotoxicity Assessed via umu test, NM2009 test, SOS Chromotest, and Ames fluctuation testAssessed via umu test, NM2009 test, SOS Chromotest, and Ames fluctuation test[1]
Metabolism Acetylated by Pseudomonas sp. strain MA01Not metabolized by Pseudomonas sp. strain MA01[2]

Experimental Methodologies

The toxicological profiles of 2,4-DA-6-NT and 2,6-DA-4-NT have been primarily assessed using a battery of standardized bioassays. The general protocols for these key experiments are outlined below.

Ecotoxicity Assays
  • Algae Growth Inhibition Test: This test evaluates the effect of a substance on the growth of a selected algal species (e.g., Scenedesmus subspicatus). Algal cultures are exposed to a range of concentrations of the test substance over a period of 72 hours. The growth inhibition is determined by measuring the cell density or biomass and is expressed as the EC50 (the concentration causing a 50% reduction in growth).

  • Daphnid Immobilization Test: This acute toxicity test uses the freshwater crustacean Daphnia magna. The daphnids are exposed to various concentrations of the test substance for a 48-hour period. The endpoint is immobilization, and the result is expressed as the EC50 (the concentration causing immobilization in 50% of the daphnids).

  • Luminescence Inhibition Test: This assay utilizes the luminescent bacterium Vibrio fischeri. The bacteria are exposed to the test substance, and any toxic effect is measured as a decrease in light output. The result is expressed as the EC50 (the concentration causing a 50% reduction in luminescence).

Genotoxicity Assays
  • Ames Fluctuation Test: This is a reverse mutation assay using specific strains of Salmonella typhimurium that are auxotrophic for histidine. The test assesses the ability of a substance to induce mutations that restore the bacterium's ability to synthesize histidine.

  • umu Test: This test uses a genetically engineered strain of Salmonella typhimurium that contains a fusion of the umuC gene (involved in SOS DNA repair) to the lacZ gene. Genotoxic agents induce the SOS response, leading to the expression of β-galactosidase, which can be measured colorimetrically.

  • SOS Chromotest: Similar to the umu test, this assay measures the induction of the SOS DNA repair system in Escherichia coli. The induction of the sfiA gene, an SOS gene, is linked to the production of β-galactosidase.

  • NM2009 Test: This is another bacterial genotoxicity test that detects DNA damage.

Visualization of Metabolic Difference

The following diagram illustrates the differential metabolic fate of the two isomers as observed in the study by Fiorella and Spain (1997)[2].

Metabolic_Pathway_Comparison cluster_24 This compound cluster_26 2,6-diamino-4-nitrotoluene 2,4-DA-6-NT This compound Acetylated_Product N-acetyl-2,4-diamino-6-nitrotoluene 2,4-DA-6-NT->Acetylated_Product Acetylation by Pseudomonas sp. MA01 2,6-DA-4-NT 2,6-diamino-4-nitrotoluene No_Metabolism No Metabolism Observed 2,6-DA-4-NT->No_Metabolism

Caption: Differential metabolism of diaminonitrotoluene isomers.

Conclusion

Based on the available data, both this compound and 2,6-diamino-4-nitrotoluene exhibit a weak toxic potential across a range of ecotoxicological and genotoxicological assays. The primary distinguishing feature identified in the literature is a difference in their susceptibility to microbial metabolism, with 2,4-DA-6-NT undergoing acetylation while 2,6-DA-4-NT appears to be more recalcitrant. This metabolic distinction may have implications for their environmental persistence and long-term toxicological profiles. Further research, particularly studies providing quantitative acute toxicity data and exploring a wider range of metabolic pathways, is necessary to conduct a more definitive comparative risk assessment.

References

Comparative Analysis of TNT Degradation Pathways in Diverse Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The microbial degradation of 2,4,6-trinitrotoluene (TNT), a persistent and toxic environmental pollutant, is a subject of intense research for bioremediation applications. Bacteria have evolved diverse enzymatic strategies to transform or mineralize this recalcitrant explosive. This guide provides a comparative analysis of the TNT degradation pathways in three well-studied bacteria: Pseudomonas putida, Enterobacter cloacae PB2, and Rhodococcus erythropolis. We present a summary of their degradation capabilities, detailed pathway diagrams, and the experimental protocols used to elucidate these mechanisms.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics and performance metrics of TNT degradation by the selected bacterial strains.

FeaturePseudomonas putidaEnterobacter cloacae PB2Rhodococcus erythropolis
Primary Degradation Strategy NitroreductionAromatic Ring Reduction & DenitrationAromatic Ring Reduction
Key Enzyme(s) Nitroreductases (e.g., PnrA, NfsA, NfsB)Pentaerythritol Tetranitrate (PETN) ReductaseReductive enzymes catalyzing hydride addition
Initial Step Sequential reduction of nitro groupsHydride addition to the aromatic ringHydride addition to the aromatic ring
Primary Intermediates Aminodinitrotoluenes (ADNTs), Diaminonitrotoluenes (DANTs)Hydride-Meisenheimer complex, Dihydride-Meisenheimer complexHydride-Meisenheimer complex of TNT
Utilization of TNT Can be used as a nitrogen source.[1]Can be used as a sole nitrogen source (slow growth).[2][3][4]Not utilized as a nitrogen source.[5]
Degradation Rate Rate constant of 0.348 h⁻¹ (at 100 mg/L TNT).[6]Slow degradation, linked to growth.Transformation occurs, but specific rates are not well-defined for growth-independent processes.
Degradation Efficiency Complete degradation of 100 mg/L TNT within 15-20 hours under optimal conditions.[6][7]Slow but steady decrease in TNT concentration when used as a nitrogen source.[2]Transformation of TNT, but complete degradation is not typically observed.[8]
Mineralization Low levels of mineralization (e.g., 0.15% as ¹⁴CO₂) have been reported for some Pseudomonas species.[9]Mineralization is not a significant outcome of the initial enzymatic steps.[10]Does not lead to significant mineralization.[11][12]

Bacterial Degradation Pathways of TNT

The enzymatic pathways for TNT degradation vary significantly among different bacterial species, leading to a range of metabolic intermediates and end products. Below are the detailed pathways for Pseudomonas putida, Enterobacter cloacae PB2, and Rhodococcus erythropolis.

Pseudomonas putida: The Nitroreduction Pathway

Pseudomonas putida primarily employs a reductive pathway to degrade TNT. This process is initiated by the sequential reduction of the nitro groups on the TNT molecule, a reaction catalyzed by nitroreductases. These enzymes, such as PnrA, are typically flavoproteins that utilize NAD(P)H as an electron donor.[1] The reduction of the nitro groups to amino groups proceeds through nitroso and hydroxylamino intermediates. This leads to the formation of 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT), which can be further reduced to diaminonitrotoluenes (DANTs). While this pathway effectively transforms TNT, it often results in the accumulation of these amino-aromatic compounds, which can be further metabolized by other microorganisms.

TNT_Degradation_Pseudomonas TNT 2,4,6-Trinitrotoluene (TNT) Nitroreductase1 Nitroreductase (e.g., PnrA) TNT->Nitroreductase1 HADNT Hydroxylaminodinitrotoluenes (HADNTs) Nitroreductase1->HADNT Nitroreductase2 Nitroreductase HADNT->Nitroreductase2 ADNTs Aminodinitrotoluenes (2-ADNT & 4-ADNT) Nitroreductase2->ADNTs Nitroreductase3 Nitroreductase ADNTs->Nitroreductase3 DANTs Diaminonitrotoluenes (DANTs) Nitroreductase3->DANTs Further_Metabolism Further Metabolism or Accumulation DANTs->Further_Metabolism

TNT degradation pathway in Pseudomonas putida.
Enterobacter cloacae PB2: The PETN Reductase Pathway

Enterobacter cloacae strain PB2 utilizes a distinct pathway initiated by the enzyme pentaerythritol tetranitrate (PETN) reductase.[2][3][4][13] This NADPH-dependent enzyme catalyzes the addition of a hydride ion to the electron-deficient aromatic ring of TNT, forming a hydride-Meisenheimer complex.[2][4] This intermediate can be further reduced to a dihydride-Meisenheimer complex.[2][4] A key feature of this pathway is the potential for the liberation of a nitro group as nitrite, which allows the bacterium to use TNT as a nitrogen source for growth.[2][4] This denitration step is a significant advantage for bioremediation, as it removes nitrogen from the aromatic ring, a crucial step towards mineralization.

TNT_Degradation_Enterobacter TNT 2,4,6-Trinitrotoluene (TNT) PETN_Reductase1 PETN Reductase (NADPH-dependent) TNT->PETN_Reductase1 H_Meisenheimer Hydride-Meisenheimer Complex PETN_Reductase1->H_Meisenheimer PETN_Reductase2 PETN Reductase H_Meisenheimer->PETN_Reductase2 Nitrite_Release Nitrite (NO₂⁻) Release (Denitration) H_Meisenheimer->Nitrite_Release Rearomatization DH_Meisenheimer Dihydride-Meisenheimer Complex PETN_Reductase2->DH_Meisenheimer Nitrogen_Assimilation Nitrogen Assimilation for Growth Nitrite_Release->Nitrogen_Assimilation

TNT degradation pathway in Enterobacter cloacae PB2.
Rhodococcus erythropolis: Hydride Addition Pathway

Rhodococcus erythropolis also initiates TNT degradation through the addition of a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex.[5] This mechanism is similar to the initial step in E. cloacae PB2. However, in Rhodococcus, this pathway is considered "unproductive" for complete catabolism, as the subsequent steps leading to nitrite elimination and rearomatization to dinitrotoluenes do not readily occur under physiological conditions.[5] Consequently, while Rhodococcus species can transform TNT, they typically do not utilize it as a source of nitrogen for growth, and the degradation often stalls after the formation of the initial complexes and some reduced products.

TNT_Degradation_Rhodococcus TNT 2,4,6-Trinitrotoluene (TNT) Reductive_Enzyme Reductive Enzyme (Hydride Addition) TNT->Reductive_Enzyme Nitroreduction Nitroreduction to Amino Derivatives TNT->Nitroreduction Alternative Minor Pathway H_Meisenheimer Hydride-Meisenheimer Complex Reductive_Enzyme->H_Meisenheimer Unproductive_Pathway Unproductive Pathway (Limited further degradation) H_Meisenheimer->Unproductive_Pathway

TNT degradation pathway in Rhodococcus erythropolis.

Experimental Protocols

The following protocols provide a general framework for studying the bacterial degradation of TNT. Specific parameters may need to be optimized for individual bacterial strains and experimental setups.

Bacterial Culture and TNT Exposure

This protocol describes the general procedure for growing bacterial cultures and exposing them to TNT.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas putida, Enterobacter cloacae PB2, Rhodococcus erythropolis)

  • Appropriate growth medium (e.g., Luria-Bertani broth, M9 minimal medium)

  • Sterile culture flasks or tubes

  • Incubator shaker

  • TNT stock solution (dissolved in a suitable solvent like acetone or methanol, and filter-sterilized)

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the bacterium from an agar plate into a starter culture of the appropriate growth medium.

  • Incubate the starter culture overnight at the optimal temperature and shaking speed for the specific strain (e.g., 30°C and 200 rpm).

  • Inoculate fresh growth medium with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • If using a minimal medium to assess TNT as a sole nitrogen source, omit other nitrogen sources and add TNT to the desired final concentration. For co-metabolism studies, include a primary carbon and nitrogen source.

  • Add the TNT stock solution to the culture to achieve the desired final concentration (e.g., 100 mg/L). An equivalent volume of the solvent should be added to a control flask.

  • Incubate the cultures under the same conditions as the starter culture.

  • At regular time intervals, aseptically remove aliquots for analysis of bacterial growth (OD₆₀₀) and TNT/metabolite concentrations.

Quantification of TNT and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying TNT and its primary degradation products.

Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • Analytical standards for TNT, ADNTs, and DANTs

Procedure:

  • Sample Preparation:

    • Centrifuge the collected culture aliquots to pellet the bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase is typically a mixture of methanol and water or acetonitrile and water. A common isocratic method uses a 60:40 (v/v) methanol:water mixture.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 254 nm for detecting TNT and its metabolites.

    • Inject a known volume (e.g., 20 µL) of the filtered sample onto the column.

    • Run a standard curve with known concentrations of TNT and its expected metabolites to quantify the compounds in the samples based on their peak areas.

Identification of Metabolites by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify unknown metabolites formed during TNT degradation.

Materials:

  • GC-MS system

  • Appropriate capillary column (e.g., DB-5MS)

  • Ethyl acetate or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Sample Extraction:

    • To a known volume of the culture supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 1-2 minutes to extract the organic compounds.

    • Centrifuge to separate the phases and carefully collect the upper organic layer.

    • Repeat the extraction process two more times and pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate.

  • Sample Concentration:

    • Evaporate the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen until a small volume remains.

    • Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., ethyl acetate or methanol).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the compounds.

    • The mass spectrometer will generate mass spectra for each eluting compound.

    • Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with analytical standards.

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes in cell-free extracts.

Materials:

  • Bacterial cell pellet from a culture exposed to TNT

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ultrasonicator or French press

  • Centrifuge

  • NADPH or NADH solution

  • TNT solution

  • Spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract:

    • Resuspend the bacterial cell pellet in cold lysis buffer.

    • Lyse the cells using ultrasonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant, which is the cell-free extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a cuvette, prepare a reaction mixture containing buffer, a known concentration of NADPH or NADH, and the cell-free extract.

    • Initiate the reaction by adding a known concentration of TNT.

    • Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH/NADH absorbs light) over time using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the nitroreductase activity.

    • Calculate the specific activity as µmol of NADPH/NADH oxidized per minute per mg of protein.

This comparative guide highlights the distinct strategies employed by different bacteria for TNT degradation. Understanding these diverse pathways and the methodologies to study them is crucial for developing effective and tailored bioremediation strategies for TNT-contaminated environments.

References

A Comparative Guide to the Analytical Method Validation of 2,4-diamino-6-nitrotoluene Utilizing a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the accurate quantification of 2,4-diamino-6-nitrotoluene, a potential metabolite or impurity, is critical. This guide provides a comprehensive overview of a validated analytical method for this compound using a Certified Reference Material (CRM). The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and performance data.

The use of a Certified Reference Material is fundamental to establishing the traceability and ensuring the accuracy of analytical measurements.[1][2] CRMs are produced by accredited bodies and provide a known concentration of the analyte, which is essential for method validation, calibration, and quality control.[1][3][4] For this compound, a CRM is commercially available, facilitating the validation of analytical procedures.[5]

Validated Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds and their derivatives.[6][7] This section details a validated HPLC-UV method for the quantification of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • Certified Reference Material (CRM) of this compound (e.g., 0.1 mg/mL in Acetonitrile).[5]

    • HPLC-grade acetonitrile, methanol, and water.

    • Reagent-grade formic acid.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating nitroaromatic compounds.[6]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) should be selected.

  • Standard Preparation:

    • A stock solution is prepared from the CRM.

    • A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • The sample matrix will dictate the specific preparation steps. For aqueous samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Method Validation Parameters:

The analytical method is validated according to established guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and the separation from potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples spiked with a known amount of the CRM at different concentration levels. The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Analytical Methods

While HPLC-UV is a reliable method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UV (Validated Method)HPLC-MS/MSGas Chromatography (GC)
Principle Separation based on polarity, detection by UV absorbance.Separation by HPLC, detection by mass-to-charge ratio.Separation based on volatility, various detectors available.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on parent and daughter ion transitions.High, especially with a mass spectrometer (GC-MS).
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.[6]High, often in the pg/mL to low ng/mL range.[10]Can be very high with an Electron Capture Detector (ECD).[7]
Matrix Effects Can be significant, requiring careful sample preparation.Can be significant (ion suppression/enhancement), often mitigated with internal standards.Can be affected by non-volatile matrix components.
Instrumentation Cost Relatively low to moderate.High.Moderate.
Throughput Moderate.Moderate.Can be high with fast GC methods.
Use of CRM Essential for accurate quantification and validation.Essential for accurate quantification and validation.Essential for accurate quantification and validation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers superior selectivity and sensitivity compared to HPLC-UV.[10] It is particularly useful for analyzing complex matrices or when very low detection limits are required.

Gas Chromatography (GC): GC can be a suitable alternative, especially when coupled with a sensitive detector like an Electron Capture Detector (ECD) for nitro-containing compounds or a mass spectrometer (MS).[7] However, the analyte must be thermally stable and volatile, or derivatization may be required.

Visualizing the Workflow and Method Comparison

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and a logical comparison of the analytical methods.

Method_Validation_Workflow start Start: Define Analytical Method Requirements crm Obtain Certified Reference Material (CRM) of this compound start->crm method_dev Develop HPLC-UV Method: - Select Column & Mobile Phase - Optimize Conditions crm->method_dev validation_protocol Establish Validation Protocol (ICH Guidelines) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end End: Implement Validated Method for Routine Analysis validation_report->end

Caption: Workflow for the validation of an analytical method for this compound.

Analytical_Method_Comparison analyte {Analyte|this compound} hplc_uv HPLC-UV Sensitivity: Moderate Selectivity: Moderate Cost: Low-Moderate analyte->hplc_uv Validated Method hplc_msms HPLC-MS/MS Sensitivity: High Selectivity: Very High Cost: High analyte->hplc_msms Alternative gc GC (e.g., GC-ECD/MS) Sensitivity: High Selectivity: High Cost: Moderate analyte->gc Alternative

Caption: Comparison of analytical methods for this compound analysis.

References

A Researcher's Guide to Antibody Cross-Reactivity in TNT Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the detection and quantification of 2,4,6-trinitrotoluene (TNT) and its metabolites, understanding the cross-reactivity of antibodies is paramount for accurate and reliable immunoassay results. This guide provides a comparative overview of antibody performance, supported by experimental data, to aid in the selection of appropriate reagents for your research needs.

The specificity of an antibody in an immunoassay is crucial, as cross-reactivity with structurally related compounds, such as TNT metabolites, can lead to inaccurate quantification and false-positive results. This guide delves into the cross-reactivity profiles of various antibodies used in immunoassays for TNT, presenting quantitative data, detailed experimental protocols, and a visual representation of the immunoassay workflow.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of different anti-TNT antibodies with various TNT metabolites and related nitroaromatic compounds. The data is compiled from multiple studies employing different immunoassay formats, such as fluorescence immunoassay and competitive enzyme-linked immunosorbent assay (cELISA). It is important to note that cross-reactivity can be influenced by the specific antibody clone and the assay conditions.[1]

AnalyteAntibody Type/CloneImmunoassay FormatPercent Cross-Reactivity (%)Reference
2,4,6-Trinitrotoluene (TNT) MonoclonalFluorescence Immunoassay100[2]
Monoclonal (A1.1.1)Fluid-Array Displacement100
MonoclonalcELISA100[3]
2,4-Dinitrotoluene (2,4-DNT) MonoclonalFluorescence Immunoassay24.8[2]
2-amino-4,6-Dinitrotoluene (2-ADNT) MonoclonalFluorescence Immunoassay14.4[2]
1,3,5-Trinitrobenzene (TNB) MonoclonalFluorescence ImmunoassayNot explicitly quantified[2]
N-(2,4,6-Trinitrophenyl)-methylamine MonoclonalcELISA240[3]
Tetryl Monoclonal (A1.1.1)Fluid-Array Displacement>100 (more effective than TNT)
RDX Monoclonal (A1.1.1)Fluid-Array DisplacementNo significant cross-reactivity

Note: The percentage of cross-reactivity is typically calculated relative to the binding of the primary target, TNT, which is set at 100%. A higher percentage indicates a greater degree of cross-reactivity.

Monoclonal vs. Polyclonal Antibodies

The choice between monoclonal and polyclonal antibodies can significantly impact immunoassay performance.

  • Monoclonal antibodies (mAbs) are produced by a single B-cell clone and recognize a single epitope on an antigen. This high specificity generally results in lower cross-reactivity and high batch-to-batch consistency, making them ideal for quantitative assays.[4]

  • Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones and can recognize multiple epitopes on a single antigen. While this can lead to a more robust signal, it also increases the likelihood of cross-reactivity with structurally similar molecules.[5]

For applications requiring high specificity and reproducibility in quantifying TNT and its metabolites, monoclonal antibodies are often the preferred choice.

Experimental Protocols

The determination of antibody cross-reactivity is most commonly performed using a competitive immunoassay format, such as a competitive ELISA.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) Protocol

This protocol outlines the general steps for assessing the cross-reactivity of an anti-TNT antibody with various TNT metabolites.

1. Coating:

  • Microtiter plate wells are coated with a TNT-conjugate (e.g., TNT-ovalbumin) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).

  • The plate is covered and incubated overnight at 4°C.

2. Washing:

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) is added to each well.

  • The plate is incubated for at least 1-2 hours at room temperature or overnight at 4°C.

4. Competition:

  • The plate is washed again three times.

  • A mixture containing a constant concentration of the anti-TNT primary antibody and varying concentrations of the test compound (TNT standard or metabolite) is prepared.

  • 100 µL of this mixture is added to the respective wells. The test compounds compete with the coated TNT-conjugate for binding to the antibody.

  • The plate is incubated for 1-2 hours at room temperature.

5. Detection:

  • The plate is washed three times.

  • 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), appropriately diluted in wash buffer, is added to each well.

  • The plate is incubated for 1 hour at room temperature.

6. Substrate Addition and Measurement:

  • The plate is washed a final three times.

  • 100 µL of a suitable chromogenic substrate (e.g., TMB) is added to each well.

  • The reaction is allowed to develop in the dark for a specified time (e.g., 15-30 minutes).

  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

7. Data Analysis:

  • The signal intensity is inversely proportional to the concentration of the free analyte (TNT or cross-reacting metabolite) in the sample.

  • A standard curve is generated by plotting the absorbance against the known concentrations of the TNT standard.

  • The concentration of the test compounds that causes 50% inhibition (IC50) is determined.

  • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of TNT / IC50 of test compound) x 100

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in a competitive immunoassay, the following diagrams have been generated using the DOT language.

Competitive_Immunoassay_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_signal Signal Generation & Measurement p1 Coat Plate with TNT-Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 c2 Add Mix to Wells p3->c2 c1 Prepare Antibody & Test Compound Mix c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 s1 Add Substrate d4->s1 s2 Incubate s1->s2 s3 Add Stop Solution s2->s3 s4 Read Absorbance s3->s4

Caption: Workflow for determining antibody cross-reactivity using a competitive immunoassay.

Competitive_ELISA_Signaling cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Anti-TNT Antibody Analyte1 Free Analyte (TNT/Metabolite) Ab1->Analyte1 Binding in Solution CoatedAg1 Coated TNT-Conjugate CoatedAg1->Ab1 Limited Binding to Plate Signal1 Low Signal CoatedAg1->Signal1 Low Enzyme Activity Ab2 Anti-TNT Antibody CoatedAg2 Coated TNT-Conjugate Ab2->CoatedAg2 Binding to Plate Analyte2 Free Analyte (TNT/Metabolite) Analyte2->Ab2 Limited Binding in Solution Signal2 High Signal CoatedAg2->Signal2 High Enzyme Activity

Caption: Principle of signal generation in a competitive immunoassay for TNT metabolites.

References

A Comparative Guide to the Mutagenicity of Diaminonitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mutagenicity of diaminonitrotoluene isomers, focusing on key experimental data and methodologies. The information presented is intended to support research and development activities in toxicology and drug safety assessment.

Executive Summary

Diaminonitrotoluenes are a class of aromatic amines that are of interest due to their potential genotoxicity. Understanding the differential mutagenicity of various isomers is crucial for assessing their risk to human health. This guide summarizes the available data on the mutagenicity of key diaminonitrotoluene isomers, with a focus on results from the Ames test, a widely used bacterial reverse mutation assay. While direct comparative quantitative data for all isomers is limited, this guide synthesizes available findings and contextual data from related compounds to provide a comprehensive overview.

Data Presentation: Mutagenicity of Diaminonitrotoluene and Related Isomers

The following tables summarize the mutagenicity data for diaminonitrotoluene isomers and structurally related compounds.

Table 1: Qualitative Mutagenicity of Diaminonitrotoluene Isomers

IsomerTest SystemMetabolic Activation (S9)ResultSupporting Evidence
2,4-Diamino-6-nitrotolueneAmes fluctuation testNot specifiedWeak toxic potentialA study on the toxicological characterization of 2,4,6-trinitrotoluene and its transformation products observed a weak toxic potential for this isomer.[1]
2,6-Diamino-4-nitrotolueneAmes fluctuation testNot specifiedWeak toxic potentialThe same study also reported a weak toxic potential for this isomer.[1]
2,4-Diaminotoluene (2,4-DAT)Salmonella typhimuriumRequiredMutagenicBoth 2,4-DAT and 2,6-DAT are reported to be mutagenic in the Ames test in the presence of S9 mix.[2]
2,6-Diaminotoluene (2,6-DAT)Salmonella typhimuriumRequiredMutagenicBoth 2,4-DAT and 2,6-DAT are reported to be mutagenic in the Ames test in the presence of S9 mix.[2]

Table 2: Comparative Mutagenicity of Dinitrotoluene (DNT) Isomers and their Metabolites in Specialized Salmonella Strains

This table provides context on the mutagenicity of precursor compounds and their metabolites, which can include diaminonitrotoluene isomers. The data is from studies using S. typhimurium strains YG1041 and YG1042, which are engineered to have high levels of nitroreductase and O-acetyltransferase activity, making them highly sensitive to nitroaromatic compounds.

CompoundS. typhimurium StrainMetabolic Activation (S9)Relative Mutagenic Activity
2,4-Dinitrotoluene (2,4-DNT)YG1041 & YG1042Not required (endogenous activation)> Aminonitrotoluenes
2,6-Dinitrotoluene (2,6-DNT)YG1041 & YG1042Not required (endogenous activation)> 2-Amino-6-nitrotoluene
2-Amino-6-nitrotolueneYG1042Not required (endogenous activation)< 2,6-DNT

Note: The relative mutagenic activities are based on the findings that the parent dinitrotoluenes are more mutagenic than their initial reduction products (aminonitrotoluenes) in these specialized strains.[3]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of mutagenicity studies. Below are protocols for key experiments cited in the context of diaminonitrotoluene mutagenicity.

Ames Test (Bacterial Reverse Mutation Assay) Protocol for Nitroaromatic Compounds

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[4] It utilizes auxotrophic strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

1. Bacterial Strains:

  • Commonly used strains for nitroaromatic compounds include TA98 and TA100.[5]

  • Specialized strains with enhanced enzyme activity, such as YG1041 (high nitroreductase and O-acetyltransferase) and YG1042 (high O-acetyltransferase), can be used for increased sensitivity to nitroaromatics.[3]

2. Metabolic Activation (S9 Mix):

  • Aromatic amines and nitroaromatics often require metabolic activation to become mutagenic.

  • The S9 fraction, a post-mitochondrial supernatant from the liver of rats or hamsters treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone), is used to mimic mammalian metabolism.[6][7]

  • The S9 mix typically contains the S9 fraction, a buffer (e.g., sodium phosphate), magnesium chloride, potassium chloride, glucose-6-phosphate, and NADP+.[8]

3. Test Procedure (Plate Incorporation Method):

  • Preparation: Overnight cultures of the selected Salmonella strains are grown to a density of approximately 1-2 x 10⁹ cells/mL.[9]

  • Exposure: To a tube containing 2 mL of molten top agar (at 45°C), the following are added in sequence:

    • 0.1 mL of the bacterial culture

    • 0.1 mL of the test compound solution (at various concentrations)

    • 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation)[8]

  • Plating: The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated in the dark at 37°C for 48-72 hours.[4]

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[10]

4. Controls:

  • Negative Control: The vehicle used to dissolve the test compound (e.g., DMSO).

  • Positive Control (without S9): A known direct-acting mutagen (e.g., 2-nitrofluorene for TA98, sodium azide for TA100).[8]

  • Positive Control (with S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene for all strains).[11]

Visualizations

The following diagrams illustrate key processes involved in the assessment of diaminonitrotoluene mutagenicity.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating_incubation Plating & Incubation cluster_analysis Analysis BacterialCulture Overnight culture of S. typhimurium (his-) Mixing Mix bacteria, test compound, and S9 mix in top agar BacterialCulture->Mixing TestCompound Test Compound (Diaminonitrotoluene isomer) TestCompound->Mixing S9Mix S9 Metabolic Activation Mix S9Mix->Mixing Plating Pour onto minimal glucose agar plate Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count revertant colonies (his+) Incubation->Counting Result Mutagenic Potential Assessment Counting->Result

Ames Test Experimental Workflow

Metabolic_Activation_Pathway DNT Diaminonitrotoluene (Parent Compound) Nitroreduction Nitroreductase DNT->Nitroreduction Step 1: Reduction AminoNitroso Aminonitrosotoluene Nitroreduction->AminoNitroso Hydroxylamine N-Hydroxy-aminotoluene (Proximate Mutagen) AminoNitroso->Hydroxylamine Further Reduction Esterification O-Acetyltransferase (OAT) Hydroxylamine->Esterification Step 2: Esterification ReactiveEster N-Acetoxy-aminotoluene (Ultimate Mutagen) Esterification->ReactiveEster DNA_Adduct DNA Adducts ReactiveEster->DNA_Adduct Reacts with DNA Mutation Mutation DNA_Adduct->Mutation

Metabolic Activation of Nitroaromatics

Discussion and Conclusion

The available data suggests that diaminonitrotoluene isomers, such as this compound and 2,6-diamino-4-nitrotoluene, possess weak mutagenic potential. However, a lack of direct, quantitative comparative studies makes it challenging to definitively rank their mutagenic potency. The mutagenicity of the related diaminotoluene isomers, 2,4-DAT and 2,6-DAT, in the Ames test highlights the importance of metabolic activation for this class of compounds.

The metabolic activation of nitroaromatic compounds is a multi-step process involving nitroreduction to form N-hydroxyamino intermediates, which can be further activated by esterification (e.g., O-acetylation) to highly reactive species that form DNA adducts, leading to mutations.[12] The differential expression and activity of enzymes such as nitroreductases and O-acetyltransferases in various test systems and tissues can significantly influence the observed mutagenic response.

For a more definitive comparison of the mutagenicity of diaminonitrotoluene isomers, further studies are warranted. These should include head-to-head comparisons in standardized Ames tests using a range of concentrations and both standard and specialized bacterial strains, with and without metabolic activation. Such data would be invaluable for a more precise risk assessment of these compounds.

References

Efficacy of Bacterial Strains in the Bioremediation of 2,4-diamino-6-nitrotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of different bacterial strains in the bioremediation of 2,4-diamino-6-nitrotoluene (2,4-DA-6-NT), a toxic metabolite of the explosive 2,4,6-trinitrotoluene (TNT). This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to support research and development in environmental microbiology and toxicology.

Executive Summary

The bioremediation of this compound (2,4-DA-6-NT) is a critical area of research due to its environmental persistence and toxicity. While the degradation of its parent compound, TNT, has been extensively studied, specific data on the microbial efficacy against 2,4-DA-6-NT is less abundant. This guide consolidates the available scientific literature, with a primary focus on a detailed study of Pseudomonas fluorescens, which has demonstrated the bioconversion of this compound. The potential of other bacterial genera, including Rhodococcus, Acinetobacter, and Bacillus, is also discussed based on their known capabilities in degrading related nitroaromatic compounds.

Comparative Efficacy of Bacterial Strains

Currently, detailed quantitative data on the bioremediation of 2,4-DA-6-NT is limited. The most comprehensive study to date focuses on the activity of Pseudomonas fluorescens.

Bacterial StrainCompoundConditionInitial ConcentrationTransformation/DegradationMetabolite(s)Reference
Pseudomonas fluorescensThis compound (2,4-DA-6-NT)Anoxic (Nitrate-reducing)Not specifiedTransformed4-N-acetylamino-2-amino-6-nitrotoluene[1]
Pseudomonas fluorescensThis compound (2,4-DA-6-NT)Aerobic (Nitrogen-limited)Not specifiedTransformed4-N-acetylamino-2-amino-6-nitrotoluene[1]
Pseudomonas fluorescens2,6-diamino-4-nitrotoluene (2,6-DA-4-NT)Anoxic & AerobicNot specifiedPersistent (No degradation)None observed[1]

Note: The study by Gilcrease and Murphy (1995) focused on the biotransformation of 2,4-DA-6-NT rather than complete mineralization. The initial concentration was not explicitly quantified in terms of molarity or mg/L but was the product of TNT reduction.

Experimental Protocols

Bioconversion of 2,4-DA-6-NT by Pseudomonas fluorescens

A detailed methodology for the biotransformation of 2,4-DA-6-NT by Pseudomonas fluorescens is described by Gilcrease and Murphy (1995).[1]

1. Bacterial Culture and Inoculum Preparation:

  • A pure culture of Pseudomonas fluorescens is grown in a suitable nutrient broth to the late exponential phase.

  • Cells are harvested by centrifugation and washed with a sterile phosphate buffer to remove residual medium.

  • The washed cells are resuspended in a minimal salts medium to a specific optical density.

2. Anoxic Biotransformation Assay:

  • The experiment is conducted in sealed serum bottles to maintain anoxic conditions.

  • The minimal salts medium is amended with a known concentration of 2,4-DA-6-NT and a suitable electron donor (e.g., glucose) and electron acceptor (e.g., nitrate).

  • The bottles are inoculated with the prepared P. fluorescens cell suspension.

  • Control bottles (without inoculum or with autoclaved cells) are included to account for abiotic degradation.

  • The bottles are incubated in the dark at a controlled temperature with gentle agitation.

  • Samples are withdrawn periodically using a syringe for analysis.

3. Aerobic Biotransformation Assay:

  • The experiment is performed in flasks that allow for adequate aeration.

  • The minimal salts medium is prepared to be nitrogen-limited to encourage the use of 2,4-DA-6-NT as a potential nitrogen source. A carbon source (e.g., succinate) is provided.

  • The medium is inoculated with the P. fluorescens cell suspension.

  • Flasks are incubated at a controlled temperature with vigorous shaking.

  • Samples are collected at regular intervals for analysis.

4. Analytical Methods:

  • The concentrations of 2,4-DA-6-NT and its metabolites are typically quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.[2][3]

  • Metabolite identification is confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Signaling Pathways and Experimental Workflows

Proposed Biotransformation Pathway of this compound

The following diagram illustrates the observed biotransformation of 2,4-DA-6-NT by Pseudomonas fluorescens under both anoxic and aerobic conditions.

Biotransformation_Pathway cluster_conditions Conditions Anoxic Anoxic (Nitrate-reducing) Aerobic Aerobic (Nitrogen-limited) DANT This compound Metabolite 4-N-acetylamino-2-amino-6-nitrotoluene DANT->Metabolite Acetylation P_fluorescens Pseudomonas fluorescens P_fluorescens->DANT

Caption: Biotransformation of 2,4-DA-6-NT by P. fluorescens.

Experimental Workflow for Bioremediation Study

The logical flow of a typical experiment to assess the bioremediation of 2,4-DA-6-NT is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate and Culture Bacterial Strain D Inoculate Medium with Bacteria and 2,4-DA-6-NT A->D B Prepare Minimal Salts Medium B->D C Prepare 2,4-DA-6-NT Stock Solution C->D E Incubate under Controlled Conditions (Anoxic/Aerobic) D->E F Collect Samples at Time Intervals E->F G Quantify 2,4-DA-6-NT (HPLC) F->G H Identify Metabolites (GC-MS/LC-MS) F->H I Data Analysis and Comparison G->I H->I

Caption: Workflow for assessing 2,4-DA-6-NT bioremediation.

Discussion and Future Directions

The available evidence strongly indicates that Pseudomonas fluorescens can transform 2,4-DA-6-NT, although it does not lead to complete mineralization but rather an acetylation of the molecule.[1] This transformation is significant as it alters the chemical nature of the contaminant, which could potentially reduce its toxicity or make it more amenable to further degradation by other microorganisms in a consortium.

While direct evidence is lacking for other bacterial genera, their known metabolic capabilities suggest potential for the bioremediation of 2,4-DA-6-NT:

  • Rhodococcus species: Known for their versatile catabolic pathways and ability to degrade a wide range of aromatic compounds, including nitroaromatics.[5] Their robust nature makes them good candidates for bioremediation in harsh environmental conditions.

  • Acinetobacter species: Have been shown to degrade various aromatic and nitroaromatic compounds. Further investigation into their ability to metabolize diaminonitrotoluenes is warranted.

  • Bacillus species: Several Bacillus strains have been identified that can degrade TNT and its dinitrotoluene intermediates.[6][7][8] It is plausible that some strains may also possess the enzymatic machinery to act on 2,4-DA-6-NT.

  • Bacterial Consortia: A mixed microbial community may be more effective in the complete mineralization of 2,4-DA-6-NT. One species might carry out the initial transformation, with subsequent degradation of the metabolites by other members of the consortium.[8]

Future research should focus on screening a wider range of bacterial isolates and consortia for their ability to degrade 2,4-DA-6-NT. Quantitative studies are needed to determine degradation rates and pathways. Furthermore, identifying the specific enzymes and genes involved in the transformation of 2,4-DA-6-NT will be crucial for developing optimized bioremediation strategies.

References

A Comparative Analysis of Aerobic and Anaerobic Degradation of 2,4-Diamino-6-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the microbial biotransformation of a key intermediate in 2,4,6-trinitrotoluene (TNT) degradation, detailing comparative degradation pathways, quantitative outcomes, and experimental methodologies.

The microbial degradation of the explosive compound 2,4,6-trinitrotoluene (TNT) is a critical area of bioremediation research. A key intermediate in this process is 2,4-diamino-6-nitrotoluene (2,4-DANT), the degradation of which can proceed under both aerobic and anaerobic conditions, leading to different metabolic fates. This guide provides a comparative study of the aerobic versus anaerobic degradation of 2,4-DANT, with a focus on the findings from studies utilizing Pseudomonas fluorescens.

Comparative Degradation Overview

Under anoxic (nitrate-reducing) conditions, 2,4,6-trinitrotoluene is sequentially reduced to aminodinitrotoluenes and then to diaminonitrotoluenes, with 2,4-DANT being a significant and relatively persistent metabolite.[1] In contrast, under aerobic, nitrogen-limited conditions, Pseudomonas fluorescens facilitates the transformation of 2,4-DANT into a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT).[1] This suggests distinct enzymatic activities and metabolic pathways are engaged depending on the availability of oxygen.

Quantitative Data Summary

The following table summarizes the quantitative outcomes of 2,4-DANT biotransformation under anoxic and aerobic conditions based on studies with Pseudomonas fluorescens.

ParameterAnoxic (Nitrate-Reducing) ConditionsAerobic (Nitrogen-Limited) ConditionsReference
Primary Metabolite This compound (persistent)4-N-Acetylamino-2-amino-6-nitrotoluene[1]
Degradation of 2,4-DANT Not significant75% of initial 2,4-DANT degraded[1]
Final Concentration (as % of initial TNT) 2,4-DANT: 6%4-N-AcANT: 67%[1]
Timeframe 427 hoursNot specified[1]

Degradation Pathways and Experimental Workflow

The differential fate of 2,4-DANT under aerobic and anaerobic conditions highlights distinct biochemical pathways. Under anaerobic conditions, the primary transformation is the reduction of the nitro groups of the parent TNT molecule. Under aerobic conditions, an acetylation reaction occurs on one of the amino groups of 2,4-DANT.

cluster_anaerobic Anaerobic Degradation cluster_aerobic Aerobic Transformation TNT 2,4,6-Trinitrotoluene ADNTs Aminodinitrotoluenes TNT->ADNTs Reduction DANT_anoxic This compound (Persistent) ADNTs->DANT_anoxic Reduction DANT_aerobic This compound AcANT 4-N-Acetylamino-2-amino-6-nitrotoluene DANT_aerobic->AcANT Acetylation

Comparative degradation pathways of this compound.

A typical experimental workflow to compare the aerobic and anaerobic degradation of 2,4-DANT is outlined below.

start Start: Prepare Pseudomonas fluorescens Inoculum media_prep Prepare Mineral Salts Medium start->media_prep setup Set up Bioreactors media_prep->setup anaerobic_setup Anoxic Reactor: - Add 2,4-DANT - Add Nitrate - Sparge with N2 setup->anaerobic_setup aerobic_setup Aerobic Reactor: - Add 2,4-DANT - Nitrogen-Limited - Aerate setup->aerobic_setup incubation Incubate at Controlled Temperature anaerobic_setup->incubation aerobic_setup->incubation sampling Periodic Sampling incubation->sampling analysis Analyze Samples by HPLC sampling->analysis data Quantify 2,4-DANT and Metabolites analysis->data end End: Compare Degradation Profiles data->end

Experimental workflow for comparative degradation studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biodegradation studies. Below are summarized protocols based on the cited literature.

Culture Conditions
  • Bacterial Strain: Pseudomonas fluorescens is a commonly used organism for these studies.[1]

  • Medium: A mineral salts medium is typically used, with the composition adjusted based on whether the experiment is carbon or nitrogen-limited. A common carbon source is ethanol.[1]

  • Anoxic Conditions: To achieve anoxic (nitrate-reducing) conditions, the culture medium is supplemented with a nitrate source (e.g., potassium nitrate) and sparged with an inert gas like nitrogen to remove oxygen.[1]

  • Aerobic Conditions: For aerobic studies, the cultures are typically aerated, and the medium is formulated to be nitrogen-limited to encourage the use of 2,4-DANT as a nitrogen source.[1]

  • Incubation: Cultures are incubated at a controlled temperature, often around 30°C, with shaking to ensure adequate mixing and aeration (in the case of aerobic studies).

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for quantifying 2,4-DANT and its metabolites.

    • Column: A reverse-phase C18 column is commonly employed.

    • Mobile Phase: A gradient of acetonitrile and water is often used for separation.

    • Detection: A UV detector is used for the detection of the aromatic compounds. The detection wavelength is typically set to the absorbance maximum of the analytes.

  • Sample Preparation: Samples from the bioreactors are centrifuged to remove bacterial cells, and the supernatant is filtered before injection into the HPLC system.

Conclusion

The degradation of this compound is highly dependent on the redox conditions. Under anaerobic (nitrate-reducing) conditions, it is a relatively stable end-product of TNT reduction by Pseudomonas fluorescens. In contrast, under aerobic, nitrogen-limited conditions, it undergoes further transformation via acetylation. These findings are critical for the development of effective bioremediation strategies for TNT-contaminated sites, suggesting that a sequential anaerobic-aerobic treatment approach may be necessary for complete mineralization of TNT and its intermediates. Future research should focus on elucidating the enzymatic mechanisms responsible for the acetylation of 2,4-DANT and optimizing conditions for its complete degradation.

References

A Comparative Guide to Validating the Structure of 2,4-diamino-6-nitrotoluene Metabolites using NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the structural validation of 2,4-diamino-6-nitrotoluene (2,4-DANT) and its metabolites. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are outlined.

Introduction

This compound (2,4-DANT) is a key metabolite in the biodegradation of the explosive 2,4,6-trinitrotoluene (TNT). The accurate structural elucidation of 2,4-DANT and its subsequent metabolites, such as 4-N-acetylamino-2-amino-6-nitrotoluene, is crucial for understanding the metabolic pathways involved in TNT detoxification and for assessing the environmental fate and toxicological risks of these compounds. While various analytical techniques can be employed for this purpose, NMR spectroscopy offers unparalleled insight into the precise molecular structure. This guide compares the capabilities of NMR with the commonly used mass spectrometry-based methods, HPLC-MS and GC-MS.

Metabolic Pathway of 2,4,6-Trinitrotoluene (TNT)

The biodegradation of TNT proceeds through the sequential reduction of its nitro groups, leading to the formation of aminodinitrotoluenes, diaminonitrotoluenes, and potentially further transformation products. A simplified metabolic pathway is illustrated below.

Metabolic Pathway of 2,4,6-Trinitrotoluene Simplified Metabolic Pathway of 2,4,6-Trinitrotoluene TNT 2,4,6-Trinitrotoluene (TNT) ADNT Aminodinitrotoluenes (2-ADNT & 4-ADNT) TNT->ADNT Reduction DANT This compound (2,4-DANT) ADNT->DANT Reduction AcDANT 4-N-acetylamino-2-amino-6-nitrotoluene DANT->AcDANT Acetylation Further Further Metabolites DANT->Further

Caption: Simplified metabolic pathway of 2,4,6-Trinitrotoluene.

Comparison of Analytical Techniques

The choice of analytical technique for metabolite structural validation depends on a variety of factors, including the need for definitive structural information, sensitivity requirements, and the complexity of the sample matrix.

FeatureNMR SpectroscopyHPLC-MSGC-MS
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection.Separates volatile compounds based on their boiling points followed by mass-to-charge ratio detection.
Structural Information Provides detailed and unambiguous structural information, including stereochemistry.Provides molecular weight and fragmentation patterns, which can be used for structural inference.Provides fragmentation patterns that are highly reproducible and useful for library matching.
Sensitivity Relatively low (µg-mg range).High (pg-ng range).High (pg-ng range).
Sample Preparation Minimal, non-destructive.Requires extraction and filtration.Often requires derivatization to increase volatility.
Quantitative Capability Highly quantitative, can use an internal standard.Quantitative with the use of appropriate internal standards.Quantitative with the use of appropriate internal standards.
Typical Analytes Soluble compounds in deuterated solvents.A wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.

Quantitative Performance Data

The following table summarizes the reported quantitative performance data for the analysis of 2,4-DANT and related compounds using different analytical techniques.

AnalyteTechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
2,4-DiaminotolueneHPLC-MS/MS2.83 ng/mL9.42 ng/mL[1]
2,6-DiaminotolueneHPLC-MS/MS6.86 ng/mL22.85 ng/mL[1]
2,4-DinitrotolueneHPLC-UV0.78 µg/L-[2]
2,6-DinitrotolueneHPLC-UV1.17 µg/L-[2]
4-NitrotolueneGC-MS/MS0.3 ng/mL0.9 ng/mL[3]
3-NitrotolueneGC/FID0.022 mg/ml0.066 mg/ml[4]
3-NitrotolueneGC/MS0.027 mg/ml0.080 mg/ml[4]
2,4,6-Trinitrotoluene (TNT)GC/NCI-SIM0.020 ng-[5]

Experimental Protocols

NMR-Based Structure Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a metabolite using NMR spectroscopy.

NMR Workflow NMR-Based Metabolite Structure Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Elucidation cluster_3 Validation Isolation Isolate Metabolite Dissolution Dissolve in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Spectral Processing & Phasing NMR_2D->Processing Assignment Peak Assignment Processing->Assignment Correlation Correlation Analysis (2D) Assignment->Correlation Structure Structure Proposal Correlation->Structure Comparison Compare with Reference Data Structure->Comparison Final Final Structure Confirmation Comparison->Final

Caption: Workflow for NMR-based structure validation.

1. Sample Preparation for NMR Analysis:

  • Isolation and Purification: The metabolite of interest must be isolated from the biological matrix and purified to a high degree (>95%) to avoid interference from other compounds. This is typically achieved using chromatographic techniques such as HPLC.

  • Sample Amount: For ¹H NMR, 1-5 mg of the purified metabolite is typically required. For ¹³C NMR and 2D NMR experiments, a larger amount (5-20 mg) may be necessary depending on the instrument's sensitivity.

  • Solvent: The purified sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent depends on the solubility of the metabolite.

  • NMR Tube: The solution is transferred to a clean, high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

3. Data Analysis and Structure Elucidation:

The acquired spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and correlations are analyzed to piece together the molecular structure. For example, in the ¹H NMR spectrum of 4-nitrotoluene, the methyl protons appear as a singlet around 2.46 ppm, while the aromatic protons appear as two multiplets between 7.33 and 8.11 ppm.[6]

HPLC-MS/MS Protocol for 2,4-DANT Analysis
  • Sample Preparation: Urine or plasma samples are subjected to acid hydrolysis to release conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and pre-concentration.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS) is used.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Detection is performed in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. For 2,4-diaminotoluene, the precursor ion [M+H]⁺ at m/z 123.1 is fragmented to produce a quantifier ion at m/z 106.1 and a qualifier ion at m/z 77.1.

GC-MS Protocol for 2,4-DANT Analysis
  • Sample Preparation: Samples are extracted with an organic solvent (e.g., dichloromethane). The extract is then derivatized with an agent like heptafluorobutyric anhydride to increase the volatility and thermal stability of the analytes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Separation: The derivatized analytes are separated on a capillary column (e.g., DB-5ms) with a temperature-programmed oven.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 2,4-DANT.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound metabolites. Its ability to provide unambiguous information on the connectivity of atoms within a molecule is unmatched by other techniques. While HPLC-MS and GC-MS offer superior sensitivity for the quantification of these metabolites at trace levels, they often rely on comparison with authentic standards for confident identification. For novel or unexpected metabolites where reference standards are unavailable, NMR is the gold standard for structural validation. Therefore, a comprehensive approach utilizing the high sensitivity of MS techniques for detection and quantification, followed by NMR for the definitive structural confirmation of key metabolites, represents the most robust strategy for researchers in this field.

References

Inter-Laboratory Comparison for the Analysis of 2,4-Diamino-6-nitrotoluene: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, ensuring the accuracy and comparability of analytical results for compounds like 2,4-diamino-6-nitrotoluene is critical. This guide presents an objective, albeit illustrative, comparison of laboratory performance for the analysis of this compound, a metabolite of the explosive 2,4,6-trinitrotoluene (TNT).[1][2] The information herein is designed to assist in the validation of analytical methods and the assessment of laboratory proficiency.

This compound is formed through the metabolic reduction of TNT.[1] Its detection and quantification in various matrices are essential for toxicological studies and environmental remediation monitoring. Inter-laboratory comparisons and proficiency testing (PT) schemes are vital for evaluating and enhancing the performance of laboratories undertaking these analyses.

Illustrative Inter-Laboratory Comparison Results

To demonstrate the typical outcomes of an inter-laboratory comparison, this section provides a summary of hypothetical quantitative data. In a real-world scenario, a proficiency testing provider would distribute a certified reference material (CRM) with a known concentration of this compound to participating laboratories. The laboratories would then analyze the sample and report their findings. These results would be statistically evaluated to gauge each laboratory's performance.

Table 1: Hypothetical Results of Inter-Laboratory Comparison for this compound Analysis in a Methanol CRM

Laboratory IDReported Concentration (µg/mL)Z-Score*Performance Evaluation
Lab A5.120.48Satisfactory
Lab B4.85-0.60Satisfactory
Lab C5.301.20Satisfactory
Lab D4.50-2.00Questionable
Lab E5.050.20Satisfactory
Lab F5.552.20Unsatisfactory
Assigned Value 5.00
Proficiency SD (σ) 0.25

*Note: The Z-score is calculated as (Reported Value - Assigned Value) / Proficiency Standard Deviation. A |Z-score| ≤ 2 is generally considered satisfactory, 2 < |Z-score| < 3 is questionable, and |Z-score| ≥ 3 is unsatisfactory.

Table 2: Comparison of Analytical Methods Used by Participating Laboratories

Laboratory IDAnalytical MethodStated Limit of Quantification (µg/mL)
Lab AHPLC-UV0.10
Lab BGC-MS0.05
Lab CHPLC-UV0.15
Lab DHPLC-UV0.20
Lab EUPLC-MS/MS0.01
Lab FGC-ECD0.08

Experimental Protocols

The following sections detail common methodologies for the analysis of this compound. These protocols are based on established methods for the analysis of TNT and its metabolites.[3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • UV Detection Wavelength: Set at a wavelength where this compound has significant absorbance.

  • Quantitation: Based on a calibration curve prepared from certified reference standards of this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column with a suitable stationary phase, such as 5% phenyl-methylpolysloixane.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A programmed temperature ramp to ensure good separation of analytes.

  • Ionization Mode: Electron Ionization (EI) is common.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Detection: Monitoring for characteristic ions of this compound for both quantification and confirmation.

Workflow and Process Diagrams

The following diagrams, created using the DOT language, illustrate the key workflows in an inter-laboratory comparison and the analytical process.

Inter_Laboratory_Comparison_Workflow cluster_provider Proficiency Testing (PT) Provider cluster_labs Participating Laboratories A Preparation of Certified Reference Material (CRM) B Distribution of CRM to Participating Laboratories A->B C Analysis of CRM using In-House Methods B->C E Statistical Analysis of Reported Results F Issuance of Performance Evaluation Reports E->F D Reporting of Analytical Results to PT Provider C->D D->E

Figure 1: Workflow of an inter-laboratory comparison study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis (HPLC or GC-MS) cluster_data_processing Data Processing and Reporting A Receive CRM Sample B Dilution/Extraction (if necessary) A->B E Analysis of Samples and Standards B->E C Preparation of Calibration Standards D Instrument Calibration C->D D->E F Data Acquisition E->F G Peak Integration and Quantification F->G H Calculation of Final Concentration G->H I Internal Quality Control Checks H->I J Reporting of Results I->J

Figure 2: General analytical workflow for this compound.

References

Environmental Impact Assessment: 2,4-Diamino-6-nitrotoluene Shows Reduced Toxicity Compared to Parent TNT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available toxicological and environmental data indicates that 2,4-diamino-6-nitrotoluene (2,4-DANT), a primary degradation product of the explosive 2,4,6-trinitrotoluene (TNT), exhibits a significantly lower environmental impact than its parent compound. This guide synthesizes key experimental findings on the toxicity and biodegradability of both substances, providing researchers, scientists, and environmental professionals with a comparative overview.

Executive Summary

2,4,6-trinitrotoluene (TNT) is a widely used explosive, and its contamination of soil and groundwater is a significant environmental concern.[1] In the environment, TNT undergoes transformation, breaking down into various metabolites, including this compound (2,4-DANT).[2][3][4] This comparison reveals that 2,4-DANT is markedly less toxic to various organisms and, while still persistent, represents a step towards the detoxification of TNT-contaminated sites.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of TNT and 2,4-DANT to a range of organisms. The data consistently demonstrates the lower toxicity of 2,4-DANT.

Test OrganismCompoundEndpointValueReference(s)
Freshwater Midge (Chironomus tentans)2,4-DANT10-day LC50605 µmol/kg dry weight[5]
TNT10-day LC50175-605 µmol/kg dry weight (range)[5]
Earthworm (Eisenia andrei)2,4-DANT14-day LC50> 100 mg/kg dry soil (no mortality)[6]
TNT14-day LC50132 mg/kg dry soil[6]
Rat (Rattus norvegicus)TNTOral LD50794 - 1320 mg/kg body weight[7]
Bullfrog (Lithobates catesbeiana)TNTLD501,060 mg/kg body weight[8]

LC50 (Lethal Concentration, 50%): The concentration of a chemical in air or water which causes the death of 50% of a group of test animals. LD50 (Lethal Dose, 50%): The amount of a material, given all at once, which causes the death of 50% of a group of test animals.

Ecotoxicological Profile

Studies have consistently shown that the transformation of TNT into its amino-derivatives leads to a reduction in toxicity. One study that examined a range of TNT transformation products found that 2,4-DANT exhibited a "weak toxic potential" in a battery of ecotoxicological bioassays.[9] This is further supported by genotoxicity studies. For instance, in the SOS chromotest, 2,4-DANT did not induce a genotoxic effect, suggesting it is not a primary contributor to the mutagenic properties of TNT.[6] Furthermore, the four possible mono- and diamino metabolites of TNT, including 2,4-DANT, were all found to be less mutagenic than the parent TNT compound in the Ames test.

Biodegradation and Environmental Fate

TNT is known to be recalcitrant to complete mineralization in the environment.[3] Its breakdown often proceeds through the reduction of its nitro groups, leading to the formation of aminodinitrotoluenes and subsequently diaminonitrotoluenes like 2,4-DANT.[2][3][4] This process can occur under both aerobic and anaerobic conditions, mediated by various microorganisms.[10]

The formation of 2,4-DANT is a key step in the natural attenuation of TNT. While 2,4-DANT itself can be further degraded, its formation significantly reduces the immediate toxic threat posed by TNT.

cluster_TNT Parent Compound cluster_Intermediates Primary Degradation Products cluster_DANT Secondary Degradation Product TNT 2,4,6-Trinitrotoluene (TNT) ADNT Aminodinitrotoluenes (2-ADNT & 4-ADNT) TNT->ADNT Microbial Reduction DANT This compound (2,4-DANT) ADNT->DANT Further Reduction

Biodegradation pathway of TNT to 2,4-DANT.

Experimental Protocols

The following are generalized protocols for common ecotoxicity assays used to evaluate the environmental impact of chemical substances.

Vibrio fischeri (Microtox®) Acute Toxicity Test

This test measures the inhibition of light emission from the marine bacterium Vibrio fischeri upon exposure to a toxic substance.

  • Preparation of Reagent: Lyophilized Vibrio fischeri are rehydrated in a reconstitution solution.

  • Sample Preparation: The test substance is prepared in a series of dilutions in a suitable solvent (e.g., ultrapure water).

  • Exposure: The bacterial suspension is exposed to the different concentrations of the test substance in cuvettes.

  • Incubation: The cuvettes are incubated at a controlled temperature (typically 15°C) for a specific duration (e.g., 5, 15, and 30 minutes).

  • Measurement: The light output of each cuvette is measured using a luminometer.

  • Data Analysis: The percentage of light inhibition compared to a control is calculated for each concentration. The EC50 (the concentration causing 50% inhibition of light emission) is then determined.

Daphnia magna Acute Immobilization Test

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organisms: Neonates (<24 hours old) of Daphnia magna are used for the test.

  • Test Solutions: A series of concentrations of the test substance are prepared in a suitable culture medium.

  • Exposure: Groups of daphnids (e.g., 10 individuals per replicate) are exposed to each test concentration and a control in beakers.

  • Incubation: The beakers are maintained under controlled conditions (e.g., 20-22°C, 16-hour light/8-hour dark photoperiod) for 48 hours.

  • Observation: The number of immobilized daphnids in each beaker is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.

  • Data Analysis: The LC50 (the concentration causing immobilization or death in 50% of the daphnids) is calculated.[11][12][13][14]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[3][5][10]

Conclusion

The available scientific evidence strongly indicates that the biodegradation of TNT to this compound results in a significant reduction in toxicity and genotoxicity. While 2,4-DANT is not completely benign, its formation represents a crucial step in the natural attenuation and detoxification of TNT-contaminated environments. This comparative assessment underscores the importance of considering the environmental fate and transformation products of contaminants when evaluating their overall ecological risk. Further research should continue to explore the complete mineralization pathways of these compounds to develop more effective bioremediation strategies.

References

Safety Operating Guide

Proper Disposal of 2,4-Diamino-6-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of hazardous chemicals is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2,4-Diamino-6-nitrotoluene, a compound that requires careful handling due to its potential hazards.

This compound is classified as a hazardous substance, and its disposal is regulated by environmental protection agencies. Improper disposal can lead to significant environmental contamination and potential harm to human health. Therefore, adherence to established protocols is mandatory.

Hazard Profile and Disposal Considerations

The following table summarizes the key hazards associated with this compound and related nitrotoluene compounds, which directly inform disposal procedures. It is crucial to treat this compound as a hazardous waste, likely exhibiting characteristics of reactivity and toxicity.[1]

Hazard ClassificationDescriptionDisposal Implications
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.Must be handled with appropriate personal protective equipment (PPE). Waste must be segregated and clearly labeled as toxic.
Environmental Hazard Toxic to aquatic life with long lasting effects.[2]Must not be released into the environment.[2][3] Disposal must prevent contamination of soil and water.
Reactivity/Explosive Potential Nitrotoluene compounds have the potential to be explosive.[1][4] They may be unstable under certain conditions.Requires handling as a potentially explosive material. Disposal methods should mitigate the risk of detonation. Open burning and open detonation are generally banned, with exceptions for materials that cannot be safely disposed of by other means.[4][5]
Regulatory Status Regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][4]Disposal must be carried out by a licensed and approved hazardous waste disposal company in accordance with all federal, state, and local regulations.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a structured process that ensures safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal A Generated this compound Waste B Characterize as Hazardous Waste (Toxic, Potentially Reactive) A->B C Segregate from other waste streams B->C D Place in a suitable, closed, and compatible container C->D Proceed to containerization E Label container with: - 'Hazardous Waste' - Chemical Name: this compound - Hazard Pictograms (e.g., Toxic, Environmental Hazard) - Accumulation Start Date D->E F Store in a designated, secure, and well-ventilated hazardous waste accumulation area E->F Move to storage G Store locked up and away from incompatible materials F->G H Contact a licensed hazardous waste disposal company G->H Initiate disposal process I Provide Safety Data Sheet (SDS) and waste characterization information H->I J Arrange for pickup and transportation by authorized personnel I->J K Preferred Disposal Method: Incineration in a permitted hazardous waste incinerator J->K

Figure 1. Logical workflow for the proper disposal of this compound.

Detailed Methodologies

Waste Characterization and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be considered hazardous waste.

  • This waste stream must be kept separate from non-hazardous and other types of chemical waste to prevent dangerous reactions and to ensure proper disposal.

Containerization and Labeling:

  • Use a container that is chemically compatible with nitrotoluenes and can be securely sealed.[2][6]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for flammability if applicable, and environmental hazard) must be affixed to the label.

  • The date when the first piece of waste was placed in the container (the accumulation start date) must be clearly marked.

Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area that is secure and has adequate ventilation.[7][8]

  • The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[9]

  • Ensure that the storage area has secondary containment to manage any potential leaks or spills.

Disposal:

  • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2] Do not attempt to treat or dispose of this chemical on-site unless your facility is permitted to do so.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound or a similar nitrotoluene compound, along with any available information about the waste composition.

  • The most common and recommended method for the disposal of nitrotoluene compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]

  • Maintain all records of hazardous waste disposal, including manifests, as required by law.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for 2,4-Diamino-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,4-Diamino-6-nitrotoluene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on information for structurally similar and related compounds, including diaminotoluenes and nitrotoluenes. It is imperative to handle this compound with extreme caution due to its potential hazards.

Hazard Summary

This compound is classified as a hazardous chemical. Based on data for related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause skin and eye irritation.[3] Furthermore, related diaminotoluenes are considered potential carcinogens.[4] Therefore, it is critical to minimize exposure and adhere to stringent safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield should be worn where there is a potential for splashing.[4] Standard safety glasses with side shields may be sufficient for low splash potential tasks.
Skin Protection - Gloves: Chemical-resistant gloves are mandatory. Based on recommendations for similar compounds, Neoprene or Nitrile gloves are suggested.[4] Always inspect gloves for integrity before use. - Protective Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established by major regulatory agencies. However, due to the carcinogenic potential of related compounds, exposure should be limited to the lowest feasible concentration.[4] For context, the limits for related nitrotoluene isomers are provided below.

OrganizationExposure Limit (TWA for an 8-hour workday)
OSHA PEL 5 ppm (30 mg/m³)
NIOSH REL 2 ppm (11 mg/m³)
ACGIH TLV 2 ppm (11 mg/m³)

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value. These values are for nitrotoluene isomers and should be used as a conservative guide.[5][6]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

    • Don all required personal protective equipment as outlined in the table above.

    • Have spill control materials (e.g., absorbent pads, sand) available.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of solid this compound within the chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transfers to minimize the generation of airborne particles.

    • If working with a solution, use a syringe or pipette with appropriate safety precautions to avoid splashes and aerosol generation.

  • During Operation:

    • Keep all containers of this compound tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Do not eat, drink, or smoke in the laboratory area.[1][2]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill and Waste Disposal Plan
  • Spill Containment and Cleanup:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

    • Do not allow the spilled material to enter drains or waterways.[1]

  • Waste Disposal:

    • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1][2]

    • Collect all waste in clearly labeled, sealed containers.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.

    • Incineration in a permitted hazardous waste incinerator is a common disposal method for similar chemical waste.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE handling_weigh Weighing/Transfer in Fume Hood prep_ppe->handling_weigh prep_fume_hood Verify Fume Hood prep_fume_hood->handling_weigh prep_spill_kit Ready Spill Kit emergency_spill Spill Response prep_spill_kit->emergency_spill handling_reaction Perform Experiment handling_weigh->handling_reaction handling_storage Store Securely handling_reaction->handling_storage cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill Spill emergency_exposure Exposure Response handling_reaction->emergency_exposure Exposure cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-6-nitrotoluene
Reactant of Route 2
2,4-Diamino-6-nitrotoluene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.